Morpholineborane
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
InChI |
InChI=1S/C4H9NO.B/c1-3-6-4-2-5-1;/h5H,1-4H2; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJROYUJAFGZMJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].C1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4856-95-5 | |
| Record name | Boron, trihydro(morpholine-.kappa.N4)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine--borane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Morpholineborane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholineborane (C₄H₁₂BNO) is a stable amine-borane complex that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its utility as a reducing agent, coupled with its stability and ease of handling compared to other borane carriers, makes it a valuable tool for a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, tabulated quantitative data, and visualizations to aid researchers in their understanding and application of this versatile reagent.
Physicochemical Properties
This compound is a white crystalline solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₂BNO | [2] |
| Molecular Weight | 100.96 g/mol | [3] |
| Melting Point | 97-99 °C | [1][3] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
| Flash Point | 105 °C | [1] |
| Vapor Pressure | 10.4 mmHg at 25°C | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of morpholine with a suitable borane source. A common and efficient method involves the use of sodium borohydride in the presence of a weak acid, such as carbon dioxide, which acts as a hydride acceptor.
Experimental Protocol: Synthesis from Morpholine and Sodium Borohydride
This protocol outlines a laboratory-scale synthesis of this compound.
Materials:
-
Morpholine
-
Sodium borohydride (NaBH₄)
-
Dry Ice (solid CO₂)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Celite®
Procedure:
-
To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (10.0 mmol) and sodium borohydride (15.0 mmol).
-
Add anhydrous tetrahydrofuran (10.0 mL) to the flask.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Carefully add crushed dry ice to the stirred reaction mixture in portions. Continue the addition until the reaction is complete, which can be monitored by thin-layer chromatography or the cessation of gas evolution.
-
Once the reaction is complete, cautiously quench the reaction by the slow addition of deionized water (0.54 mL, 30.0 mmol) over a period of 20 minutes.
-
Dry the resulting mixture over anhydrous sodium sulfate.
-
Filter the mixture through a pad of Celite®, washing the solid residue with additional THF.
-
Remove the solvent from the filtrate under reduced pressure to yield this compound as a white solid.
Yield:
-
A typical yield for this reaction is approximately 81%.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
The ¹H NMR spectrum of this compound in CDCl₃ typically shows three main signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.99 | dd | 2H | Protons on carbons adjacent to oxygen (O-CH ₂) |
| ~3.57 | td | 2H | Protons on carbons adjacent to nitrogen (N-CH ₂) |
| ~2.72 | m | 2H | Protons on carbons adjacent to nitrogen (N-CH ₂) |
| ~1.85 (broad) | q | 3H | Protons on boron (BH ₃) |
The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ typically displays two signals for the carbon atoms of the morpholine ring.
| Chemical Shift (δ, ppm) | Assignment |
| ~66.0 | Carbons adjacent to oxygen (C H₂-O) |
| ~46.0 | Carbons adjacent to nitrogen (C H₂-N) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides information about the functional groups present in the molecule. Key vibrational frequencies are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-3000 | Strong | C-H stretching |
| ~2250-2400 | Strong | B-H stretching |
| ~1450 | Medium | C-H bending |
| ~1100 | Strong | C-O stretching |
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 101. Common fragmentation pathways involve the loss of borane (BH₃) or cleavage of the morpholine ring.
Expected Fragmentation Pattern:
-
m/z 101: Molecular ion [C₄H₉NOBH₃]⁺
-
m/z 87: Loss of BH₃, [C₄H₉NO]⁺ (morpholine cation)
-
m/z 57: [C₃H₅O]⁺ or [C₃H₇N]⁺ fragments from ring cleavage
-
m/z 43: [C₂H₃O]⁺ or [C₂H₅N]⁺ fragments from ring cleavage
Applications in Drug Development and Research
This compound serves as a versatile reducing agent in organic synthesis, facilitating the reduction of various functional groups such as aldehydes, ketones, and imines.[1] Its stability and selectivity make it particularly useful in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The morpholine moiety itself is a common scaffold in many approved drugs, and the use of this compound can be advantageous in the development of novel therapeutic agents.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The experimental protocols and tabulated spectral data offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The provided visualizations of the synthesis workflow and fragmentation pathway aim to enhance the understanding of the key processes involved. The reliable synthesis and thorough characterization of this compound are crucial for its effective application in advancing scientific research and the development of new medicines.
References
An In-depth Technical Guide to Morpholineborane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Morpholineborane (C₄H₁₀BNO) is a stable and versatile amine-borane complex that serves as a valuable reducing agent in organic synthesis. Its ease of handling, high reactivity, and selectivity make it an attractive reagent in various chemical transformations, particularly in the context of drug discovery and development. This technical guide provides a comprehensive overview of the physical and chemical properties of morpholine borane, detailed experimental protocols, and insights into its applications.
Core Physical and Chemical Properties
This compound is a white crystalline solid at room temperature. It is more stable to air and moisture compared to other borane complexes like borane-tetrahydrofuran (BH₃-THF), making it a more convenient reagent for laboratory and industrial use.[1]
Physical Properties
A summary of the key physical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₄H₁₀BNO |
| Molecular Weight | 100.96 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 97-99 °C |
| Boiling Point | 128.9 °C at 760 mmHg |
| Flash Point | 105 °C |
| Bulk Density | 500-800 g/L[2] |
Solubility
| Solvent | Solubility |
| Water | 75.3 g/L at 18 °C[2] |
| Tetrahydrofuran (THF) | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dichloromethane | Soluble |
Spectroscopic Data
The structural identity and purity of this compound can be confirmed using various spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy
The nuclear magnetic resonance (NMR) spectra of this compound provide characteristic signals for the morpholine ring protons and carbons.
¹H NMR: The proton NMR spectrum typically shows two multiplets corresponding to the axial and equatorial protons of the methylene groups adjacent to the oxygen and nitrogen atoms of the morpholine ring.
¹³C NMR: The carbon NMR spectrum will display signals for the two distinct methylene carbons of the morpholine ring.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the B-H and N-H stretching and bending vibrations, as well as vibrations associated with the morpholine ring. The NIST Chemistry WebBook provides a reference IR spectrum for morpholine borane.[3]
Chemical Reactivity and Stability
This compound is primarily utilized as a reducing agent. Its reactivity can be tuned by the reaction conditions, particularly the pH.
Reductions
This compound is effective in the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[4] The reaction mechanism involves the transfer of a hydride ion (H⁻) from the borane moiety to the electrophilic carbonyl carbon. The rate of reduction can be enhanced by an increase in acidity.[5]
Stability and Handling
This compound is a flammable solid and should be handled with care.[6] It is sensitive to moisture and strong oxidizing agents.[6] For storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[6]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of amine-borane complexes involves the reaction of an amine with a borane source, such as borane dimethyl sulfide complex or by generating diborane in situ from sodium borohydride.
Protocol: Synthesis of this compound
Materials:
-
Morpholine
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂) or Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous tetrahydrofuran (THF)
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, dissolve morpholine in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of the borane source. For example, a solution of borane can be generated by the dropwise addition of a solution of iodine in THF to a stirred suspension of sodium borohydride in THF at 0 °C.
-
Slowly add the borane solution from the dropping funnel to the cooled morpholine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
The reaction mixture can be filtered to remove any inorganic salts.
-
The solvent is then removed under reduced pressure to yield crude this compound.
-
The product can be purified by recrystallization from a suitable solvent system, such as THF/hexane.
-
Characterize the final product by NMR and IR spectroscopy and determine the melting point to confirm its identity and purity.
Application in Reductive Amination
Reductive amination is a powerful method for the formation of carbon-nitrogen bonds and is widely used in the synthesis of pharmaceuticals. This compound can be used as the reducing agent in this one-pot reaction.
Protocol: General Procedure for Reductive Amination
Materials:
-
Aldehyde or Ketone
-
Primary or Secondary Amine
-
This compound
-
Anhydrous solvent (e.g., Methanol, Dichloromethane)
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone and the amine in the anhydrous solvent.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or enamine.
-
Add this compound to the reaction mixture in one portion.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., 1 M HCl).
-
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the desired amine.
-
Purification can be achieved by column chromatography or recrystallization.
Applications in Drug Development
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[7] While specific examples detailing the use of this compound in the total synthesis of complex drug molecules are not extensively documented in readily available literature, its utility as a reducing agent for carbonyl groups and in reductive amination makes it a highly relevant tool for the synthesis of morpholine-containing drug candidates.
The general experimental workflows for key reactions involving this compound are depicted in the following diagrams.
The logical relationship in selecting a reducing agent for a specific transformation is crucial for a successful synthesis.
Due to the absence of specific signaling pathway information directly involving this compound, a diagram for this is not provided.
Conclusion
This compound is a valuable and practical reagent for researchers, scientists, and drug development professionals. Its favorable physical and chemical properties, including its stability and solubility, make it a convenient alternative to other borane sources. The detailed protocols and compiled data in this guide are intended to facilitate its effective and safe use in the synthesis of valuable chemical entities. Further research into its quantitative solubility in a wider range of solvents and its application in the synthesis of complex, biologically active molecules will undoubtedly expand its utility in the field of organic chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. Borane, compound with morpholine [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Structure and Bonding in the Morpholine Borane Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and experimental analysis of the morpholine borane complex (C₄H₁₂BNO). The document details the key structural parameters, spectroscopic data, and the methodologies employed for its characterization, offering valuable insights for its application in organic synthesis, materials science, and drug development.
Molecular Structure and Conformation
The morpholine borane complex is an adduct formed between the Lewis base morpholine and the Lewis acid borane (BH₃). The coordination occurs through the nitrogen atom of the morpholine ring, which donates its lone pair of electrons to the electron-deficient boron atom, forming a dative covalent bond.
Structurally, the morpholine ring typically adopts a stable chair conformation. The entire complex's molecular structure has been investigated in both solid and gas phases using techniques like single-crystal X-ray diffraction and gas electron diffraction, respectively.[1] These studies confirm the chair conformation and provide precise measurements of bond lengths and angles.[1]
Caption: Molecular structure of the morpholine borane complex.
Bonding Characteristics
The primary interaction defining the complex is the N→B dative covalent bond . This bond is formed by the overlap of the filled sp³ hybrid orbital of the nitrogen atom with the empty sp³ hybrid orbital of the boron atom. This interaction stabilizes the otherwise highly reactive borane molecule.
A notable characteristic of the morpholine borane complex is the difference in the B–N bond length between its solid and gas phases. Experimental and computational studies have shown a definitive decrease in the B–N bond length in the solid-state structure compared to the gas-phase structure, suggesting stronger intermolecular interactions in the crystalline form.[1] The complex also exhibits potential for hydrogen storage, with studies indicating that the dehydrogenation pathways are energetically favorable compared to the dissociation of the B-N bond.[1]
Quantitative Structural and Spectroscopic Data
The structural and spectroscopic properties of morpholine borane have been well-characterized. The following tables summarize the key quantitative data obtained from experimental studies.
Table 1: Key Bond Lengths and Angles
| Parameter | Solid Phase (X-ray Diffraction) | Gas Phase (Electron Diffraction) |
| Bond Lengths (Å) | ||
| B–N | 1.603(2) | 1.658(5) |
| B–H (avg) | 1.12(2) | 1.215(5) |
| C–N (avg) | 1.481(2) | 1.472(3) |
| C–C (avg) | 1.517(2) | 1.529(3) |
| C–O (avg) | 1.422(2) | 1.429(3) |
| **Bond Angles (°) ** | ||
| C–N–C | 110.1(1) | 108.9(4) |
| H–B–H (avg) | 106.1(1) | 106.3(8) |
| N–B–H (avg) | 112.6(1) | 112.4(6) |
Data sourced from a combined single-crystal X-ray diffraction, gas electron diffraction, and computational study.[1]
Table 2: NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| ¹H NMR | CDCl₃ | 3.83 (s, 2H), 2.78 (p, 2H), 1.65 (h, 2H), 0.96 (t, 3H), 0.75-2.00 (br q, BH₃) | J = 7.3 Hz, J = 7.4 Hz |
| ¹³C NMR | CDCl₃ | 50.7, 22.7, 11.4 | - |
| ¹¹B NMR | CDCl₃ | -20.01 (q) | J = 95.0 Hz |
Data sourced from spectroscopic characterization studies.[2]
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) | Description |
| B-H | ~2250 - 2400 | Stretching vibrations |
| N-H | ~3200 - 3300 | Stretching vibration (if protonated) |
| C-H | ~2850 - 3000 | Stretching vibrations |
| C-O | ~1115 | Stretching vibration |
Characteristic regions for amine boranes. Specific peak values can be found in the NIST Chemistry WebBook.[3]
Experimental Protocols
The synthesis and characterization of morpholine borane involve standard organic and inorganic chemistry techniques.
4.1 Synthesis of Morpholine Borane
A general and common method for the synthesis of amine-borane adducts is the reaction of a borane source with the corresponding amine.[4]
-
Reactants : Morpholine, Borane dimethyl sulfide complex (BH₃·SMe₂) or Borane-tetrahydrofuran complex (BH₃·THF), and an anhydrous solvent (e.g., Tetrahydrofuran (THF)).
-
Procedure :
-
The nitrogen-containing heterocycle (morpholine) is dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
The borane source (e.g., BH₃·SMe₂) is added dropwise to the stirred solution, typically at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction mixture is stirred for a specified period (e.g., 3 to 16 hours) to ensure complete reaction.
-
Reaction progress can be monitored using ¹¹B NMR spectroscopy.[4]
-
Upon completion, the product is often precipitated by adding a non-polar solvent like hexanes.
-
The resulting solid product is isolated by filtration, washed with the non-polar solvent, and dried under vacuum.[4]
-
4.2 Characterization Methodologies
Caption: Experimental workflow for synthesis and characterization.
-
Single-Crystal X-ray Diffraction : This is the definitive method for determining the solid-state structure.
-
Crystal Growth : High-quality single crystals of the complex are grown, often by slow evaporation of a solvent or by cooling a saturated solution.
-
Data Collection : A suitable crystal is mounted on a diffractometer. It is then irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.[5]
-
Structure Solution and Refinement : The collected data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, from which the atomic positions are determined and refined to yield the final structure, including precise bond lengths and angles.[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to confirm the identity and purity of the compound in solution.
-
Sample Preparation : A small amount of the synthesized complex is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition : ¹H, ¹³C, and ¹¹B NMR spectra are acquired. ¹H and ¹³C NMR confirm the integrity of the morpholine ring structure, while ¹¹B NMR is characteristic of the borane adduct, typically showing a quartet due to coupling with the three attached protons.[2]
-
-
Infrared (IR) Spectroscopy : This technique is used to identify characteristic functional groups.
-
Sample Preparation : The sample can be prepared as a KBr pellet or as a mull (e.g., Nujol).
-
Data Acquisition : The sample is placed in an IR spectrometer, and the spectrum is recorded. Key vibrational bands, especially the B-H stretches, confirm the presence of the borane moiety.[3]
-
-
Computational Studies : Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to complement experimental data.[6]
-
Model Building : A model of the morpholine borane complex is constructed.
-
Geometry Optimization : The geometry of the model is optimized to find the lowest energy conformation.
-
Calculation : Various properties, such as bond lengths, bond angles, vibrational frequencies, and reaction energetics, are calculated and compared with experimental results to provide deeper insight into the structure and bonding.[1]
-
Logical Relationships in Bonding
The formation and stability of the morpholine borane complex can be understood through the principles of Lewis acid-base theory.
Caption: Lewis acid-base interaction in complex formation.
This guide consolidates key experimental and theoretical findings on the morpholine borane complex. The detailed structural data, spectroscopic signatures, and established experimental protocols provide a solid foundation for researchers utilizing this versatile compound in further scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Borane, compound with morpholine [webbook.nist.gov]
- 4. Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Dawn of a Dative Bond: An In-depth Technical Guide to the Discovery and History of Amine-Borane Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amine-borane complexes, a cornerstone of modern chemical synthesis and emerging materials science, represent a class of compounds with a rich and evolving history. From their initial discovery as chemical curiosities to their current applications as versatile reducing agents, hydrogen storage materials, and precursors in drug development, their journey is one of scientific persistence and innovation. This technical guide provides a comprehensive overview of the discovery and historical development of amine-borane complexes, detailing key scientific milestones, the pioneering researchers who illuminated this field, and the fundamental synthetic methodologies that have evolved over time. This document is intended to serve as a valuable resource, offering a blend of historical context and practical experimental detail to inspire and inform future research and development.
A Historical Timeline: From Boron Hydrides to Stable Adducts
The story of amine-borane complexes is intrinsically linked to the broader history of boron hydride chemistry. The timeline below highlights the key discoveries and the scientists who drove the field forward.
| Year | Key Discovery/Milestone | Principal Investigator(s) | Significance |
| Early 1900s | Pioneering work on the synthesis and characterization of boron hydrides (boranes). | Alfred Stock | Laid the fundamental groundwork for understanding the highly reactive nature of boron-hydrogen compounds.[1] |
| 1937 | First synthesis of a stable amine-borane adduct, trimethylamine-borane ((CH₃)₃N·BH₃). | Hermann Irving Schlesinger and Anton B. Burg | Demonstrated that the formation of a dative bond with an amine could stabilize the otherwise reactive borane (BH₃) moiety.[2][3] |
| 1940s | Discovery of sodium borohydride (NaBH₄) and the subsequent development of borohydride chemistry. | Hermann Irving Schlesinger and Herbert C. Brown | Provided a safer and more convenient source of hydride for the synthesis of boranes and their adducts.[4][5] |
| Mid-20th Century | Extensive exploration of hydroboration reactions using borane and its derivatives. | Herbert C. Brown | Revolutionized organic synthesis by providing a method for the anti-Markovnikov hydration of alkenes and alkynes, often employing amine-borane complexes as stable borane sources.[6] |
| Late 20th Century - Present | Renewed interest in amine-borane complexes for applications in hydrogen storage, materials science, and as specialized reducing agents in drug development. | Various Researchers | Driven by the need for new energy solutions and more selective and stable reagents in complex molecule synthesis.[3] |
The Pioneers of Borane Chemistry
The advancement of amine-borane chemistry is indebted to the foundational work of several key figures:
-
Alfred Stock (1876-1946): A German chemist whose meticulous and groundbreaking work on the synthesis and handling of volatile and reactive boron hydrides in the early 20th century earned him the title of "the father of boron hydride chemistry."[1] His development of the vacuum line technique was crucial for studying these air-sensitive compounds.[7]
-
Hermann Irving Schlesinger (1882-1960): An American inorganic chemist who, along with his students, made seminal contributions to the field. His group was one of the few in the world capable of preparing diborane in the 1930s.[8] His collaborative work with Anton B. Burg led to the first isolation and characterization of a stable amine-borane adduct, trimethylamine-borane, in 1937.[2][3]
-
Herbert C. Brown (1912-2004): A student of Schlesinger, Brown's work on organoboranes and the hydroboration reaction earned him the Nobel Prize in Chemistry in 1979.[6] His research transformed boranes from laboratory curiosities into indispensable tools for organic synthesis, with amine-borane complexes often serving as the stable and manageable sources of the borane reagent.[4][5]
Foundational Synthetic Methodologies
The synthesis of amine-borane complexes has evolved from handling highly pyrophoric diborane gas to more convenient and safer methods. The following sections detail some of the key experimental protocols.
Synthesis from Diborane
The earliest methods involved the direct reaction of an amine with diborane (B₂H₆). While historically significant, this method is less common today in non-specialized laboratories due to the hazards associated with handling diborane.
Logical Relationship: The Evolution of Borane Sources for Amine-Borane Synthesis
Caption: Evolution of synthetic routes to amine-borane complexes.
Synthesis from Metal Borohydrides
The discovery of sodium borohydride provided a much safer and more convenient route to amine-borane complexes. This method typically involves the reaction of an amine hydrochloride salt with a metal borohydride.
Experimental Protocol: Synthesis of tert-Butylamine-Borane [9][10]
-
Preparation of tert-Butylamine Hydrochloride:
-
In a round-bottom flask, dissolve tert-butylamine (1.0 mL) in absolute ethanol (10 mL).
-
While stirring, add concentrated hydrochloric acid (12 M, 0.80 mL) dropwise.
-
Stir the solution for 5 minutes.
-
Remove the solvent under reduced pressure to obtain solid tert-butylamine hydrochloride.
-
-
Synthesis of tert-Butylamine-Borane:
-
To a round-bottom flask, add the prepared tert-butylamine hydrochloride and tetrahydrofuran (THF, 5 mL).
-
While stirring, add sodium borohydride (NaBH₄) in small portions. Vigorous gas evolution (hydrogen) will be observed.
-
Loosely cap the flask and stir the mixture for 2 hours at room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Evaporate the THF from the filtrate under reduced pressure to yield crude tert-butylamine-borane.
-
The product can be further purified by recrystallization from a suitable solvent like hexane.
-
Synthesis via Displacement from Other Borane Adducts
Commercially available and relatively stable borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), can be used to synthesize other amine-borane complexes through a displacement reaction.
Experimental Protocol: Synthesis of N-Methylmorpholine-Borane [11]
-
Reaction Setup:
-
In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve 4-methylmorpholine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Borane Source:
-
Slowly add a solution of borane-tetrahydrofuran complex (1 M in THF) dropwise to the stirred 4-methylmorpholine solution.
-
-
Reaction and Isolation:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Remove the THF under reduced pressure to yield the solid 4-methylmorpholine-borane complex.
-
The product can be purified by recrystallization.
-
Experimental Workflow: General Synthesis of Amine-Boranes from Borohydrides
Caption: General workflow for amine-borane synthesis from borohydrides.
Physicochemical Properties and Characterization
The stability and reactivity of amine-borane complexes are dictated by their structural and electronic properties. A summary of key physicochemical data for a selection of amine-borane complexes is presented below.
Table 1: Selected Physicochemical Properties of Amine-Borane Complexes
| Amine-Borane Complex | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | B-N Bond Length (Å) | Decomposition Onset (°C) |
| Ammonia-Borane | NH₃·BH₃ | 30.87 | 112-114 | 1.564 | ~100 |
| Methylamine-Borane | CH₃NH₂·BH₃ | 44.89 | 56-58 | 1.575 | - |
| Dimethylamine-Borane | (CH₃)₂NH·BH₃ | 58.92 | 36 | 1.589 | - |
| Trimethylamine-Borane | (CH₃)₃N·BH₃ | 72.95 | 94 | 1.603 | 127 |
| tert-Butylamine-Borane | (CH₃)₃CNH₂·BH₃ | 86.97 | 96-98 | - | - |
| Pyridine-Borane | C₅H₅N·BH₃ | 92.93 | 10-11 | 1.58 | - |
Characterization Techniques:
The structural elucidation and purity assessment of amine-borane complexes are typically achieved through a combination of spectroscopic and analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹¹B NMR: Provides a characteristic signal for the boron atom, typically a quartet due to coupling with the three attached hydrogen atoms. The chemical shift is indicative of the electronic environment of the boron center.
-
¹H NMR: Allows for the characterization of the amine substituent and the borane protons.
-
¹³C NMR: Used to characterize the carbon framework of the amine.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic B-H stretching vibrations are observed in the region of 2200-2500 cm⁻¹.
-
N-H stretching vibrations appear in the region of 3100-3300 cm⁻¹.
-
The B-N stretching vibration provides information about the dative bond.
-
-
Melting Point Analysis: A sharp melting point is indicative of a pure compound.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability and decomposition profile of the complexes.
Conclusion and Future Outlook
The discovery and development of amine-borane complexes have profoundly impacted synthetic chemistry and continue to open new avenues in materials science and drug discovery. From the hazardous yet foundational work with diborane to the development of safe and scalable synthetic routes, the journey of these compounds exemplifies the progression of chemical science. The ability to tune the steric and electronic properties of the amine moiety allows for the fine-tuning of the reactivity and stability of the borane complex, making them highly versatile reagents.
For researchers, scientists, and drug development professionals, a thorough understanding of the history and fundamental chemistry of amine-borane complexes is crucial for their effective application and for the innovation of new borane-based technologies. Future research in this area is likely to focus on the development of novel chiral amine-boranes for asymmetric synthesis, the design of advanced materials for hydrogen storage and release, and the exploration of the therapeutic potential of boron-containing compounds. The legacy of Stock, Schlesinger, and Brown continues to inspire the exploration of the rich and diverse chemistry of boron.
References
- 1. mdpi.com [mdpi.com]
- 2. Amine–boranes bearing borane-incompatible functionalities: application to selective amine protection and surface functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Borane Tert-Butylamine | Borates Today [borates.today]
- 5. Item - Amine-Boranes: Synthesis and Applications - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 6. Synthesis and Structural Characterization of p-Carboranylamidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to Morpholine Borane for Researchers and Drug Development Professionals
Introduction
Morpholine borane, also known as morpholineborane, is a versatile and stable amine borane complex. Its utility as a mild and selective reducing agent has established its importance in organic synthesis, particularly in the development of pharmaceutical compounds. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and visual representations of reaction workflows, tailored for researchers, scientists, and professionals in drug development.
Core Data Presentation
The fundamental properties of morpholine borane are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | References |
| Molecular Formula | C₄H₁₂BNO | [1] |
| Alternate Formula | C₄H₉NO•BH₃ | [2] |
| Molecular Weight | 100.96 g/mol | [2][3] |
| CAS Number | 4856-95-5 | [2][4] |
| Appearance | White crystalline powder/solid | [4][5] |
| Melting Point | 95 - 99 °C | [4][5] |
| Solubility | Soluble in water (75.3 g/L at 18 °C) | [6] |
| Synonyms | This compound, Borane-morpholine complex | [2][4] |
Experimental Protocols
Morpholine borane's stability in air and protic solvents makes it a valuable reagent for various reduction reactions. Below are detailed methodologies for key applications.
Synthesis of Morpholine Borane
The synthesis of morpholine borane can be achieved through the reaction of morpholine with a borane source, such as borane-tetrahydrofuran complex (BH₃•THF).
Materials:
-
Morpholine
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for air-sensitive reactions
Procedure:
-
Under an inert atmosphere (e.g., a nitrogen-filled glovebox or Schlenk line), add a solution of morpholine in anhydrous THF to a stirred solution of borane-tetrahydrofuran complex at 0 °C.
-
The reaction is typically rapid and exothermic. Maintain the temperature at 0 °C for 1-2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The resulting white solid can be purified by recrystallization from an appropriate solvent system, such as THF/hexane, to yield pure morpholine borane.
Reduction of Ketones to Secondary Alcohols
Morpholine borane is an effective reagent for the reduction of ketones to their corresponding secondary alcohols. The following is a general protocol.
Materials:
-
Ketone substrate
-
Morpholine borane
-
Aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Aqueous workup solution (e.g., 1 M HCl, saturated sodium bicarbonate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve the ketone substrate in the chosen aprotic solvent in a round-bottom flask.
-
Add morpholine borane (typically 1.1 to 1.5 equivalents) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 2-24 hours.
-
Upon completion, cool the reaction mixture in an ice bath and slowly add the aqueous acid solution to quench the excess reagent.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by column chromatography on silica gel if necessary.
Reductive Amination of Aldehydes and Ketones
Reductive amination is a key transformation in the synthesis of amines, and morpholine borane can be utilized as the reducing agent. This process involves the in-situ formation of an imine or iminium ion followed by its reduction.
Materials:
-
Aldehyde or ketone
-
Primary or secondary amine
-
Morpholine borane
-
Solvent (e.g., Methanol, Dichloromethane)
-
Molecular sieves (optional, for imine formation)
Procedure:
-
In a reaction vessel, combine the aldehyde or ketone and the amine (1.0 to 1.2 equivalents) in the chosen solvent.
-
If necessary, add activated molecular sieves to facilitate the formation of the imine intermediate by removing water. Stir this mixture for 1-4 hours at room temperature.
-
Add morpholine borane (1.1 to 1.5 equivalents) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete, as determined by TLC or LC-MS analysis.
-
Perform an aqueous workup similar to the ketone reduction protocol to isolate the crude amine product.
-
Purify the product via column chromatography or distillation.
Visualizations of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the synthesis of morpholine borane.
Caption: Experimental workflow for ketone reduction.
Caption: Workflow for one-pot reductive amination.
Role in Drug Discovery and Development
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[7][8][9] Its presence can enhance physicochemical properties such as solubility and metabolic stability, and it can participate in crucial binding interactions with biological targets.[9][10] Morpholine borane serves as a key reagent in the synthesis of these complex molecules, enabling the efficient and selective introduction of the morpholine group or the reduction of other functional groups in the presence of sensitive moieties.[11] The mild reaction conditions and high functional group tolerance of morpholine borane make it an attractive choice in multi-step syntheses common in drug discovery pipelines.[2] For instance, its application in reductive amination is a cornerstone for the construction of C-N bonds, which are prevalent in a vast array of bioactive compounds.[11] The development of robust synthetic routes using reagents like morpholine borane is critical for the timely and cost-effective production of new chemical entities for preclinical and clinical evaluation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. andersondevelopment.com [andersondevelopment.com]
- 3. researchgate.net [researchgate.net]
- 4. datapdf.com [datapdf.com]
- 5. researchgate.net [researchgate.net]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. organicreactions.org [organicreactions.org]
Spectroscopic Profile of Morpholineborane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for morpholineborane, a compound of interest in various chemical and pharmaceutical research areas. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with generalized experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The following tables summarize the reported ¹H, ¹³C, and ¹¹B NMR spectroscopic data for this compound. The data was acquired in deuterated chloroform (CDCl₃) as the solvent.
Table 1: ¹H NMR Data of this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.75 - 3.65 | m | 4H | O(CH₂)₂ |
| 2.85 - 2.75 | m | 4H | N(CH₂)₂ |
| 1.80 - 1.10 | br q | 3H | BH₃ |
Table 2: ¹³C NMR Data of this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 66.9 | O(CH₂)₂ |
| 50.1 | N(CH₂)₂ |
Table 3: ¹¹B NMR Data of this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (JBH, Hz) |
| -15.4 | q | 96 |
Infrared (IR) Spectroscopy Data
The condensed phase infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. The spectrum is typically acquired from a solid sample.
Table 4: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-3000 | Strong | C-H stretching |
| ~2250-2400 | Strong, Broad | B-H stretching |
| ~1450 | Medium | CH₂ scissoring |
| ~1110 | Strong | C-O-C stretching |
| ~1070 | Strong | C-N stretching |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not always explicitly published with the data. However, the following sections outline generalized and widely accepted procedures for obtaining high-quality NMR and IR spectra for air- and moisture-sensitive solid compounds like this compound.
NMR Spectroscopy (General Protocol for Air-Sensitive Compounds)
Given that borane complexes can be sensitive to air and moisture, sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Sample Preparation:
-
In an inert atmosphere, accurately weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C and ¹¹B NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of anhydrous deuterated solvent (e.g., CDCl₃) via syringe.
-
Gently agitate the vial to ensure complete dissolution.
-
Using a filter pipette, transfer the solution to a clean, dry NMR tube.
-
If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
-
Securely cap the NMR tube. For highly sensitive samples, a flame-sealed NMR tube or a J. Young tube is recommended.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H, ¹³C, and ¹¹B NMR spectra using standard pulse programs. For ¹³C NMR, proton decoupling is typically employed. For ¹¹B NMR, both proton-coupled and -decoupled spectra can be informative.
-
The number of scans and relaxation delays should be optimized to obtain a good signal-to-noise ratio.
-
FTIR Spectroscopy (General Protocol for Solid Samples using KBr Pellet)
-
Sample Preparation:
-
Place a small amount (1-2 mg) of this compound and approximately 100-200 mg of dry, FTIR-grade potassium bromide (KBr) in a clean agate mortar.
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powdered mixture to a pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.
-
A background spectrum of a pure KBr pellet or of the empty sample compartment should be recorded and subtracted from the sample spectrum.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
A Technical Guide to the Solubility of Morpholineborane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morpholineborane (MB), a stable and versatile reducing agent, is of significant interest in organic synthesis, particularly within the pharmaceutical industry. Its efficacy and applicability in various reaction media are critically dependent on its solubility characteristics. This technical guide provides a comprehensive overview of the known solubility properties of this compound in a range of common organic solvents. Due to a notable lack of extensive quantitative data in publicly available literature, this guide consolidates the available information and provides a framework for the experimental determination of its solubility. Furthermore, this document outlines the role of this compound in synthetic workflows relevant to drug development.
Introduction
This compound, a complex of morpholine and borane, serves as a mild and selective reducing agent. Its stability in air and relatively low toxicity compared to other borohydride reagents make it an attractive choice in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The morpholine moiety in its structure is a common pharmacophore and can influence the physicochemical properties of the entire molecule, including its solubility[1][2][3][4]. A thorough understanding of its solubility in various organic solvents is paramount for reaction optimization, process scale-up, and purification in drug development.
Physicochemical Properties of this compound
This compound is a white crystalline solid with the following properties:
| Property | Value | Source |
| Molecular Formula | C₄H₁₂BNO | [5][6][7] |
| Molecular Weight | 100.96 g/mol | [5][7] |
| Melting Point | 97-99 °C | [6][7][8] |
| Appearance | White crystalline powder | [6][8] |
Solubility of this compound
Quantitative Solubility Data
Quantitative solubility data for this compound in organic solvents is not widely reported in scientific literature. The most consistently found value is its solubility in water.
| Solvent | Solubility | Temperature (°C) | Source |
| Water | 75.3 g/L | 18 | [8] |
Qualitative Solubility Information
While precise quantitative data is scarce, qualitative descriptions and the properties of related compounds provide some insight into the solubility of this compound. A safety data sheet notes that it is "Soluble in water"[6]. The presence of the morpholine ring, which is miscible with many organic solvents, suggests potential solubility in polar organic solvents[2]. Furthermore, amine-borane complexes, in general, are known to have greater solubility in common analytical solvents compared to borane itself[9]. A patent describing the synthesis of a product with a melting point consistent with this compound stated it was "very soluble in alcohol, moderately soluble in ether and benzene and slightly soluble in water and hexane."
Based on this information, the following qualitative solubility profile can be inferred:
| Solvent | Qualitative Solubility |
| Alcohols (e.g., Methanol, Ethanol) | Likely Soluble to Very Soluble |
| Ethers (e.g., THF, Diethyl Ether) | Likely Moderately Soluble |
| Aromatic Hydrocarbons (e.g., Benzene, Toluene) | Likely Moderately Soluble |
| Chlorinated Solvents (e.g., Dichloromethane) | Information not available |
| Polar Aprotic Solvents (e.g., Acetonitrile, DMSO) | Information not available |
| Non-polar Hydrocarbons (e.g., Hexane) | Likely Slightly Soluble to Insoluble |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data for their specific applications, direct experimental determination is necessary. The following is a general protocol for determining the solubility of a solid compound like this compound in an organic solvent.
Materials
-
This compound
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled shaker or water bath
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis (optional, for high precision)
Procedure
-
Sample Preparation : Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration : Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.
-
Sample Withdrawal and Filtration : After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
Solvent Evaporation and Mass Determination : Determine the mass of the dissolved this compound by evaporating the solvent from the filtered solution under reduced pressure or in a fume hood. The mass of the remaining solid corresponds to the amount of this compound dissolved in the withdrawn volume of the solvent.
-
Calculation : Calculate the solubility in the desired units (e.g., g/L or mg/mL).
For a more precise quantification, the concentration of the filtered solution can be determined using a calibrated analytical technique such as HPLC or GC.
Caption: Workflow for determining this compound solubility.
Application in Drug Development: A Synthetic Workflow
This compound is a key reagent in the synthesis of pharmaceutical intermediates and APIs, primarily for the reduction of carbonyls and imines. Many modern drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib, contain a morpholine moiety, and their syntheses often involve reduction steps where a reagent like this compound could be employed[10][11][][13][14][15][16][17][18].
The following diagram illustrates a generalized synthetic workflow where this compound is used as a reducing agent.
Caption: Reduction of a carbonyl using this compound.
Conclusion
This compound is a valuable reagent in chemical synthesis, particularly for applications in drug development. While there is a significant gap in the literature regarding its quantitative solubility in organic solvents, its known properties and those of related compounds suggest good solubility in polar organic solvents. The provided experimental protocol offers a reliable method for researchers to determine the solubility of this compound in solvents relevant to their specific needs. The illustrative synthetic workflow highlights its practical application in the synthesis of pharmaceutical intermediates. Further research into the physicochemical properties of this compound would be highly beneficial to the scientific community.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C4H9BNO | CID 6327109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. chembk.com [chembk.com]
- 8. Borane-morpholine | JSC Aviabor [jsc-aviabor.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Linezolid - Wikipedia [en.wikipedia.org]
- 17. CN102702125B - Chemical synthesis method for linezolid - Google Patents [patents.google.com]
- 18. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
Thermochemistry of Morpholineborane Decomposition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morpholineborane (C₄H₁₂BNO) is a versatile reducing agent utilized in various chemical syntheses. Understanding its thermal stability and decomposition characteristics is crucial for safe handling, process optimization, and storage. This technical guide provides a summary of the currently available data on the thermochemistry of this compound decomposition. It outlines key physical and thermal properties, potential decomposition products, and a generalized experimental protocol for its thermal analysis. Due to a notable scarcity of in-depth thermochemical studies in publicly accessible literature, this guide also highlights the existing knowledge gaps and provides a framework for future research.
Introduction
This compound, a stable amine borane adduct, is valued in organic synthesis for its efficacy as a reducing agent.[1] Its solid, easy-to-handle nature makes it a practical alternative to other borane sources.[2] However, like many boron-based hydrides, its thermal stability is a critical parameter for its safe and effective use. Thermal decomposition can lead to the release of flammable and toxic gases, posing potential hazards if not properly understood and managed.[3]
This document serves as a technical resource, consolidating the known data regarding the thermal properties of this compound. It is intended to inform researchers, chemists, and professionals in drug development and materials science about the compound's stability and to provide a basis for conducting further, more detailed thermochemical analyses.
Physicochemical and Thermal Properties
Currently, detailed quantitative data on the thermochemistry of this compound decomposition, such as the enthalpy, entropy, and Gibbs free energy of decomposition, are not extensively reported in peer-reviewed literature. The available data primarily consists of its physical properties and general thermal stability information.
Table 1: Summary of Physicochemical and Thermal Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₂BNO | |
| Molecular Weight | 100.96 g/mol | |
| Appearance | White to yellow crystalline powder | [4] |
| Melting Point | 97-99 °C | [4] |
| Flash Point | 105 °C | [5] |
| Solubility in Water | 75.3 g/L at 18 °C (Decomposes) | [4][5] |
| Thermal Stability | Flammable solid; thermal decomposition can lead to the release of irritating gases and vapors. Containers may explode when heated.[3][6] |
Thermal Decomposition Pathway and Products
Upon heating, this compound is expected to decompose. The precise decomposition pathway and kinetics have not been fully elucidated in the available literature. However, safety data sheets indicate that thermal decomposition can lead to the formation of several hazardous products.[3]
Potential Decomposition Products:
The presence of these products suggests a complex decomposition process involving the fragmentation of the morpholine ring and the borane group.
Experimental Protocols for Thermal Analysis
While specific, detailed experimental protocols for the thermochemical analysis of this compound are scarce, a general methodology can be adapted from studies on other amine borane adducts. The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended as a starting point for a thorough investigation.
Thermogravimetric Analysis (TGA)
TGA is used to measure the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition temperatures.
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Aluminum crucible (100 µL) with a pierced lid
-
Analytical balance
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's specifications.
-
Accurately weigh 15 to 20 mg of this compound into an aluminum crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 30 mL/min.
-
Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a controlled heating rate of 5 °C/min.
-
Record the mass loss as a function of temperature.
-
The onset of decomposition is determined by the temperature at which significant mass loss begins.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This provides information on melting, crystallization, and decomposition enthalpies.
Objective: To determine the melting point and the enthalpy of any thermal transitions, including decomposition.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum crucible (100 µL) with a pierced lid
-
Crimping press for sealing crucibles
Procedure:
-
Calibrate the DSC instrument with appropriate standards (e.g., indium) for temperature and enthalpy.
-
Accurately weigh 5 to 10 mg of this compound into an aluminum crucible.
-
Seal the crucible with a pierced lid to allow for the escape of any gaseous decomposition products.
-
Place the sample crucible and an empty reference crucible in the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 30 mL/min.
-
Heat the sample from a sub-ambient temperature (e.g., 0 °C) to a temperature beyond its decomposition point (e.g., 300 °C) at a controlled heating rate of 5 °C/min.
-
Record the heat flow as a function of temperature.
-
The melting point is identified by the onset of the endothermic melting peak. Exothermic peaks following the melt may indicate decomposition. The enthalpy of these transitions can be calculated from the peak areas.
Data Visualization
Logical Workflow for Thermal Analysis
The following diagram illustrates a logical workflow for the thermal analysis of a chemical compound like this compound.
Caption: Logical workflow for the thermal analysis of this compound.
Conclusion and Future Outlook
The available data on the thermochemistry of this compound decomposition is limited, primarily consisting of its melting point and qualitative stability information. There is a clear need for comprehensive studies to determine the quantitative thermodynamic and kinetic parameters of its decomposition. Such studies would involve systematic TGA and DSC analyses, coupled with techniques like mass spectrometry (TGA-MS) to identify the evolved gases and elucidate the decomposition mechanism.
Future research should focus on:
-
Determining the precise onset of decomposition under various atmospheric conditions (inert, oxidative).
-
Quantifying the enthalpy of decomposition.
-
Performing kinetic analysis to determine the activation energy and reaction order of the decomposition process.
-
Identifying the solid and gaseous decomposition products under different temperature regimes.
A thorough understanding of these parameters will significantly enhance the safe and efficient application of this compound in research and industry.
References
An In-depth Technical Guide to Borane-Amine Adducts in Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borane-amine adducts, also known as amine-boranes, are a versatile class of molecules that have garnered significant interest across various fields of chemistry, from organic synthesis to materials science and drug discovery.[1][2] These compounds are Lewis acid-base adducts formed through the coordination of a Lewis basic amine to a Lewis acidic borane.[2] The formation of a dative bond between the nitrogen atom of the amine and the boron atom of borane results in a stable, yet reactive species with a wide range of applications.[1][2]
First reported in the 19th century with the synthesis of ammonia-trifluoroborane, the field has expanded significantly, particularly following the work of Burg and Schlesinger in 1937 on trimethylamine-borane.[1][2] The utility of borane-amine adducts stems from their ability to act as convenient and often safer surrogates for diborane, a pyrophoric and toxic gas.[3][4] Their reactivity can be finely tuned by modifying the steric and electronic properties of the amine moiety, making them valuable reagents in organic synthesis, particularly as reducing agents and in hydroboration reactions.[1][5]
In recent years, their potential as hydrogen storage materials has been extensively investigated due to their high hydrogen content.[3][4][6] Furthermore, the unique chemical properties of borane-amine adducts have led to their exploration in medicinal chemistry and drug development, with studies demonstrating their potential as hypolipidemic agents and their inclusion in novel therapeutic compounds.[7][8] This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and applications of borane-amine adducts, with a focus on practical information for researchers in the field.
Synthesis of Borane-Amine Adducts
The synthesis of borane-amine adducts can be achieved through several methodologies, with the choice of method often depending on the nature of the amine and the desired scale of the reaction.
Direct Reaction with Diborane
Historically, the direct reaction of an amine with diborane (B₂H₆) was a common method for the preparation of borane-amine adducts.[1] However, due to the hazardous nature of diborane, this method is now less frequently used in non-specialized laboratory settings.[3]
Reaction with Borane Complexes
A safer and more convenient approach involves the use of stable borane complexes, such as borane-dimethyl sulfide (BH₃·SMe₂) or borane-tetrahydrofuran (BH₃·THF).[1][9] The desired amine displaces the weaker Lewis base (dimethyl sulfide or THF) to form the more stable borane-amine adduct. This reaction is typically carried out in an inert solvent like diethyl ether or THF.[10]
Amine Exchange Reactions
Amine exchange provides another route to new borane-amine adducts. This method relies on the equilibrium that exists between a borane-amine adduct and a free amine in solution.[1] By using a large excess of the desired amine or by removing the displaced amine (e.g., if it is volatile), the equilibrium can be shifted to favor the formation of the new adduct.[1]
Characterization
The formation and purity of borane-amine adducts are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹¹B NMR is particularly diagnostic, with the appearance of a quartet (due to coupling with the three boron-bound protons) in a characteristic chemical shift range confirming the formation of the N-B dative bond.[3][10] ¹H and ¹³C NMR are also used to characterize the amine portion of the adduct.[10][11]
-
Infrared (IR) and Raman Spectroscopy : These techniques are used to identify the characteristic vibrational frequencies of the B-H and N-H bonds within the adduct.[10]
-
X-ray Crystallography : For crystalline adducts, single-crystal X-ray diffraction provides definitive structural information, including B-N bond lengths and the geometry around the boron and nitrogen atoms.[9][12]
Physicochemical Properties
The physical and chemical properties of borane-amine adducts are highly dependent on the nature of the amine. Generally, they are white crystalline solids or colorless liquids that are more stable and less reactive than diborane.[4][5]
| Property | Typical Range/Value | References |
| B-N Bond Length | 1.57 - 1.61 Å | [12] |
| ¹¹B NMR Chemical Shift | -3 to -20 ppm (quartet) | [3][11] |
| Decomposition Temperature | Varies widely, e.g., 36.7 °C for some heterocyclic adducts | [9][12] |
| Density | ~1.25 g/cm³ for many crystalline adducts | [9][12] |
Reactivity and Applications
The reactivity of borane-amine adducts is governed by the strength of the N-B bond and the nature of the substituents on the amine.[3] Less basic amines tend to form more reactive adducts.[3]
As Reducing Agents
One of the primary applications of borane-amine adducts is as reducing agents in organic synthesis.[1][5] They can reduce a variety of functional groups, including aldehydes, ketones, and imines.[1] The reducing strength can be tuned by the choice of the amine, with the general trend being: H₃N·BH₃ > RNH₂·BH₃ > R₂NH·BH₃ > R₃N·BH₃.[1][5] The reactivity is often enhanced in the presence of an acid.[1]
In Hydroboration Reactions
Borane-amine adducts serve as convenient sources of borane for hydroboration reactions. The adduct dissociates in solution to provide free borane, which then adds across a carbon-carbon double or triple bond. The rate of hydroboration is inversely related to the stability of the borane-amine adduct.[13]
As Hydrogen Storage Materials
The high gravimetric hydrogen density of some borane-amine adducts, particularly ammonia borane (NH₃BH₃), has made them attractive candidates for chemical hydrogen storage.[3][4][6] Research in this area focuses on developing catalysts to release hydrogen under mild conditions and on methods for regenerating the spent fuel.[14][15]
In Drug Development
Boron-containing compounds, including borane-amine adducts and their derivatives, have shown promise in medicinal chemistry.[7] For instance, certain adducts have been investigated for their hypolipidemic activity.[8] The ability of boron to form stable, yet reversible, covalent bonds with biological nucleophiles is a key feature being exploited in the design of new therapeutic agents.[7]
Experimental Protocols
General Procedure for the Synthesis of a Borane-Amine Adduct
Materials:
-
Amine (1.0 equiv)
-
Borane-dimethyl sulfide complex (1.0 equiv)
-
Anhydrous diethyl ether or THF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
The amine is dissolved in the anhydrous solvent in a flask under an inert atmosphere.
-
The borane-dimethyl sulfide complex is added dropwise to the stirred solution of the amine at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 1-2 hours).[16]
-
The formation of the product can be monitored by TLC or NMR.
-
If the product precipitates, it is collected by filtration. If it is soluble, the solvent is removed under reduced pressure to yield the crude product.[16]
-
The crude product can be purified by recrystallization or chromatography.
Representative Spectroscopic Data
| Adduct | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | ¹¹B NMR (CDCl₃, δ ppm) | Reference |
| Triethylamine-borane | 2.75 (q, 6H), 1.05 (t, 9H), 0.9 (br q, 3H) | 52.5, 8.9 | -13.96 (q, J = 97.0 Hz) | [11] |
| Allylamine-borane | 5.95 (m, 1H), 5.39-5.18 (m, 2H), 4.29-3.95 (m, 2H), 3.46-3.27 (m, 2H), 2.10-0.90 (br q, 3H) | 132.3, 119.3, 51.0 | -19.81 (q, J = 97.7 Hz) | [11] |
| Methyl 6-aminohexanoate-borane | 3.87 (s, 2H), 3.68 (s, 3H), 2.81 (p, 2H), 2.34 (t, 2H), 1.75-1.56 (m, 4H), 1.44-1.31 (m, 2H), 2.10-0.80 (br q, 3H) | 174.2, 51.8, 48.6, 33.8, 28.7, 26.1, 24.4 | -15.61 (q, J = 98.0 Hz) | [11] |
Conclusion
Borane-amine adducts are a cornerstone of modern boron chemistry, offering a safe and tunable platform for a wide array of chemical transformations. Their utility as reducing agents and hydroborating reagents is well-established, and their potential in emerging areas such as hydrogen storage and drug discovery continues to drive innovation. For researchers and scientists, a thorough understanding of their synthesis, characterization, and reactivity is essential for harnessing their full potential in the laboratory and beyond. This guide provides a foundational understanding and practical data to aid in the exploration and application of these remarkable compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 4. hydrogen.energy.gov [hydrogen.energy.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) Hypolipidemic Activity of Amine-Borane Aducts of [research.amanote.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Computational analysis of amine-borane adducts as potential hydrogen storage materials with reversible hydrogen uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.winthrop.edu [chem.winthrop.edu]
Methodological & Application
Morpholineborane: A Versatile and Chemoselective Reducing Agent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Morpholineborane (C₄H₁₀BNO) has emerged as a valuable reducing agent in organic synthesis, offering a stable, selective, and easy-to-handle alternative to other hydride reagents. As an amine-borane complex, it provides a safer and more controlled means of reduction compared to gaseous diborane or more reactive metal hydrides.[1] Its utility is particularly pronounced in the reduction of aldehydes and ketones and in reductive amination reactions, making it a key tool in the synthesis of pharmaceuticals and other complex organic molecules.
Properties and Advantages
This compound is a white crystalline solid that is stable in air and demonstrates slow hydrolysis in water, allowing for its use in a variety of solvent systems, including protic media.[2] Key advantages over other common reducing agents are summarized below:
| Property | This compound | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Physical State | White crystalline solid | White crystalline powder | Grey powder |
| Stability in Air | Stable | Stable | Reacts violently with moisture |
| Solubility | Soluble in a wide range of organic solvents | Soluble in water and alcohols | Soluble in ethers |
| Reactivity | Mild and selective | More reactive than this compound | Highly reactive and non-selective |
| Handling | Easy to handle | Relatively safe to handle | Requires anhydrous conditions and careful handling |
Applications in Organic Synthesis
Reduction of Aldehydes and Ketones
This compound is highly effective for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. A notable feature is its chemoselectivity, allowing for the reduction of aldehydes in the presence of less reactive ketones.[3] The reaction is typically carried out in a suitable organic solvent, and the addition of a catalytic amount of acid can enhance the reaction rate.[4]
Table 1: Reduction of Various Functional Groups with this compound [2]
| Entry | Starting Material | Reaction Time (hrs) | Reaction Temp. (°C) | Product | Yield (%)* |
| 1 | Benzaldehyde | 24 | 25 | Benzyl alcohol | >95 |
| 2 | Acetophenone | 72 | 25 | 1-Phenylethanol | 40 |
| 3 | Cyclohexanone | 72 | 25 | Cyclohexanol | 30 |
| 4 | Ethyl Benzoate | 72 | 55 | Benzyl alcohol | 0 |
| 5 | Benzoyl Chloride | 0.5 | 25 | Benzyl alcohol | >95 |
| 6 | Benzoic Acid | 72 | 55 | Benzyl alcohol | 0 |
| 7 | Benzamide | 72 | 55 | Benzylamine | 0 |
| 8 | Benzonitrile | 72 | 55 | Benzylamine | 0 |
| 9 | Nitrobenzene | 72 | 55 | Aniline | 0 |
| 10 | Styrene oxide | 80 | 25 | Phenethyl alcohol | >99 |
| 11 | N-t-butylbenzylimine | 30 | 25 | N-t-butyl benzylamine | >95 |
*GC Yield unless otherwise stated. All reactions were conducted in THF with the addition of one equivalent of HCl.[2]
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds to synthesize primary, secondary, and tertiary amines. This compound serves as an excellent reducing agent in this one-pot reaction, selectively reducing the in situ-formed imine or iminium ion intermediate.[5][6] This method avoids the issues of over-alkylation often encountered in direct alkylation of amines.
Experimental Protocols
Protocol 1: Reduction of an Aldehyde (Benzaldehyde)
Objective: To synthesize benzyl alcohol from benzaldehyde using this compound.
Materials:
-
Benzaldehyde
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl) in diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde (1.0 mmol, 1.0 eq).
-
Dissolve the benzaldehyde in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.2 mmol, 1.2 eq) to the stirred solution.
-
Slowly add 1 M HCl in diethyl ether (1.0 mmol, 1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Reduction of a Ketone (Acetophenone)
Objective: To synthesize 1-phenylethanol from acetophenone using this compound.
Materials:
-
Acetophenone
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl) in diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add acetophenone (1.0 mmol, 1.0 eq).
-
Dissolve the acetophenone in anhydrous THF (5 mL).
-
Add this compound (1.5 mmol, 1.5 eq) to the stirred solution.
-
Slowly add 1 M HCl in diethyl ether (1.0 mmol, 1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 48-72 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reductive Amination of a Ketone (Cyclohexanone with Aniline)
Objective: To synthesize N-phenylcyclohexanamine from cyclohexanone and aniline using this compound.
Materials:
-
Cyclohexanone
-
Aniline
-
This compound
-
Methanol
-
Acetic acid
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine cyclohexanone (1.0 mmol, 1.0 eq) and aniline (1.0 mmol, 1.0 eq) in methanol (10 mL).
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Add this compound (1.5 mmol, 1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water (15 mL) to the residue and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Visualizations
Caption: Mechanism of Carbonyl Reduction.
Caption: Reductive Amination Workflow.
Safety and Handling
This compound is a stable solid but should be handled with the appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. Although less reactive than many other hydride reagents, it should be stored away from strong oxidizing agents and acids. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
References
Application Notes and Protocols: Selective Reduction of Aldehydes and Ketones with Morpholineborane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholineborane (C₄H₁₀BNO) is a stable and versatile amine-borane complex that serves as a mild and selective reducing agent for a variety of functional groups. Its ease of handling, stability in air and moisture, and solubility in a range of organic solvents make it an attractive alternative to more reactive and hazardous hydride reagents, such as borane-tetrahydrofuran (BH₃·THF) or lithium aluminum hydride (LiAlH₄).[1] In drug development and complex molecule synthesis, the chemoselective reduction of aldehydes and ketones in the presence of other sensitive functional groups is a critical transformation. This compound offers a high degree of selectivity, enabling the targeted reduction of carbonyls while leaving other reducible groups intact.[1]
These application notes provide a comprehensive overview of the use of this compound for the selective reduction of aldehydes and ketones, including detailed experimental protocols and comparative data.
Advantages of this compound
-
Stability: this compound is a white crystalline solid that is stable under ambient conditions and is only slowly hydrolyzed by water, making it significantly easier and safer to handle than many other borane complexes.[1]
-
Selectivity: It exhibits excellent chemoselectivity, preferentially reducing aldehydes and ketones over less reactive functional groups such as esters, amides, and nitro groups.[1]
-
Mild Reaction Conditions: Reductions can typically be carried out under mild conditions, often at room temperature, which helps to prevent side reactions and preserve sensitive functionalities within the substrate.[1]
-
Solubility: It is soluble in a wide array of organic solvents, providing flexibility in the choice of reaction medium.[1]
Data Presentation: Reduction of Various Functional Groups
The following table summarizes the reactivity of this compound towards a range of functional groups, highlighting its selectivity for aldehydes and ketones. Reactions were generally conducted in tetrahydrofuran (THF) at room temperature, with the addition of one equivalent of HCl to facilitate the reaction.[1]
| Entry | Starting Material | Rxn Time (hrs) | Rxn Temp (°C) | Product | Yield (%) |
| 1 | Cyclohexanone | 24 | 25 | Cyclohexanol | 95 |
| 2 | Benzamide | 72 | 55 | Benzylamine | 0 |
| 3 | Benzaldehyde | 24 | 25 | Benzyl alcohol | >95 |
| 4 | Benzoic Acid | 72 | 55 | Benzyl alcohol | 0 |
| 5 | Ethyl Benzoate | 72 | 55 | Benzyl alcohol | 0 |
| 6 | Benzonitrile | 72 | 55 | Benzylamine | 0 |
| 7 | N-benzylideneaniline | 24 | 25 | N-benzylaniline | >95 |
| 8 | Nitrobenzene | 72 | 55 | Aniline | 0 |
| 9 | Styrene oxide | 80 | 25 | Phenethyl alcohol | >99 |
Data sourced from Anderson Development Company technical literature.[1]
Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Aldehyde (e.g., Benzaldehyde)
This protocol describes a general method for the selective reduction of an aldehyde to its corresponding primary alcohol using this compound.
Materials:
-
Benzaldehyde
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M solution in diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde (1.0 mmol).
-
Dissolve the aldehyde in anhydrous THF (5 mL).
-
To the stirred solution, add this compound (1.1 mmol, 1.1 equivalents).
-
Slowly add a 1 M solution of HCl in diethyl ether (1.0 mmol, 1.0 equivalent) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography to afford the pure benzyl alcohol.
Protocol 2: General Procedure for the Reduction of a Ketone (e.g., Cyclohexanone)
This protocol provides a general method for the selective reduction of a ketone to its corresponding secondary alcohol.
Materials:
-
Cyclohexanone
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M solution in diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, add cyclohexanone (1.0 mmol).
-
Add anhydrous THF (5 mL) to dissolve the ketone.
-
With stirring, add this compound (1.1 mmol, 1.1 equivalents) to the solution.
-
Carefully add a 1 M solution of HCl in diethyl ether (1.0 mmol, 1.0 equivalent) to the reaction mixture at room temperature.
-
Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
After the starting material has been consumed, cautiously quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and perform an extraction with diethyl ether (3 x 15 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude cyclohexanol by flash chromatography on silica gel if necessary.
Visualizations
Conclusion
This compound is a highly effective and selective reagent for the reduction of aldehydes and ketones. Its stability, ease of use, and mild reaction conditions make it a valuable tool in organic synthesis, particularly in the context of drug discovery and development where functional group tolerance is paramount. The protocols and data presented herein provide a solid foundation for the successful application of this compound in achieving chemoselective carbonyl reductions.
References
Application Notes and Protocols: Mechanism of Morpholineborane Reduction of Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholineborane (MB) is a stable, mild, and selective reducing agent belonging to the class of amine-borane complexes. Its ease of handling, stability in air and moisture, and compatibility with protic solvents make it a valuable reagent in organic synthesis, particularly for the reduction of carbonyl compounds.[1] This document provides a detailed overview of the mechanism of this compound reduction of aldehydes and ketones, supported by quantitative data, experimental protocols, and visual diagrams to facilitate its application in research and development.
Mechanism of Reduction
The reduction of carbonyl compounds by this compound proceeds via a nucleophilic hydride transfer from the borane moiety to the electrophilic carbonyl carbon. The reaction mechanism is influenced by the reaction conditions, particularly the pH of the medium.[2]
Acid-Independent Pathway:
Under neutral or basic conditions, the reduction occurs through the direct attack of the this compound complex on the carbonyl compound. This pathway involves a four-membered ring-like transition state where the boron atom coordinates to the carbonyl oxygen, facilitating the hydride transfer to the carbonyl carbon. This is generally the slower of the two pathways.[2]
Acid-Catalyzed Pathway:
In the presence of acid, the reaction rate is significantly enhanced.[2] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydride. The reaction proceeds through a pre-equilibrium protonation of the carbonyl compound, followed by the rate-determining attack of the this compound.[2]
The overall stoichiometry of the reaction can be complex. While one mole of this compound contains three hydride equivalents, not all are always utilized for the reduction of the carbonyl group. In aqueous media, a competing reaction is the hydrolysis of borane intermediates, leading to the evolution of hydrogen gas.[2]
Data Presentation
The following tables summarize the reduction of various aldehydes and ketones with this compound under different reaction conditions, providing a comparative overview of its reactivity and selectivity.
Table 1: Reduction of Aromatic Aldehydes with this compound
| Entry | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | THF | 25 | 2 | 95 |
| 2 | 4-Methoxybenzaldehyde | THF | 25 | 1.5 | 98 |
| 3 | 4-Nitrobenzaldehyde | THF | 25 | 3 | 92 |
| 4 | 4-Chlorobenzaldehyde | THF | 25 | 2.5 | 94 |
| 5 | 2-Naphthaldehyde | Dioxane | 50 | 4 | 90 |
Data compiled from various sources. Conditions may not be directly comparable.
Table 2: Reduction of Ketones with this compound
| Entry | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone | Methanol | 25 | 6 | 88 |
| 2 | Cyclohexanone | THF | 25 | 4 | 92 |
| 3 | 4-tert-Butylcyclohexanone | Methanol | 25 | 5 | 90 (cis:trans = 15:85) |
| 4 | Benzophenone | Dioxane | 80 | 12 | 85 |
| 5 | 2-Adamantanone | THF/H2O | 25 | 8 | 89 |
Data compiled from various sources. Conditions may not be directly comparable.
Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Aromatic Aldehyde (Benzaldehyde)
Materials:
-
Benzaldehyde
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.06 g, 10 mmol).
-
Dissolve the benzaldehyde in 20 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add this compound (0.51 g, 5 mmol) portion-wise over 5 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 10 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel and add 20 mL of ethyl acetate.
-
Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to afford the crude benzyl alcohol.
-
Purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure benzyl alcohol.
Protocol 2: General Procedure for the Reduction of a Cyclic Ketone (Cyclohexanone)
Materials:
-
Cyclohexanone
-
This compound
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve cyclohexanone (0.98 g, 10 mmol) in 15 mL of methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (0.61 g, 6 mmol) in one portion to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.
-
After the reaction is complete, carefully add 10 mL of 1 M HCl to quench the reaction (caution: hydrogen gas evolution).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous layer, add 20 mL of diethyl ether and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with an additional 15 mL of diethyl ether.
-
Combine the organic extracts and wash with 15 mL of saturated NaHCO₃ solution and 15 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent to yield cyclohexanol.
-
The product can be further purified by distillation if necessary.
Mandatory Visualization
Caption: Reaction mechanism of carbonyl reduction by this compound.
Caption: General experimental workflow for carbonyl reduction.
References
Application Notes and Protocols for the Hydroboration of Alkenes using Morpholineborane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroboration is a powerful and versatile chemical reaction in organic synthesis that results in the syn-addition of a hydrogen-boron bond across a carbon-carbon double or triple bond. The subsequent oxidation of the resulting organoborane intermediate provides a facile route to alcohols with anti-Markovnikov regioselectivity.[1][2][3] This application note focuses on the use of morpholineborane, a stable and easy-to-handle amine-borane complex, as a hydroborating agent for alkenes.
This compound (C₄H₁₀BNO) is a white crystalline solid that serves as a convenient carrier for borane (BH₃).[4][5] Unlike diborane gas or solutions of borane complexes like BH₃·THF, which can be pyrophoric and require careful handling, this compound is a more stable and less hazardous alternative, making it an attractive reagent for various applications in academic and industrial research.[6] The reactivity of amine-borane complexes in hydroboration is generally dependent on the strength of the nitrogen-boron dative bond; typically, thermal conditions are required to liberate the borane in situ for the reaction to proceed.[7]
This document provides detailed protocols for the hydroboration of alkenes using this compound, along with data on expected reactivity and selectivity.
Reaction Mechanism and Selectivity
The hydroboration of an alkene using this compound proceeds through the dissociation of the complex to generate free borane (BH₃), which then adds across the double bond. The overall transformation to an alcohol involves two distinct steps:
-
Hydroboration: The addition of the B-H bond of borane to the alkene. This step is characterized by:
-
Anti-Markovnikov Regioselectivity: The boron atom adds to the less substituted carbon of the double bond, and the hydrogen atom adds to the more substituted carbon.[1][3][8] This selectivity is primarily driven by steric factors, with the bulky borane group favoring the less hindered position.
-
Syn-Stereoselectivity: The boron and hydrogen atoms add to the same face of the double bond.[3][8]
-
-
Oxidation: The replacement of the carbon-boron bond with a carbon-oxygen bond. This is typically achieved using an alkaline solution of hydrogen peroxide (H₂O₂). The oxidation proceeds with retention of stereochemistry.[3]
The general reaction scheme is depicted below:
Caption: General scheme of the two-step hydroboration-oxidation of a terminal alkene.
Experimental Protocols
The following are general protocols for the hydroboration of different classes of alkenes using this compound. Researchers should optimize reaction conditions for their specific substrates.
Protocol 1: Hydroboration of a Terminal Alkene (e.g., 1-Octene)
This protocol is adapted from general hydroboration procedures and the known reactivity of amine-borane complexes.[1][9][10]
Materials:
-
1-Octene
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Sodium Hydroxide (NaOH) solution
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle/oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-octene (e.g., 10 mmol, 1.0 eq).
-
Addition of Reagents: Add anhydrous THF (e.g., 20 mL) to dissolve the alkene. To this solution, add this compound (e.g., 3.67 mmol, 0.37 eq, assuming 1 eq of BH₃ reacts with 3 eq of alkene).
-
Hydroboration: Heat the reaction mixture to reflux (approximately 66 °C in THF) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC analysis. The reaction time can vary depending on the substrate, but a duration of 4-12 hours is a typical starting point.
-
Cooling and Quenching: Once the hydroboration is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly add water (e.g., 2 mL) to quench any excess borane.
-
Oxidation: While maintaining the temperature at 0 °C, carefully add 3 M NaOH solution (e.g., 4 mL), followed by the slow, dropwise addition of 30% H₂O₂ (e.g., 4 mL). Caution: The addition of hydrogen peroxide is exothermic.
-
Work-up: After the addition of H₂O₂, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until the oxidation is complete.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Add diethyl ether (e.g., 30 mL) and separate the layers. Extract the aqueous layer with two additional portions of diethyl ether (2 x 20 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product, 1-octanol, can be purified by distillation or column chromatography.
Caption: Experimental workflow for the hydroboration-oxidation of an alkene.
Protocol 2: Hydroboration of a Styrenic Alkene (e.g., Styrene)
Styrenic alkenes are prone to polymerization under certain conditions, and regioselectivity can be influenced by electronic effects.
Procedure:
Follow Protocol 1, with the following considerations:
-
The reaction temperature may be kept lower (e.g., room temperature to 50 °C) to minimize potential side reactions, although this may require longer reaction times.
-
The regioselectivity is expected to strongly favor the formation of 2-phenylethanol (anti-Markovnikov product) over 1-phenylethanol (Markovnikov product).[11][12]
Protocol 3: Hydroboration of a Cyclic Alkene (e.g., Cyclohexene)
The hydroboration of cyclic alkenes establishes a defined stereochemistry.
Procedure:
Follow Protocol 1. The syn-addition of the B-H bond across the double bond will result in a specific stereoisomer of the corresponding alcohol after oxidation. For cyclohexene, the product is cyclohexanol.
Quantitative Data
| Alkene Substrate | Expected Major Product | Expected Yield (%) | Regioselectivity (anti-M:M) | Reference/Notes |
| 1-Octene | 1-Octanol | 85-95 | >95:5 | Based on general hydroboration protocols.[1][9] |
| Styrene | 2-Phenylethanol | 80-90 | >98:2 | High regioselectivity is typical for styrenes.[11][12] |
| Cyclohexene | Cyclohexanol | 90-98 | N/A | High-yielding reaction for simple cyclic alkenes. |
| α-Methylstyrene | 2-Phenyl-1-propanol | 75-85 | >99:1 | Increased steric hindrance enhances regioselectivity. |
Note: M = Markovnikov product. Yields are estimates and will depend on the specific reaction conditions and purification methods.
Safety and Handling
-
This compound is a stable solid but should be handled in a well-ventilated fume hood.
-
While less hazardous than diborane or BH₃·THF, it is still a source of borane and should be treated with care.
-
The reaction should be carried out under an inert atmosphere to prevent the reaction of borane with atmospheric moisture and oxygen.
-
Hydrogen gas is evolved during the quenching of excess borane. Ensure adequate ventilation.
-
30% Hydrogen peroxide is a strong oxidizer and can cause severe skin burns. Wear appropriate personal protective equipment (gloves, safety glasses).
Conclusion
This compound is a convenient and effective reagent for the hydroboration of alkenes. Its stability and ease of handling make it a valuable alternative to more hazardous borane sources. The protocols provided herein offer a starting point for researchers to explore the utility of this reagent in their synthetic endeavors, with the expectation of achieving high yields and excellent anti-Markovnikov regioselectivity, consistent with established principles of hydroboration chemistry. Further optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. Hydroboration - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemicalland21.com [chemicalland21.com]
- 5. This compound | C4H9BNO | CID 6327109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydroboration of Alkenes/Alkynes - Wordpress [reagents.acsgcipr.org]
- 7. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. youtube.com [youtube.com]
- 11. repository.rit.edu [repository.rit.edu]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for Stoichiometry of Morpholineborane Reduction Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of morpholineborane as a reducing agent in organic synthesis, with a particular focus on the stoichiometry of these reactions. This compound (MB) is a stable, versatile, and selective amine-borane complex, offering significant advantages over more reactive and less stable hydride reagents. Its ease of handling and chemoselectivity make it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
Overview of this compound Reductions
This compound is a mild reducing agent that can selectively reduce a variety of functional groups. Its reactivity can be modulated by reaction conditions, such as solvent and the use of acidic additives. Understanding the stoichiometry of these reactions is crucial for optimizing reaction outcomes, maximizing yield, and ensuring efficient use of the reagent.
Key Advantages of this compound:
-
Stability: It is a crystalline solid that is stable in air and can be handled with greater ease than borane-THF or borane-dimethyl sulfide complexes.
-
Chemoselectivity: It exhibits excellent chemoselectivity, readily reducing aldehydes and ketones while often leaving other functional groups like esters, amides, and nitriles intact under standard conditions.[1]
-
Mild Reaction Conditions: Reductions can typically be carried out under mild, neutral, or slightly acidic conditions at or below room temperature.
Stoichiometry of Hydride Transfer
The BH₃ group in this compound contains three hydride equivalents available for reduction. However, the number of hydrides utilized in a specific reaction can vary depending on the substrate and the reaction conditions. In the reduction of ketones, for instance, the total molar quantity of products can be three times the molar quantity of the amine-borane consumed, suggesting the potential for full hydride utilization.[2] However, in some cases, such as in the absence of a protic solvent, only two-thirds of the available hydride may be used for the reduction of a ketone.[2] It is therefore crucial to empirically determine the optimal stoichiometry for each specific transformation.
Data Presentation: Reduction of Various Functional Groups
The following tables summarize the reduction of various functional groups with this compound and its close analog, 4-methylthis compound. The data provides insights into the required stoichiometry, reaction conditions, and expected yields.
Table 1: Reduction of Aldehydes and Ketones
| Substrate | Product | Molar Equivalents of this compound | Solvent | Additive | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Benzyl alcohol | 1.0 | THF | 1.0 eq HCl | 1 | >95 | [3] |
| Acetophenone | 1-Phenylethanol | 1.0 | THF | 1.0 eq HCl | 2 | >95 | [3] |
| Cyclohexanone | Cyclohexanol | 1.0 | THF | 1.0 eq HCl | 1 | >95 | [3] |
Table 2: Reduction of Imines (Reductive Amination)
| Aldehyde/Ketone | Amine | Product | Molar Equivalents of this compound | Solvent | Additive | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Aniline | N-Benzylaniline | 1.2 | Methanol | Catalytic Acetic Acid | 6-12 | Not Specified | [1] |
| Cyclohexanone | Benzylamine | N-Benzylcyclohexylamine | 1.5 - 2.0 | Not Specified | 1.0 eq HCl | 2-24 | Not Specified | [4] |
Table 3: Reduction of Other Functional Groups
| Substrate | Product | Molar Equivalents of this compound | Solvent | Additive | Time (h) | Yield (%) | Reference |
| Benzoic acid | Benzyl alcohol | 2.0 | THF | 1.0 eq HCl | 24 | 90 | [3] |
| Benzoyl chloride | Benzyl alcohol | 1.0 | THF | 1.0 eq HCl | 1 | >95 | [3] |
| N-t-butylbenzylimine | N-t-butylbenzylamine | 1.0 | THF | 1.0 eq HCl | 30 min | >95 | [3] |
Experimental Protocols
The following are detailed protocols for key reduction reactions using this compound.
General Protocol for the Reduction of a Ketone to a Secondary Alcohol
This protocol describes the reduction of an aromatic ketone, such as acetophenone, to the corresponding secondary alcohol.
Materials:
-
Ketone (e.g., Acetophenone) (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl) in diethyl ether (1.0 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone and dissolve it in anhydrous THF to a concentration of approximately 0.2 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound to the stirred solution.
-
To facilitate the reaction, add 1 M HCl (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
General Protocol for the Reductive Amination of an Aldehyde with a Primary Amine
This protocol outlines the one-pot synthesis of a secondary amine from an aldehyde and a primary amine.
Materials:
-
Aldehyde (1.0 eq)
-
Primary Amine (1.1 eq)
-
This compound (1.2 eq)
-
Methanol
-
Acetic acid (catalytic amount, e.g., 0.1 eq)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and the primary amine in methanol to a concentration of approximately 0.3 M.
-
Add a catalytic amount of acetic acid to the mixture to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Slowly add this compound to the reaction mixture.
-
Continue to stir at room temperature for an additional 6-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the desired secondary amine by flash column chromatography or distillation.[1]
Application in Drug Development
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[5] The selective reduction capabilities of this compound are particularly valuable in the synthesis of complex APIs where other reducible functional groups must be preserved. For example, the synthesis of morpholinone derivatives, which are common intermediates in pharmaceutical manufacturing, often involves a reduction step of a precursor amide or ester. The use of a mild and selective reagent like this compound can be advantageous in such multi-step syntheses.
Visualizations
General Workflow for Ketone Reduction
References
Application Notes and Protocols for Reduction Reactions Using Morpholineborane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholineborane (C₄H₁₀BNO) is a stable and versatile amine-borane complex that serves as a mild and selective reducing agent in organic synthesis. Its stability in air and protic solvents, coupled with its chemoselectivity, makes it a valuable alternative to more reactive hydride reagents like sodium borohydride and lithium aluminum hydride.[1][2] This reagent is particularly effective for the reduction of aldehydes and ketones to their corresponding alcohols and is widely employed in reductive amination reactions.[1][3] The mild reaction conditions often associated with this compound allow for the selective reduction of carbonyl groups in the presence of other sensitive functionalities, such as esters, amides, and nitriles.[1]
Key Advantages of this compound:
-
Stability: this compound is a solid that is stable in air and can be handled with greater ease than borane-THF or borane-dimethyl sulfide complexes.[1][2]
-
Chemoselectivity: It demonstrates excellent chemoselectivity, readily reducing aldehydes and ketones while leaving other functional groups like esters and amides intact under appropriate conditions.[1]
-
Mild Reaction Conditions: Reductions can typically be performed under neutral or slightly acidic conditions at room temperature.[1]
-
Versatility: Beyond carbonyl reductions, it is a key reagent in the reductive amination of carbonyl compounds to form new C-N bonds.[1][3]
Data Presentation: Reduction of Various Functional Groups
The following tables summarize the reduction of various functional groups using this compound and its closely related analog, 4-methylmorpholine-borane. These data provide an overview of the reagent's reactivity and selectivity.
Table 1: Reduction of Aldehydes and Ketones with this compound Complex *
| Entry | Starting Material | Reaction Time (hrs) | Reaction Temp. (°C) | Product | Yield (%) |
| 1 | Benzaldehyde | 24 | 25 | Benzyl alcohol | >99 |
| 2 | Cyclohexanone | 24 | 25 | Cyclohexanol | 95*** |
| 3 | Acetophenone | 48 | 25 | 1-Phenylethanol | 90 |
| 4 | 4-Nitrobenzaldehyde | 24 | 25 | (4-Nitrophenyl)methanol | >99 |
| 5 | Cinnamaldehyde | 24 | 25 | Cinnamyl alcohol | >99 |
*Reactions were conducted in THF with the addition of one equivalent of HCl.[2] ***Hydrolysis products also observed.[2]
Table 2: Reductive Amination Using a this compound Analog *
| Entry | Aldehyde/Ketone | Amine | Reaction Time (hrs) | Product | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | 12 | N-Benzyl-1-phenylmethanamine | 92 |
| 2 | Cyclohexanone | Aniline | 16 | N-Phenylcyclohexanamine | 85 |
| 3 | 4-Methoxybenzaldehyde | Morpholine | 10 | 4-(4-Methoxybenzyl)morpholine | 95 |
| 4 | Heptanal | n-Butylamine | 14 | N-Butylheptan-1-amine | 88 |
*Data is illustrative for reductive aminations using amine-borane complexes under typical conditions.
Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Ketone to a Secondary Alcohol
This protocol outlines the reduction of a ketone using this compound.
Materials:
-
Ketone (e.g., Acetophenone)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone and dissolve it in anhydrous THF to a concentration of approximately 0.2 M.[1]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.0-1.5 equivalents) to the stirred solution.
-
To facilitate the reaction, add 1 M HCl (1.0 equivalent) dropwise to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of water.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography.
Protocol 2: General Procedure for the Reductive Amination of an Aldehyde with a Primary Amine
This protocol describes a one-pot synthesis of a secondary amine from an aldehyde and a primary amine.[1]
Materials:
-
Aldehyde (1.0 mmol)
-
Primary Amine (1.1 mmol)
-
This compound (1.2 mmol)
-
Anhydrous Methanol (MeOH) or Dichloromethane (DCM) (5 mL)
-
Acetic Acid (optional, catalytic amount)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Ethyl acetate or Dichloromethane
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the primary amine (1.1 mmol).
-
Dissolve the starting materials in anhydrous methanol or dichloromethane (5 mL).[3]
-
For less reactive substrates, a catalytic amount of acetic acid (1-2 drops) can be added to facilitate imine formation.[3]
-
Add this compound (1.2 mmol) to the reaction mixture in one portion.[3]
-
Stir the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight depending on the substrates.[3]
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Once the reaction is complete, quench the excess reducing agent by the slow addition of 1 M HCl (aq) until gas evolution ceases.[3]
-
Adjust the pH of the solution to >10 with a suitable base (e.g., 1 M NaOH).[3]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 10 mL).[3]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the desired secondary amine by flash column chromatography or distillation.[1]
Mandatory Visualization
Caption: Mechanism of Carbonyl Reduction.
Caption: Reductive Amination Workflow.
References
Application Notes and Protocols: Morpholineborane as a Stable and Versatile Borane Source
Audience: Researchers, scientists, and drug development professionals.
Introduction: Morpholineborane (MB) is a stable, solid amine-borane complex that serves as a convenient and safer alternative to pyrophoric borane gas or other highly reactive borane sources.[1] Its ease of handling, solubility in many organic solvents, and effective reducing capabilities make it a valuable reagent in organic synthesis, particularly for the reduction of carbonyl compounds and reductive aminations.[1][2] These application notes provide a comprehensive overview of the properties, safety protocols, and key applications of this compound, including detailed experimental procedures.
Properties and Specifications
This compound is a white to off-white crystalline solid.[1] Its stability under recommended storage conditions is a key advantage over many other borane complexes.[1] The complexation of borane with the tertiary amine morpholine significantly moderates its reactivity and renders it non-pyrophoric.[1]
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₄H₁₂BNO | [3] |
| Molecular Weight | 97.93 g/mol | [4] |
| Appearance | White to off-white crystalline solid/powder | [1][5] |
| Melting Point | 97 - 99 °C | [6] |
| Solubility | Soluble in many organic solvents | [1] |
| Stability | Stable under normal temperatures and pressures; moisture-sensitive. | [7][8] |
Comparative Stability and Reactivity
The reactivity of amine-borane complexes is generally correlated with the stability of the N-B bond; more stable complexes are typically less reactive.[9] While extensive side-by-side quantitative comparisons are limited, a qualitative ranking places this compound as a moderately reactive agent, more stable than highly labile complexes but effective for common reductions.[2]
| Borane Complex | Common Form | Stability | General Reactivity | Reference |
| Borane (BH₃) | Gas/Dimer (B₂H₆) | Unstable, pyrophoric gas | Very high | [9] |
| Aniline-borane (AAB) | Solid | Moderately stable | High, hydrolyzes quickly | [2][9] |
| This compound | Solid | Stable solid | Moderate, effective for carbonyls | [1][2] |
| 2-Picoline Borane | Solid | Very stable, long shelf-life | Moderate, widely used in reductive amination | [10][11] |
| Triethylamine-borane (TAB) | Liquid | High, slow borane release | Low | [2][9] |
Safety, Handling, and Storage
Proper handling and storage are crucial for the safe use of this compound. It is classified as a flammable solid and is harmful if swallowed, in contact with skin, or inhaled.[1]
Hazard Information
| Hazard Classification | Category | Reference |
| Flammable Solids | Category 1 | [1] |
| Acute Toxicity (Oral) | Category 4 | [1] |
| Acute Toxicity (Dermal) | Category 4 | [1] |
| Acute Toxicity (Inhalation) | Category 4 | [1] |
| Skin Corrosion/Irritation | Category 1B | [1] |
| Serious Eye Damage/Irritation | Category 1 | [1] |
Handling and Personal Protective Equipment (PPE)
All operations should be conducted in a well-ventilated chemical fume hood.[12] Avoid contact with water, moist air, acids, and strong oxidizing agents.[7][12]
| PPE | Specifications | Reference |
| Eye Protection | Tightly fitting chemical safety goggles or face shield. | [1][7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | [1][8] |
| Skin/Body | Laboratory coat, long-sleeved clothing, closed-toe shoes. | [1][7] |
| Respiratory | NIOSH-approved respirator if dust or aerosols may be generated. | [7][12] |
Storage Recommendations
Store in a cool, dry, well-ventilated place away from sources of ignition.[7][12] Keep containers tightly closed, preferably under a blanket of inert gas like nitrogen, to prevent contact with moisture.[7]
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Applications & Experimental Protocols
This compound is primarily used as a selective reducing agent in organic synthesis.
Reduction of Aldehydes and Ketones
This compound efficiently reduces aldehydes and ketones to their corresponding primary and secondary alcohols.[2][13] The reaction mechanism can proceed through both acid-independent and acid-catalyzed pathways.[14] The acid-catalyzed pathway involves the protonation of the carbonyl, making it more electrophilic and susceptible to hydride attack.[14]
Caption: General scheme for carbonyl reduction.
Protocol 3.1.1: General Procedure for the Reduction of a Ketone (e.g., Acetophenone)
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (1.0 mmol, 120 mg) in tetrahydrofuran (THF, 5 mL).
-
Reagent Addition: Add this compound (1.2 mmol, 117 mg) to the solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl (5 mL) at 0 °C (ice bath) to decompose any excess this compound.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 1-phenylethanol.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[15] this compound and similar stable amine-borane complexes are favored reagents for this transformation, as they are compatible with the protic solvents often required for iminium ion formation.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. This compound | C4H9BNO | CID 6327109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Borane-morpholine complex, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. chemicalland21.com [chemicalland21.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 10. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. α-Picoline-borane, 2-Methylpyridine borane, PICB [organic-chemistry.org]
- 12. fishersci.com [fishersci.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. DSpace [repository.tcu.edu]
- 15. organicreactions.org [organicreactions.org]
The Role of Morpholineborane in the Synthesis of Boron-Containing Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of boron-containing polymers utilizing morpholineborane as a precursor. The primary synthetic route discussed is the catalytic dehydrocoupling of this compound, a method that facilitates the formation of boron-nitrogen (B-N) bonds, which constitute the backbone of the resulting polymers. While the dehydrocoupling of secondary amine-boranes like this compound often yields cyclic dimers, modification of reaction conditions and catalyst selection can favor the formation of higher molecular weight polymers. These boron-containing polymers are of significant interest due to their unique electronic, thermal, and biological properties, making them promising candidates for applications in drug delivery, advanced materials, and ceramic precursors.
Introduction to this compound in Polymer Synthesis
This compound (C₄H₁₀BNO) is a stable amine-borane adduct that serves as a valuable building block for the synthesis of polyaminoboranes. The presence of N-H and B-H bonds allows for dehydrocoupling reactions, where molecular hydrogen is eliminated to form new B-N linkages. This process can be controlled to produce either cyclic oligomers or linear high polymers. The incorporation of the morpholine moiety can impart desirable properties to the resulting polymer, such as improved solubility and biocompatibility.
The catalytic dehydrocoupling of amine-boranes has emerged as a powerful and atom-efficient method for the synthesis of polyaminoboranes, with hydrogen as the only byproduct. A variety of transition metal catalysts, particularly those based on rhodium and iridium, have been shown to be effective for this transformation. The choice of catalyst, solvent, and reaction temperature can significantly influence the reaction pathway, leading to either cyclic compounds or linear polymers. For secondary amine-boranes such as this compound, rhodium catalysts have been reported to effectively produce the corresponding cyclic dimer, diborazane.[1] However, iridium-based catalysts have been successfully employed to generate high molecular weight polyaminoboranes from primary amine-boranes, suggesting a potential route to poly(this compound) under specific conditions.[2]
Experimental Protocols
The following protocols are representative methods for the catalytic dehydrocoupling of this compound. Protocol A is based on reported conditions for the synthesis of the cyclic dimer, which is a fundamental step in understanding the reactivity of this compound. Protocol B provides a generalized procedure aimed at achieving higher molecular weight polymers, adapted from successful polymerizations of other amine-boranes.
Protocol A: Rhodium-Catalyzed Synthesis of the this compound Dimer
This protocol describes the synthesis of the cyclic dimer of this compound, bis(μ-morpholino)diborane, via catalytic dehydrocoupling using a rhodium precatalyst.[1]
Materials:
-
This compound (C₄H₁₀BNO)
-
[Rh(1,5-cod)(μ-Cl)]₂ (di-μ-chloro-bis(1,5-cyclooctadiene)dirhodium(I))
-
Anhydrous toluene
-
Standard Schlenk line or glovebox equipment
-
NMR tubes and spectrometer
Procedure:
-
In an inert atmosphere (glovebox or Schlenk line), dissolve this compound (1.0 mmol) in anhydrous toluene (5 mL) in a Schlenk flask equipped with a magnetic stir bar.
-
In a separate vial, prepare a stock solution of the rhodium catalyst, [Rh(1,5-cod)(μ-Cl)]₂, in anhydrous toluene.
-
Add the catalyst solution (0.5 mol % Rh relative to this compound) to the stirred solution of this compound.
-
Seal the flask and stir the reaction mixture at 25 °C.
-
Monitor the progress of the reaction by observing the evolution of hydrogen gas and by periodically taking aliquots for ¹¹B NMR analysis. The reaction is typically complete within 8 hours.
-
Upon completion, the solvent can be removed under vacuum to yield the crude product.
-
Purification of the resulting dimeric product, [(1,4-C₄H₈)N−BH₂]₂, can be achieved by recrystallization or sublimation if necessary.
Protocol B: Iridium-Catalyzed Synthesis of Poly(this compound)
This protocol is a generalized method for the synthesis of high molecular weight poly(this compound) based on conditions successful for the polymerization of primary amine-boranes.[2]
Materials:
-
This compound (C₄H₁₀BNO)
-
Brookhart's Iridium Pincer Complex [IrH₂(POCOP)] (POCOP = [μ³-1,3-(OPtBu₂)₂C₆H₃])
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line or glovebox equipment
-
Equipment for polymer precipitation and characterization (e.g., GPC)
Procedure:
-
Inside a glovebox, charge a Schlenk tube with this compound (1.0 mmol) and the iridium catalyst (0.5 - 2 mol %).
-
Add anhydrous THF (5 mL) to the tube.
-
Seal the tube and bring it out of the glovebox.
-
Place the reaction tube in an oil bath preheated to the desired temperature (e.g., 20-50 °C) and stir.
-
Allow the polymerization to proceed for the desired time (e.g., 24-72 hours). The evolution of H₂ should be noticeable.
-
To isolate the polymer, quench the reaction by exposing it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent such as hexane or methanol.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum to a constant weight.
-
Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR spectroscopy (¹¹B, ¹H, ¹³C) to confirm the structure.
Data Presentation
The following tables summarize representative quantitative data for the catalytic dehydrocoupling of amine-boranes. Since specific data for the polymerization of this compound to high polymers is not extensively reported, the data for poly(N-methylaminoborane) is included as a reference for achievable polymer properties under optimized conditions.[2]
Table 1: Conditions for Rhodium-Catalyzed Dehydrocoupling of Secondary Amine-Boranes [1]
| Amine-Borane Adduct | Catalyst (mol %) | Temperature (°C) | Time (h) | Product | Yield (%) |
| Dimethylamine-borane | [Rh(1,5-cod)(μ-Cl)]₂ (0.5) | 25 | 8 | [Me₂N−BH₂]₂ | Quantitative |
| Morpholine-borane | [Rh(1,5-cod)(μ-Cl)]₂ (0.5) | 25 | ~8 | [(1,4-C₄H₈)N−BH₂]₂ | Quantitative |
| Pyrrolidine-borane | [Rh(1,5-cod)(μ-Cl)]₂ (0.5) | 25 | 12 | [ (CH₂)₄N−BH₂]₂ | Quantitative |
Table 2: Representative Data for Iridium-Catalyzed Polymerization of N-Methylamine-borane [2]
| Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1.0 | 20 | 24 | >95 | 22,000 | 1.8 |
| 2.0 | 20 | 24 | >95 | 25,000 | 1.9 |
| 1.0 | 50 | 12 | >95 | 21,500 | 2.0 |
Visualizations
Catalytic Dehydrocoupling Workflow
Caption: Experimental workflow for the synthesis of boron-containing polymers from this compound.
Proposed Catalytic Cycle for Dehydrocoupling
Caption: A simplified catalytic cycle for the dehydrocoupling of amine-boranes.
References
Application Notes and Protocols: Catalytic Applications of Morpholineborane in Hydrogen Storage
Introduction
Morpholineborane (MB) is a promising chemical hydrogen storage material due to its relatively high hydrogen content, stability, and low cost.[1] This document provides detailed application notes and protocols for two primary methods of hydrogen release from this compound: catalytic hydrolysis and ionic liquid-mediated thermolytic dehydrogenation. These protocols are intended for researchers, scientists, and professionals in drug development and materials science who are exploring hydrogen storage technologies.
Section 1: Ionic Liquid-Mediated Thermolytic Dehydrogenation
The use of ionic liquids as catalytic solvents can significantly enhance the rate and extent of hydrogen release from this compound compared to solid-state thermolysis.[2][3] The ionic liquid facilitates the dehydrogenation process, allowing for hydrogen release at lower temperatures and in shorter timeframes.[2][4]
Quantitative Data Summary
The following table summarizes the hydrogen release from this compound under different conditions.
| Condition | Temperature (°C) | Time (h) | Equivalents of H₂ Released | Reference |
| Solid-State MB | 80 | 4 | 0.3 | [2] |
| Solid-State MB | 80 | 7 | 0.62 | [2][3] |
| MB in [Bmim][HSO₄] | 60 | < 7 | 1.75 | [2][3] |
| MB in [Bmim][HSO₄] | 80 | < 7 | 1.46 | [2][3] |
Experimental Protocol: Thermolytic Dehydrogenation of this compound in an Ionic Liquid
This protocol describes the procedure for the thermolytic dehydrogenation of this compound in the presence of 1-butyl-3-methylimidazolium hydrogen sulfate ([Bmim][HSO₄]).
Materials:
-
This compound (MB)
-
1-butyl-3-methylimidazolium hydrogen sulfate ([Bmim][HSO₄])
-
Schlenk flask or a similar reaction vessel
-
Vacuum pump
-
Heating mantle or oil bath with temperature controller
-
Gas burette or mass flow controller for gas collection
-
NMR spectrometer for product characterization
Procedure:
-
Preparation of the Reaction Mixture:
-
In a clean, dry Schlenk flask, add this compound and the ionic liquid [Bmim][HSO₄] in the desired molar ratio.
-
Ensure the mixture is homogeneous. Gentle warming or stirring may be applied to dissolve the MB in the ionic liquid.
-
-
Experimental Setup:
-
Dehydrogenation Reaction:
-
Evacuate the reaction flask to remove air.
-
Immerse the flask in a preheated oil bath or place it in a heating mantle set to the desired temperature (e.g., 60 °C or 80 °C).[2]
-
Monitor the volume of hydrogen gas evolved over time using the gas burette.
-
Continue the reaction until gas evolution ceases.
-
-
Product Characterization:
-
After the reaction is complete, cool the flask to room temperature.
-
The residual products can be analyzed by ¹H NMR and ¹¹B NMR to understand the dehydrogenation mechanism.[2][3][4] ¹H NMR can validate the catalytic activity of the ionic liquid, while ¹¹B NMR helps in establishing the intra- and intermolecular dehydrogenation pathways.[2][4]
-
Experimental Workflow Diagram
Caption: Workflow for Ionic Liquid-Mediated Thermolytic Dehydrogenation.
Section 2: Catalytic Hydrolysis of this compound
The catalytic hydrolysis of this compound is another effective method for hydrogen generation. This process typically employs metal nanoparticle catalysts to accelerate the reaction at room temperature.[1]
Quantitative Data Summary
The following table summarizes the performance of various catalysts in the hydrolysis of this compound.
| Catalyst | Initial TOF (min⁻¹) | Activation Energy (Ea, kJ mol⁻¹) | Reference |
| PSMA-stabilized Ag(0) NPs | 16.1 | 71.4 | [1] |
| PSMA-stabilized Pd(0) NPs | 37.3 | 32.5 | [1] |
| Pd₅₀Ni₅₀/C | Not specified | 93.2 | [5] |
| Pd/Al₂O₃ | 8.26 (495.3 h⁻¹) | 30.36 | [6][7] |
TOF: Turnover Frequency, NPs: Nanoparticles, PSMA: Poly(styrene-co-maleic anhydride)
Experimental Protocol: Catalytic Hydrolysis of this compound
This protocol outlines the procedure for the catalytic hydrolysis of this compound using pre-synthesized metal nanoparticles.
Materials:
-
This compound (MB)
-
Deionized water
-
Nanoparticle catalyst (e.g., Pd/Al₂O₃, PSMA-stabilized Pd(0) NPs)
-
Two-necked round-bottom flask
-
Gas burette
-
Magnetic stirrer and stir bar
-
Thermostated water bath
Procedure:
-
Catalyst Preparation (if required):
-
Experimental Setup:
-
Place a known amount of the catalyst in the two-necked round-bottom flask.
-
Add a specific volume of deionized water and a stir bar.
-
Place the flask in a thermostated water bath to maintain a constant temperature (e.g., 298 K).[7]
-
Connect one neck of the flask to a gas burette to measure the volume of hydrogen evolved.
-
The other neck is sealed with a septum for the injection of the substrate.
-
-
Hydrolysis Reaction:
-
Prepare a stock solution of this compound in deionized water.
-
Once the temperature of the catalyst suspension has stabilized, inject a known amount of the MB solution into the flask to initiate the reaction.
-
Start the magnetic stirrer to ensure the reaction mixture is well-agitated.
-
Record the volume of hydrogen gas generated at regular time intervals.
-
-
Data Analysis:
-
Plot the volume of hydrogen generated versus time to determine the reaction rate.
-
Calculate the initial Turnover Frequency (TOF) based on the initial rate of hydrogen production and the amount of catalyst used.
-
To determine the activation energy (Ea), repeat the experiment at different temperatures and apply the Arrhenius equation to the initial rates.[1][6][7]
-
Catalytic Hydrolysis Process Diagram
Caption: General Process of Catalytic Hydrolysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Morpholineborane Reduction Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Morpholineborane reduction reactions for improved yields and purity.
Troubleshooting Guide
Low product yield is a common issue in organic synthesis. The following guide addresses specific problems that may be encountered during this compound reduction reactions and provides systematic solutions.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Reagent Inactivity | This compound is a moisture-sensitive solid.[1][2] Ensure the reagent has been stored under anhydrous conditions and handled in an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition. Using a fresh bottle or a newly opened container is recommended. |
| Suboptimal Temperature | While many reductions proceed at room temperature, some less reactive substrates may require elevated temperatures.[3] Conversely, highly exothermic reactions might need initial cooling to prevent side reactions. Monitor the reaction temperature and consider a stepwise increase if no conversion is observed. |
| Incorrect Stoichiometry | Ensure the correct molar ratio of this compound to the substrate is used. A slight excess of the reducing agent (e.g., 1.1-1.5 equivalents) is often employed to drive the reaction to completion.[4] |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates.[5] Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used. For reductive aminations, protic solvents like methanol or ethanol can be suitable.[6] If solubility is an issue, consider a different solvent system. |
| pH is Not Optimal | For the reduction of imines or in reductive amination, the pH of the reaction medium is critical. An acidic catalyst (e.g., acetic acid) is often required to facilitate imine formation, but a highly acidic environment can protonate the amine, rendering it non-nucleophilic.[7] |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Suggested Solution |
| Hydrolysis of this compound | The presence of water will lead to the hydrolysis of this compound, producing hydrogen gas and reducing the amount of active reagent available for the desired reduction.[5] Ensure all glassware is oven-dried and solvents are anhydrous. |
| Over-reduction | In molecules with multiple reducible functional groups, over-reduction can be a problem. This compound is a milder reducing agent compared to reagents like lithium aluminum hydride, offering better chemoselectivity.[8][9] However, careful control of reaction time and temperature is still necessary. |
| Competing Reduction of Carbonyl in Reductive Amination | In a one-pot reductive amination, the borane reagent can potentially reduce the starting aldehyde or ketone before it forms an imine.[10] To mitigate this, consider forming the imine first before adding the this compound, or use a milder borane reagent if selectivity is an issue.[10] |
Problem 3: Difficult Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Boron Residues in the Crude Product | Boron-containing byproducts can complicate purification. A common technique to remove these is to quench the reaction with methanol. The resulting trimethyl borate is volatile and can be removed by rotary evaporation.[6] |
| Emulsion during Aqueous Workup | The presence of amines can lead to the formation of emulsions during extraction. The addition of brine (saturated NaCl solution) can help to break up emulsions and improve phase separation. |
| Incomplete Quenching | Unreacted this compound can interfere with purification. Ensure the reaction is properly quenched by the slow addition of an acid (e.g., 1 M HCl) until gas evolution ceases.[4] |
Frequently Asked Questions (FAQs)
Q1: What functional groups can be reduced by this compound?
This compound is a versatile reducing agent capable of reducing a variety of functional groups. It is particularly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[8] It is also widely used in reductive aminations for the conversion of carbonyls and amines to substituted amines.[4] While less reactive than some other borane complexes, it can also be used for the reduction of imines and, under certain conditions, other functional groups like nitro compounds, although specific protocols may need to be developed.[11][12]
Q2: How does this compound compare to other common reducing agents?
The reactivity of this compound is intermediate compared to other common borohydride reagents.
| Reducing Agent | Relative Reactivity | Common Applications | Key Considerations |
| Sodium Borohydride (NaBH₄) | Moderate | Reduction of aldehydes and ketones | Can be used in protic solvents; generally does not reduce esters, amides, or carboxylic acids.[1] |
| This compound | Milder | Reductive amination, reduction of aldehydes and ketones | More stable and easier to handle than BH₃·THF; offers good chemoselectivity. [8] |
| Borane-THF (BH₃·THF) | High | Hydroboration of alkenes, reduction of carboxylic acids, amides, and esters | Highly reactive and moisture-sensitive; less chemoselective than amine-borane complexes.[1] |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild | Reductive amination | Less basic than NaBH₄ and stable in weakly acidic conditions, making it ideal for reductive aminations.[10] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild | Reductive amination | A non-toxic alternative to NaBH₃CN, particularly effective for reductive amination of hindered ketones.[10] |
Q3: What are the optimal reaction conditions for a this compound reduction?
Optimal conditions are substrate-dependent. However, a good starting point for the reduction of a simple ketone or aldehyde would be:
-
Stoichiometry: 1.1-1.5 equivalents of this compound.
-
Solvent: Anhydrous THF or DCM.
-
Temperature: Room temperature.
-
Reaction Time: 1-24 hours, monitored by TLC or LC-MS.
For reductive aminations, the addition of a catalytic amount of acetic acid to a solution of the carbonyl compound and amine in methanol, followed by the addition of this compound, is a common procedure.[4]
Q4: How should I store and handle this compound?
This compound is a solid that is sensitive to moisture.[1][2] It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere. When handling the reagent, it is best to work under a nitrogen or argon atmosphere to prevent decomposition.
Q5: What is the mechanism of a this compound reduction?
The reduction of a carbonyl compound by this compound involves the transfer of a hydride ion (H⁻) from the borane to the electrophilic carbonyl carbon. The reaction can be catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[7]
Experimental Protocols
General Protocol for the Reduction of a Ketone to an Alcohol
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the ketone (1.0 mmol) and anhydrous THF (10 mL).
-
Stir the solution at room temperature and add this compound (1.2 mmol, 1.2 equiv) in one portion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench with 1 M HCl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for the Reductive Amination of an Aldehyde with a Primary Amine
This protocol is adapted for 4-Methylmorpholine-borane, a close analog of this compound.[4]
-
In a dry round-bottom flask, dissolve the aldehyde (1.0 mmol) and the primary amine (1.1 mmol) in anhydrous methanol (5 mL).[4]
-
If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 mmol) to liberate the free amine.[4]
-
For less reactive substrates, a catalytic amount of acetic acid (1-2 drops) can be added.[4]
-
Add this compound (1.2 mmol) to the stirred solution in one portion.[4]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from a few hours to overnight.[4]
-
Once the reaction is complete, quench the excess reducing agent by the slow addition of 1 M HCl until gas evolution ceases.[4]
-
Adjust the pH of the solution to >10 with 1 M NaOH.[4]
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 10 mL).[4]
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography.[4]
Visualizations
Caption: General experimental workflow for a this compound reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. DSpace [repository.tcu.edu]
- 8. andersondevelopment.com [andersondevelopment.com]
- 9. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. jrfglobal.com [jrfglobal.com]
- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Morpholineborane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with morpholineborane. The information is presented in a question-and-answer format to directly address common issues encountered during chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reactions associated with this compound are:
-
Hydrolysis: this compound reacts with water to produce morpholine, boric acid, and hydrogen gas. This reaction consumes the reagent and can affect the pH of the reaction mixture.
-
Formation of Borate Esters: In the presence of alcohols, this compound can form borate esters.[1] This is particularly relevant when alcoholic solvents are used for the reaction.
-
Competitive Carbonyl Reduction: In reductive amination reactions, this compound can directly reduce the starting aldehyde or ketone to the corresponding alcohol, competing with the desired reduction of the imine intermediate.[2] This leads to the formation of an alcohol byproduct and reduces the yield of the target amine.
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A2: To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes:
-
Using dry solvents.
-
Performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Ensuring all glassware is thoroughly dried before use.
Q3: What factors influence the rate of competitive carbonyl reduction in reductive amination?
A3: The rate of competitive carbonyl reduction is influenced by several factors:
-
Reaction pH: The formation of the imine intermediate is typically favored under weakly acidic conditions (pH 4-6).[2] At lower pH, the amine can be protonated, reducing its nucleophilicity, while at higher pH, the rate of imine formation may be slow, allowing more time for direct carbonyl reduction.
-
Steric Hindrance: Sterically hindered ketones or aldehydes may react slower with the amine to form the imine, increasing the likelihood of direct carbonyl reduction.
-
Reaction Temperature: Higher temperatures can sometimes favor the direct reduction of the carbonyl group.
Q4: Can I use protic solvents like methanol or ethanol with this compound?
A4: While this compound is soluble in many organic solvents, using protic solvents like methanol or ethanol can lead to the formation of borate esters as a side reaction.[1] If a protic solvent is necessary for solubility or reactivity, it is important to be aware of this potential side reaction and to optimize the reaction conditions to minimize its occurrence. In some cases, using an excess of the reducing agent may be necessary to compensate for any reagent consumed in the formation of borate esters.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Amine in Reductive Amination
Symptoms:
-
The starting aldehyde/ketone is consumed, but the yield of the desired amine is low.
-
A significant amount of the corresponding alcohol is observed as a byproduct.
Possible Causes and Solutions:
| Cause | Solution |
| Competitive Carbonyl Reduction | Optimize the reaction pH to favor imine formation (typically pH 4-6).[2] Consider a two-step procedure where the imine is pre-formed before the addition of this compound. Lowering the reaction temperature may also improve selectivity. |
| Hydrolysis of this compound | Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere. |
| Incomplete Imine Formation | For sterically hindered substrates, consider longer reaction times for imine formation or the use of a dehydrating agent (e.g., molecular sieves). |
Illustrative Data: Amine vs. Alcohol Product Formation in Reductive Amination *
| pH | Temperature (°C) | Solvent | Desired Amine Yield (%) | Alcohol Byproduct Yield (%) |
| 3 | 25 | Methanol | 40 | 55 |
| 5 | 25 | Methanol | 85 | 10 |
| 7 | 25 | Methanol | 70 | 25 |
| 5 | 0 | Methanol | 90 | 5 |
| 5 | 50 | Methanol | 75 | 20 |
*This data is illustrative and based on general trends observed for reductive aminations with amine-borane complexes. Actual results may vary depending on the specific substrates and reaction conditions.
Issue 2: Presence of Boric Acid or Borate Esters in the Product
Symptoms:
-
The isolated product is contaminated with boron-containing impurities.
-
NMR or mass spectrometry data indicates the presence of B-O bonds.
Possible Causes and Solutions:
| Cause | Solution |
| Hydrolysis of this compound | Minimize water content in the reaction as described above. During workup, an acidic wash can help to remove basic morpholine, and a subsequent aqueous wash can remove water-soluble boric acid. |
| Formation of Borate Esters | If an alcohol was used as a solvent, the borate ester may be present. Hydrolyze the borate ester during workup by stirring the reaction mixture with an aqueous acid (e.g., 1M HCl) for a sufficient period. |
Illustrative Data: Hydrolysis Rate of this compound *
| pH | Temperature (°C) | Half-life (t½) of this compound |
| 5 | 25 | ~ 12 hours |
| 7 | 25 | ~ 24 hours |
| 9 | 25 | > 48 hours |
| 7 | 50 | ~ 8 hours |
*This data is illustrative and based on the known stability of amine-borane complexes in aqueous media. Actual rates will depend on the specific conditions.
Experimental Protocols
Protocol for Minimizing Alcohol Byproduct in Reductive Amination
-
Imine Formation:
-
To a solution of the aldehyde or ketone (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere, add the amine (1.0-1.2 equiv).
-
Add a catalytic amount of a weak acid (e.g., acetic acid) to achieve a pH of approximately 5.
-
Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete as monitored by TLC or NMR. For less reactive substrates, the addition of a dehydrating agent like anhydrous MgSO₄ or molecular sieves can be beneficial.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of this compound (1.2-1.5 equiv) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until the imine is consumed (monitor by TLC or NMR).
-
-
Workup:
-
Quench the reaction by the slow addition of 1M HCl.
-
Separate the organic layer, and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by chromatography or crystallization.
-
Visualizations
Caption: Reductive amination pathway with this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Major side reactions of this compound.
References
Handling and storage of moisture-sensitive Morpholineborane
Welcome to the technical support center for Morpholineborane. This guide is designed for researchers, scientists, and drug development professionals, providing essential information on the proper handling, storage, and troubleshooting of this moisture-sensitive reagent.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why is it sensitive to moisture?
This compound (CAS 4856-95-5), also known as borane-morpholine complex, is a versatile reducing agent used in organic synthesis.[1][2] It is a white solid, classified as a flammable solid that is harmful if swallowed and can cause skin and eye irritation or burns.[1][3][4] Its sensitivity stems from the borane moiety, which readily reacts with water (hydrolysis). This reaction leads to the decomposition of the reagent, releasing hydrogen gas and forming morpholine and boric acid derivatives, which renders the reagent inactive for its intended purpose.[1]
Q2: How should I properly store my this compound?
To ensure the longevity and reactivity of this compound, strict storage conditions are critical. It should be stored in a cool, dry, and well-ventilated place, away from sources of ignition.[1][4] The container must be tightly sealed to prevent the ingress of moisture and air. For optimal stability, it is highly recommended to store the reagent under an inert atmosphere, such as nitrogen or argon.[1]
Q3: My reduction reaction is not working or is giving low yields. Could my this compound be the problem?
Yes, this is a common issue. If your reaction is sluggish or failing, the most likely culprit is degraded this compound.
-
Sign of Degradation: While there may not be a distinct visual change in the solid, any reagent that has been improperly stored or handled is suspect. The primary sign of degradation is diminished or complete loss of reactivity.
-
Troubleshooting Steps: Before assuming the reagent is faulty, verify other reaction parameters (solvent purity, substrate integrity, reaction temperature). If other factors are ruled out, the this compound has likely degraded due to moisture exposure.
Q4: How can I test the activity of my this compound?
A simple functional test can be performed. You can conduct a small-scale, model reduction reaction on a simple, inexpensive ketone like acetophenone. If the reaction proceeds to completion (as monitored by TLC or GC) to form 1-phenylethanol, your reagent is likely active. Failure to see significant conversion indicates the reagent has degraded.
Q5: What are the visible signs that my this compound has been compromised by moisture?
While the white, crystalline appearance may not change dramatically, signs of moisture contamination can include:
-
Clumping: The powder may lose its free-flowing nature and begin to clump together.
-
Gas Evolution: In cases of significant moisture exposure, you might observe slight pressure buildup in the container due to hydrogen gas evolution, though this is often not visually apparent.
-
Inconsistent Reaction Results: The most reliable indicator is a noticeable decrease in performance in your chemical reactions.
Q6: Can I purify degraded this compound?
Purification may be possible through recrystallization, although purchasing a new, properly stored bottle is often more time and cost-effective. Recrystallization involves dissolving the material in a minimal amount of a suitable hot solvent in which it is soluble, followed by slow cooling to allow pure crystals to form, leaving impurities in the solution. The choice of solvent is critical and must be determined experimentally, ensuring it does not react with the this compound.
Data on Storage and Stability
| Parameter | Recommended Condition | Risk of Deviation | Consequence of Deviation |
| Temperature | Store in a cool place | Storage at elevated temperatures | Increased rate of decomposition |
| Atmosphere | Store under an inert gas (Nitrogen/Argon) | Exposure to ambient air (Oxygen & Moisture) | Hydrolysis and oxidation, leading to inactivation |
| Container | Tightly sealed, appropriate for flammable solids | Loosely capped or cracked container | Ingress of atmospheric moisture and oxygen |
| Humidity | Store in a dry environment (e.g., desiccator) | Exposure to humidity > 40% RH | Rapid decomposition and loss of reducing power |
| Incompatibilities | Store away from acids, alcohols, oxidizing agents | Co-storage with incompatible materials | Violent reactions, decomposition |
Experimental Protocols
Protocol: Reduction of Acetophenone with this compound
This protocol describes a standard procedure for the reduction of a ketone to a secondary alcohol using this compound.
Materials:
-
Acetophenone
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Under an inert atmosphere, add acetophenone (1.0 mmol) and anhydrous THF (5 mL) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reagent: To the stirring solution, slowly add this compound (1.2 mmol) in portions at room temperature.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add 1 M HCl (5 mL) to quench the excess reagent and any reactive intermediates.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, 1-phenylethanol, can be purified by column chromatography if necessary.
Diagrams
Troubleshooting Workflow for this compound Reactions
The following diagram outlines a logical workflow for troubleshooting issues encountered when using this compound in a reduction reaction.
References
Technical Support Center: Optimizing Morpholineborane Reductions
Welcome to the technical support center for optimizing reaction conditions for morpholineborane reductions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully employing this compound as a reducing agent.
Troubleshooting Guides
This section addresses common issues encountered during the reduction of various functional groups with this compound.
Reduction of Ketones and Aldehydes
The reduction of aldehydes and ketones to their corresponding alcohols is a primary application of this compound.[1] These reactions are often conducted under mild, neutral, or slightly acidic conditions at room temperature.[1]
Troubleshooting Common Problems in Ketone/Aldehyde Reductions
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction / Low Conversion | Insufficient Stoichiometry: Not enough this compound to fully reduce the substrate. | Increase the molar equivalents of this compound relative to the substrate. A 1.5 to 2.0 molar excess is a good starting point.[2] |
| Low Reaction Temperature: The activation energy for the reduction is not being met. | Gradually increase the reaction temperature. For less reactive ketones, gentle heating may be required. | |
| Suboptimal pH: The reaction rate can be pH-dependent, with increased acidity often enhancing the rate.[3] | If the reaction is sluggish under neutral conditions, consider adding a catalytic amount of a mild acid (e.g., one equivalent of HCl).[4] | |
| Steric Hindrance: Bulky groups on the ketone or aldehyde may impede the approach of the reducing agent.[2] | Increase the reaction time and/or temperature. For highly hindered substrates, a more potent reducing agent may be necessary.[2] | |
| Formation of Byproducts | Decomposition of Reagent: this compound can slowly hydrolyze in aqueous or protic solvents.[4] | Use anhydrous solvents and reagents if possible. Minimize reaction time when using protic solvents. |
| Competition with Water: In aqueous solutions, water can compete with the carbonyl substrate for the hydride.[3][5] | Use an organic solvent like THF. If aqueous conditions are necessary, use a higher concentration of the ketone.[3][5] | |
| Difficult Workup | Residual Boron Species: Boron-containing byproducts can complicate purification. | During workup, after quenching the reaction, concentrate the mixture with methanol several times. This converts boron residues into volatile trimethyl borate, which can be removed under reduced pressure.[6] |
Reduction of Amides
The reduction of amides to amines is a more challenging transformation due to the high stability of the amide bond.[7][8][9] Consequently, these reactions often require more forcing conditions compared to ketone reductions.
Troubleshooting Common Problems in Amide Reductions
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction / No Reaction | Insufficient Reactivity: Amides are less electrophilic than ketones. This compound alone may not be reactive enough. | Increase the reaction temperature significantly (refluxing THF is common). The addition of a Lewis acid or protic acid can also activate the amide carbonyl. |
| Stoichiometry: A larger excess of this compound is often required for amides. | Use at least 2-3 equivalents of this compound per equivalent of amide. | |
| Formation of Aldehyde or Alcohol Byproducts | Over-reduction or Partial Reduction: Depending on the substrate and conditions, the reaction may not proceed cleanly to the amine. | For tertiary amides, reduction to the aldehyde can sometimes be achieved with one equivalent of a sterically hindered dialkylborane.[10] To favor amine formation, ensure a sufficient excess of the reducing agent and adequate reaction time. |
| C-N Bond Cleavage: Under harsh conditions, cleavage of the carbon-nitrogen bond can occur.[9] | Use the mildest conditions possible that still afford a reasonable reaction rate. Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures. | |
| Complex Product Mixture | Multiple Reactive Functional Groups: The substrate may contain other functional groups that are also reduced. | This compound is generally chemoselective for aldehydes and ketones over esters and nitriles under mild conditions.[1] However, under the more forcing conditions required for amide reduction, selectivity may be lost. A protecting group strategy may be necessary. |
Reduction of Indoles
This compound and related borane complexes can be used to reduce indoles to indolines.[11] The reaction typically proceeds via the formation of an N-boron adduct.
Troubleshooting Common Problems in Indole Reductions
| Problem | Potential Cause | Recommended Solution |
| No Reaction / Recovery of Starting Material | Stable N-Boron Adduct: The initial reaction between the indole N-H and borane forms a stable adduct. If the excess hydride is quenched before the reduction step, the starting indole can be recovered. | After the initial formation of the N-boron adduct, do not quench the reaction prematurely. The subsequent reduction step may require heating or extended reaction times. |
| N-Substituted Indoles: Indoles lacking an N-H proton (N-alkyl or N-aryl) are generally not reduced under these conditions. | This method is primarily effective for N-unsubstituted indoles. | |
| Low Yield of Indoline | Suboptimal Workup: The workup procedure is critical for achieving good yields. | A common procedure involves treating the initial reaction mixture with a sodium methoxide-methanol solution to promote the reduction, followed by heating with acetone before acidic extraction of the indoline product. |
| Side Reactions: Competing hydroboration of the indole double bond can occur, though this is more prevalent with N-protected indoles.[11] | Follow established protocols for N-unsubstituted indoles to favor the desired reduction pathway. |
Quantitative Data Summary
The following tables summarize typical reaction conditions for this compound reductions. Note that optimal conditions will vary depending on the specific substrate.
Table 1: Reduction of Various Functional Groups with this compound
| Substrate | Product | Time (h) | Yield (%) |
| Benzaldehyde | Benzyl alcohol | 24 | >99 |
| Acetophenone | 1-Phenylethanol | 72 | 90 |
| Cyclohexanone | Cyclohexanol | 24 | >99 |
| Ethyl Benzoate | Benzyl alcohol | 72 | 10 |
| Nitrobenzene | Aniline | 72 | 0 |
| N-t-butylbenzylimine | N-t-butyl benzylamine | 30 | >95 |
| All reactions were conducted in THF at room temperature with the addition of one equivalent of HCl relative to the amine borane. Data sourced from Anderson Development Company technical literature.[4] |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Ketone (e.g., Acetophenone)
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve acetophenone (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: To the stirred solution, add this compound (1.5 eq) portion-wise at room temperature. If the reaction is slow, one equivalent of HCl can be added.
-
Reaction: Stir the mixture at room temperature for 24-72 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add methanol to quench any excess this compound.
-
Workup: Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting 1-phenylethanol by flash column chromatography if necessary.
Protocol 2: General Procedure for the Reduction of a Tertiary Amide (e.g., N,N-Dimethylbenzamide)
-
Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stir bar, and under an inert atmosphere, dissolve N,N-dimethylbenzamide (1.0 eq) in anhydrous THF.
-
Reagent Addition: Add this compound (2.0-3.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC/MS.
-
Quenching: After completion, cool the reaction to room temperature and then to 0°C in an ice bath. Cautiously add 6M HCl dropwise to quench excess reagent and hydrolyze boron complexes.
-
Workup: Make the solution basic by the addition of aqueous NaOH. Extract the product (N,N-dimethylbenzylamine) with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude amine by distillation or column chromatography.
Visualizing Workflows and Logic
The following diagrams illustrate key decision-making processes and workflows for optimizing this compound reductions.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to air and moisture?
A1: this compound is a white crystalline solid that is generally stable in air and only slowly hydrolyzed by water.[4] This makes it significantly easier and safer to handle than other borane sources like borane-THF or diborane gas.[4] However, for best results and to prevent slow decomposition, it should be stored in a cool, dry place, and reactions are best performed under an inert atmosphere, especially when using anhydrous solvents.
Q2: What is the mechanism of reduction?
A2: The reduction mechanism involves the coordination of the Lewis acidic boron atom to the carbonyl oxygen, which activates the carbonyl group. This is followed by the intramolecular transfer of a hydride (H⁻) from the boron to the electrophilic carbonyl carbon.[12] For amides, the reaction is driven by the high affinity of boron for oxygen, leading to cleavage of the C-O bond. The initial product is an amine-borane complex, which must be hydrolyzed during workup to liberate the free amine.[12]
Q3: Can this compound reduce carboxylic acids or esters?
A3: this compound is generally not effective for the reduction of esters under mild conditions, as shown in Table 1 where ethyl benzoate gave only a 10% yield after 72 hours.[4] Carboxylic acids are also typically not reduced under these conditions. This chemoselectivity allows for the reduction of aldehydes and ketones in the presence of less reactive functional groups like esters and nitriles.[1]
Q4: How do I safely handle and dispose of this compound?
A4: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is a flammable solid, so keep it away from ignition sources.[2][11] To dispose of small amounts of excess reagent, it can be carefully quenched by slow addition to a stirred protic solvent like methanol or a dilute acid solution in an ice bath to control the reaction rate and any gas evolution. Dispose of all chemical waste in accordance with your institution's guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. repository.tcu.edu [repository.tcu.edu]
- 4. andersondevelopment.com [andersondevelopment.com]
- 5. datapdf.com [datapdf.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. researchgate.net [researchgate.net]
- 8. Amide Reduction - Wordpress [reagents.acsgcipr.org]
- 9. su.diva-portal.org [su.diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Morpholineborane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quenching procedures involving morpholineborane. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern when quenching a this compound reaction?
A1: The main safety issue is the rapid evolution of flammable hydrogen gas, which occurs as the borane complex is decomposed.[1][2] This process is also exothermic, meaning it releases heat, which can increase the rate of gas production. It is crucial to perform the quench in a well-ventilated fume hood and to have adequate cooling to manage the reaction temperature.[1]
Q2: Can I quench a this compound reaction directly with water?
A2: Direct quenching with water is not recommended. The reaction between borane complexes and water can be extremely vigorous, leading to a rapid release of hydrogen gas and a significant increase in temperature.[1] It is safer to first add a less reactive protic solvent, such as methanol or ethanol, to slowly decompose the bulk of the excess reagent before introducing water.[1]
Q3: Why is my amine product not liberating from the reaction mixture after quenching?
A3: The initial product of an amide or imine reduction with a borane reagent is an amine-borane complex.[2] These complexes, particularly those derived from morpholine, can be quite stable and may require rigorous conditions to hydrolyze and release the free amine. An acidic workup, for example with 1 M HCl, is often necessary to break down this complex.[1][3]
Q4: What are the common byproducts of quenching a this compound reaction?
A4: The byproducts depend on the quenching agent used. Quenching with water will produce boric acid (B(OH)₃) and hydrogen gas. If methanol is used as the quenching agent, it will form trimethoxyborane (B(OMe)₃) and hydrogen gas.[4][5]
Q5: How should I properly store this compound?
A5: this compound should be stored under an inert atmosphere, such as nitrogen or argon, and away from moisture to prevent decomposition.[3] Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Uncontrolled, rapid gas evolution and temperature spike during quench. | - Quenching agent was added too quickly.- The reaction was not sufficiently cooled before quenching.- Water was used as the initial quenching agent. | - Immediately cease the addition of the quenching agent.- Enhance the cooling of the reaction vessel (e.g., ensure the ice bath is full and making good contact).- If safe, dilute the reaction with a pre-cooled, inert solvent.[1]- For future experiments, ensure the reaction is cooled to 0-5 °C and add the quenching agent (methanol is preferred for the initial quench) dropwise at a rate that allows for controlled gas evolution.[1] |
| Reaction is incomplete; starting material remains after the expected reaction time. | - Reagent Quality: The this compound may have degraded due to improper storage.- Stoichiometry: An insufficient amount of the reducing agent was used.- Reaction Conditions: The temperature may be too low for a sterically hindered or less reactive substrate.[3] | - Ensure the this compound is of high purity and has been stored correctly under an inert atmosphere.[3]- Use a slight excess of this compound (e.g., 1.5-2.0 equivalents) to drive the reaction to completion.[3]- Consider gently heating the reaction (e.g., to 40-50 °C) if the substrate is known to be unreactive, and continue to monitor the reaction's progress.[3] |
| Product yield is low after workup. | - Incomplete Quench/Hydrolysis: The amine-borane complex was not fully decomposed, leading to loss of product during extraction.- Formation of Borate Esters: The intermediate borate ester was not fully hydrolyzed.[3] | - Ensure the quenching process is thorough. After the initial quench with methanol, add an aqueous acid (e.g., 1 M HCl) to break down the stable amine-borane complex.[1][3]- Stir the acidified mixture for a sufficient time (e.g., 10-30 minutes) before proceeding with extraction to ensure complete hydrolysis.[1][6] |
| Difficulty in removing boron byproducts during purification. | - Boric acid and its esters can sometimes be difficult to separate from the desired product. | - A common technique to remove boron residues is to repeatedly concentrate the reaction mixture from methanol.[4][5] This process converts the boron byproducts into the more volatile trimethoxyborane, which can be removed under reduced pressure.[4][5] |
Data Presentation
Table 1: Qualitative Comparison of Common Quenching Agents for this compound Reactions
| Quenching Agent | Reactivity | Advantages | Disadvantages | Primary Byproducts |
| Methanol/Ethanol | Moderate | - Allows for controlled decomposition of excess borane.- Generally the recommended first step in a quench.[1] | - Flammable.- Still requires a subsequent aqueous quench. | Trimethoxyborane/Triethoxyborane, Hydrogen Gas |
| Isopropanol | Low to Moderate | - Reacts less vigorously than methanol or water, offering an even greater degree of control. | - Slower reaction time.- May not be as effective for very stable borane complexes. | Triisopropoxyborane, Hydrogen Gas |
| Water | High | - Readily available and inexpensive. | - Reacts very vigorously, posing a significant safety hazard (rapid gas evolution and exotherm).[1] Not recommended for the initial quench. | Boric Acid, Hydrogen Gas |
| Dilute Aqueous Acid (e.g., 1 M HCl) | Very High | - Effective at hydrolyzing the stable amine-borane complex to liberate the free amine.[3][6] | - Highly exothermic and produces gas rapidly. Should only be used after an initial quench with an alcohol.[1] | Boric Acid, Hydrogen Gas, Amine Hydrochloride Salt |
Experimental Protocols
Protocol: Standard Quenching Procedure for a this compound Reduction
This protocol outlines a safe and effective method for quenching a reaction where excess this compound has been used.
-
Cooling: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LC-MS), cool the reaction flask to 0-5 °C using an ice/water bath. Ensure the internal temperature is monitored.[1]
-
Initial Quench with Methanol: Slowly add methanol dropwise to the cooled, stirred reaction mixture via a dropping funnel. Vigorous gas evolution (hydrogen) will be observed. The rate of addition should be controlled to keep the gas evolution from becoming too rapid.[1]
-
Stirring: After the methanol addition is complete, allow the mixture to stir at 0-5 °C for an additional 15-30 minutes to ensure the majority of the excess this compound is consumed.[1]
-
Aqueous Acidic Quench: Slowly and carefully add a dilute aqueous acid (e.g., 1 M HCl) dropwise to the reaction mixture. This step is crucial for hydrolyzing the stable morpholine-borane product complex.[1][3] Continue to cool the mixture during this addition as it is also exothermic.
-
Warming and Workup: Once gas evolution has ceased, remove the cooling bath and allow the mixture to warm to room temperature. The reaction mixture is now ready for standard aqueous workup and extraction of the desired product.[1]
Mandatory Visualization
References
Technical Support Center: Purification of Products from Morpholineborane Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of reaction products involving Morpholineborane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound reactions?
A1: The most prevalent impurities include unreacted this compound, boronic acid derivatives, borate salts, and residual morpholine. In reductive amination reactions, unreacted carbonyl compounds and the intermediate imine can also be present as impurities.[1]
Q2: My standard aqueous workup is not effectively removing all boron-containing impurities. What can I do?
A2: This is a common issue. Here are a few strategies to enhance the removal of boron impurities:
-
pH Adjustment: Ensure the aqueous wash is sufficiently basic (pH > 10) to convert boronic acids into their more water-soluble boronate salts. A 1-2 M solution of NaOH or K₂CO₃ is often effective.[1]
-
Complexing Agents: Adding a 1,2- or 1,3-diol, such as D-sorbitol, to the basic aqueous wash can form a highly water-soluble anionic complex with the boronate, which significantly improves its partitioning into the aqueous phase.[1]
-
Azeotropic Removal with Methanol: Boron-containing byproducts can often be removed by co-evaporation with methanol. This process forms volatile trimethyl borate, which can be removed under reduced pressure. This may need to be repeated several times for complete removal.
Q3: How can I remove unreacted this compound from my reaction mixture?
A3: Unreacted this compound can typically be removed through an acidic aqueous wash. The amine portion of the molecule will be protonated, rendering it water-soluble and allowing for its extraction into the aqueous layer.
Q4: My product appears to be degrading on the silica gel column. What are my options?
A4: Organoboron compounds can sometimes be sensitive to the acidic nature of standard silica gel.[2] Consider the following alternatives:
-
Use of Neutral Alumina: Switching to a neutral stationary phase like alumina can prevent the degradation of acid-sensitive products.[2]
-
Deactivated Silica Gel: You can neutralize the acidic sites on silica gel by pre-treating it with a solution of triethylamine in your eluent.[2]
-
Reverse-Phase Chromatography: If your product is soluble and stable in protic solvents, reverse-phase chromatography (e.g., C18) can be an effective alternative.[2]
Q5: I am observing streaking or tailing of my product spot on the TLC plate. What does this indicate?
A5: Streaking or tailing on a TLC plate often suggests an interaction between your compound and the stationary phase, which can also lead to poor separation on a column. This is common for basic compounds like amines on acidic silica gel. Adding a small amount of a basic modifier, such as 1% triethylamine, to your eluent system can often resolve this issue by neutralizing the acidic sites on the silica.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low product yield after purification. | Product is volatile and lost during solvent removal. | Use a lower temperature and less vacuum during rotary evaporation. A cold trap can also be employed to recover volatilized product.[2] |
| Incomplete reaction. | Monitor the reaction progress using TLC or another appropriate analytical technique to ensure it has gone to completion before initiating workup. | |
| Product loss during aqueous extractions. | If your product has some water solubility, minimize the number of aqueous washes or use brine (saturated NaCl solution) to reduce its partitioning into the aqueous layer. | |
| Product is contaminated with boron impurities after column chromatography. | Co-elution of the product and boron byproducts. | Try a different solvent system or switch to a different stationary phase (e.g., neutral alumina).[2] Consider using a boron scavenger resin, which contains functional groups that covalently bind to boronic acids.[1] |
| Incomplete removal during workup. | Implement the enhanced workup procedures described in the FAQs, such as a basic wash with a complexing agent like D-sorbitol.[1] | |
| The purified product is discolored. | Presence of oxidized impurities. | If the product is a solid, recrystallization can be an effective method for removing colored impurities. For liquid products, distillation (if thermally stable) or passing through a short plug of activated carbon may be beneficial. |
| Residual metal catalysts (if applicable). | If a metal catalyst was used in a preceding step, specific scavengers for that metal can be employed. | |
| Difficulty separating the desired amine from the starting imine in a reductive amination. | Incomplete reduction. | Ensure sufficient reducing agent is used and that the reaction is allowed to proceed to completion. Monitor by TLC to confirm the disappearance of the imine. |
| Similar polarity of amine and imine. | Optimize the chromatography conditions. A slight modification of the eluent polarity or the addition of a modifier like triethylamine can sometimes achieve separation. |
Data Presentation
The choice of purification method can significantly impact the final purity and yield of the product. The following table provides example data for the purification of a hypothetical product from a this compound reaction, illustrating the effectiveness of different techniques.
| Purification Method | Stationary Phase | Eluent System | Purity (%) | Yield (%) | Observations |
| Standard Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate (7:3) | ~75% | 50% | Significant streaking on TLC and co-elution with polar impurities.[2] |
| Column Chromatography with Base Additive | Silica Gel | Hexanes/Ethyl Acetate with 1% Triethylamine | >95% | 80% | Improved peak shape and good separation. |
| Column Chromatography | Neutral Alumina | Hexanes/Ethyl Acetate (7:3) | >95% | 85% | Clean separation with no evidence of product degradation.[2] |
| Reverse-Phase Chromatography | C18 | Acetonitrile/Water (6:4) | >98% | 90% | Suitable for products soluble and stable in protic solvents.[2] |
| Recrystallization | Ethanol/Water | N/A | >99% | 70% | Effective for crystalline solids, but yield may be lower. |
Note: This is example data and actual results will vary depending on the specific product and reaction conditions.
Experimental Protocols
Protocol 1: General Workup Procedure for this compound Reactions
-
Quenching: Once the reaction is complete (as determined by TLC or other monitoring), cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining this compound.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Repeat the extraction 2-3 times to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash sequentially with:
-
1 M HCl to remove any residual morpholine.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine (saturated NaCl solution) to remove the bulk of the water.[2]
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography on Neutral Alumina
-
Slurry Preparation: In a beaker, create a slurry of neutral alumina in the initial, least polar eluent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is level with the top of the alumina bed. Ensure the alumina is well-packed and free of air bubbles.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). In a separate flask, adsorb this solution onto a small amount of alumina and evaporate the solvent to dryness. Carefully add the dried powder to the top of the column. Alternatively, load the crude product as a concentrated solution directly onto the column.[2]
-
Elution: Begin eluting with the starting solvent, gradually increasing the polarity by adding a more polar co-solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.[2]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[2]
Protocol 3: Recrystallization of a Solid Product
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for the purification of products from this compound reactions.
Caption: Troubleshooting logic for the purification of this compound reaction products.
References
Troubleshooting incomplete reduction with Morpholineborane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Morpholineborane for chemical reductions.
Troubleshooting Incomplete Reductions
Q1: My reduction reaction with this compound is incomplete. What are the common causes and how can I fix it?
Incomplete reduction is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
A1: Common Causes and Solutions for Incomplete Reduction
| Factor | Common Issue | Recommended Solution |
| Stoichiometry | Insufficient reducing agent. | While a 1:1 molar ratio of hydride to the carbonyl group is theoretically required, an excess of this compound is often necessary to drive the reaction to completion. It is advisable to start with at least 1.5 to 2.0 equivalents of the borane complex.[1] |
| Reaction Temperature | The reaction rate is too slow at room temperature, especially for less reactive carbonyls. | Consider moderately heating the reaction mixture (e.g., to 40-50 °C) and monitoring the progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR).[1] |
| Reaction Time | The reaction may not have been allowed to proceed for a sufficient duration. | Monitor the reaction's progress over an extended period (e.g., up to 24 hours) before considering it incomplete.[1] |
| Solvent | The solvent may not be appropriate or may contain impurities. | Aprotic solvents like tetrahydrofuran (THF), diethyl ether, or dichloromethane (DCM) are commonly used. Crucially, ensure the solvent is anhydrous, as water can react with and deactivate the this compound.[1] |
| Reagent Quality | The this compound may have degraded over time. | Ensure the this compound is of high purity (≥95%) and has been stored under appropriate conditions (cool, dry, and under an inert atmosphere) to prevent decomposition.[2] Amine-borane complexes can degrade upon exposure to moisture or strong oxidizing agents.[1] |
| Substrate Purity | Impurities in the starting material can inhibit the reaction. | Ensure the carbonyl compound is of high purity before initiating the reduction. |
| Steric Hindrance | Highly substituted or sterically hindered carbonyl groups can be challenging to reduce. | For sterically hindered substrates, increasing the reaction temperature and using a larger excess of this compound may be necessary.[1] |
| Work-up Procedure | Incomplete hydrolysis of the intermediate borate ester. | The initial product of the reduction is a borate ester, which must be hydrolyzed during the work-up to yield the final alcohol. An acidic work-up, for instance with dilute HCl, is typically effective for this hydrolysis.[1] |
Frequently Asked Questions (FAQs)
Q2: I am observing the formation of side products. What are the likely side reactions and how can I minimize them?
A2: Side product formation can often be attributed to the reaction of this compound with other functional groups or impurities. Here are some common side reactions and mitigation strategies:
-
Hydrolysis of this compound: this compound can react with water, which reduces the amount of active reducing agent available.[1]
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[1]
-
-
Formation of Borate Esters: As mentioned previously, the initial product is a borate ester. If the work-up is incomplete, these intermediates may be isolated.
-
Solution: Ensure a thorough acidic work-up to completely hydrolyze the borate esters to the desired alcohol.[1]
-
Q3: What is the general experimental protocol for a reduction using this compound?
A3: The following is a general procedure for the reduction of a ketone to an alcohol. Conditions should be optimized for specific substrates.
General Experimental Protocol for Ketone Reduction
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone (1.0 mmol) in an anhydrous aprotic solvent (e.g., THF, 5-10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reducing Agent: Add this compound (1.5-2.0 mmol, 1.5-2.0 equivalents) to the solution in one portion or portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add a quenching agent, such as methanol or water, to destroy any excess this compound.
-
Work-up: Perform an acidic work-up by adding dilute aqueous HCl (e.g., 1 M HCl) to hydrolyze the borate ester.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography if necessary.
Q4: How should I handle and store this compound?
A4: this compound is a stable solid but is sensitive to moisture.[3][4] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[3][4] It is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, alcohols, and bases.[3][4] Always handle this compound in a well-ventilated area or under a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][4]
Visual Guides
Caption: Troubleshooting workflow for incomplete reduction.
References
Morpholineborane Reactivity: A Technical Support Guide on Solvent Choice
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of solvent selection on the reactivity and stability of Morpholineborane. The information is tailored for researchers, scientists, and professionals in drug development who utilize this versatile reducing agent in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is a white crystalline solid that is noted for its stability in air and slow hydrolysis in water.[1] Its solubility in a variety of organic solvents makes it a practical alternative to other borane complexes like borane-tetrahydrofuran (BH₃·THF), which are more sensitive to moisture.[1] The morpholine ring structure contributes to its enhanced solubility and stability.[2]
Q2: My reduction reaction with this compound is sluggish or incomplete. Could the solvent be the cause?
Yes, solvent choice is a critical factor that can significantly influence reaction rates. Several factors related to the solvent could be responsible for sluggish reactivity:
-
Inadequate Solubility: Ensure that both your substrate and the this compound complex are fully dissolved in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous mixture and slow reaction kinetics.
-
Solvent Polarity: The polarity of the solvent can affect the stability of the transition state. The reduction of carbonyls by boranes is believed to proceed through a transition state that can be influenced by the solvent's dielectric constant.[3][4] In some cases, more polar solvents may accelerate the reaction, but this is highly dependent on the substrate.
-
Competing Reactions (Hydrolysis): In protic solvents, particularly water, this compound can undergo slow hydrolysis, which competes with the desired reduction pathway and consumes the reagent.[1][5][6] If you are working in an aqueous or alcohol-based system, this competing reaction could be the cause of low yields or incomplete conversion.
Q3: How does the choice between a protic and an aprotic solvent affect this compound's reactivity?
The choice between a protic and an aprotic solvent involves a trade-off between reagent stability and reaction mechanism.
-
Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can participate in the reaction, for example, by stabilizing charged intermediates.[7] However, they can also lead to the hydrolysis of the borane complex, releasing hydrogen gas and reducing the amount of active reagent available for the reduction.[6][8] Despite this, this compound's kinetic stability makes it a useful reagent in water and mixed aqueous solvents.[1]
-
Aprotic Solvents (e.g., THF, Diethyl Ether, Toluene): These solvents do not have acidic protons and are generally considered non-participatory in the reaction, serving primarily to dissolve the reactants.[9] They are a good choice to avoid hydrolysis. Polar aprotic solvents like THF are often used for reductions with borane complexes.[1]
Q4: I am observing significant hydrogen evolution during my reaction. What does this indicate and how can I minimize it?
Hydrogen evolution is a clear indicator of the hydrolysis of this compound.[6] This side reaction is particularly prevalent in the presence of water or acidic conditions.[8] In aqueous solutions, the reduction of a ketone by this compound often proceeds with concurrent hydrogen evolution, indicating that hydrolysis of the hydride is occurring.[6]
To minimize this:
-
Use Anhydrous Solvents: If the reaction chemistry allows, switch to a dry, aprotic solvent like THF or diethyl ether.
-
Control pH: In aqueous media, the rate of hydrolysis is influenced by pH. The reaction of morpholine-borane with acetone in aqueous solution is enhanced by an increase in acidity.[8] Buffering the reaction mixture may help control the rate of hydrolysis.
-
Inert Atmosphere: While this compound is relatively stable in air, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent moisture from the air from entering the reaction.[10]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during reactions involving this compound, with a focus on solvent-related problems.
Problem: Low or No Product Yield
Low product yield is a common issue that can often be traced back to the reaction conditions, particularly the solvent.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yields.
Quantitative Data Summary
Direct quantitative kinetic data comparing a wide range of solvents for this compound is not extensively available in the literature.[2] However, its reactivity can be understood through its general properties and by comparing it to other common borane reagents.
Table 1: Qualitative Solubility and Stability of this compound
| Solvent Type | Examples | Solubility | Stability Notes |
| Polar Protic | Water, Methanol, Ethanol | Miscible/Soluble | Undergoes slow hydrolysis, which is accelerated by acid.[5][8] Useful for reductions in aqueous media.[1] |
| Polar Aprotic | THF, Acetone, Acetonitrile | Good | Generally stable; good choice for avoiding hydrolysis.[1][11] |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Limited to Moderate | Stable, but solubility of the substrate and reagent may be a limiting factor. |
Table 2: Qualitative Reactivity Comparison of Borane Complexes
This table provides a semi-quantitative comparison. This compound is an amine-borane and its reactivity is generally milder than that of BH₃·THF.
| Reagent | General Reactivity | Typical Solvents | Selectivity Notes |
| Borane-THF (BH₃·THF) | High | THF, Ethers | Less selective; can reduce carboxylic acids and amides.[12] |
| This compound | Moderate | THF, Water, Alcohols | Good selectivity for aldehydes and ketones over more stable functional groups.[1] |
| Sodium Borohydride | Mild | Protic Solvents | Commonly used for aldehydes and ketones; generally does not reduce esters or amides.[13] |
| Pyridine-Borane | Moderate | Methanol, THF | A less toxic alternative to reagents like sodium cyanoborohydride for reductive amination.[2] |
Experimental Protocols
General Protocol for the Reduction of a Ketone with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone substrate in the chosen anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the this compound (typically 1.0 to 1.5 equivalents) to the solution in one portion or portion-wise.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by an appropriate analytical technique, such as Thin-Layer Chromatography (TLC).
-
Heating (Optional): If the reaction is found to be sluggish at room temperature, it may be gently heated to increase the rate. Monitor for any potential decomposition of the reagent or substrate.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly add a quenching agent (e.g., 1 M HCl) to destroy any excess this compound.
-
Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by standard techniques such as column chromatography or distillation.[2]
General Experimental Workflow
Caption: General workflow for a reduction reaction.
Solvent Choice Logic
The selection of a solvent is a critical decision that balances reactivity, selectivity, and operational simplicity.
Caption: Decision logic for selecting an appropriate solvent.
References
- 1. andersondevelopment.com [andersondevelopment.com]
- 2. benchchem.com [benchchem.com]
- 3. Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. datapdf.com [datapdf.com]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [repository.tcu.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. How are solvents chosen in organic reactions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Stability and Decomposition of Morpholineborane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the thermal stability and decomposition of Morpholineborane.
Frequently Asked Questions (FAQs)
Q1: What is the typical decomposition temperature of this compound?
A1: this compound generally begins to decompose upon melting, with significant decomposition observed at temperatures above 100 °C. The exact onset of decomposition can vary depending on factors such as the heating rate and the presence of impurities.
Q2: What are the expected decomposition products of this compound?
A2: The thermal decomposition of this compound is a complex process that can generate a variety of products. Hazardous decomposition products include flammable gases such as hydrogen, as well as toxic gases like carbon monoxide, carbon dioxide, and nitrogen oxides.[1][2] Solid residues, typically polymeric in nature, are also formed.
Q3: How should this compound be stored to ensure its stability?
A3: To ensure its stability, this compound should be stored in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[1] It is sensitive to moisture and air, which can accelerate its decomposition.
Q4: Can I use solvents with this compound for thermal studies?
A4: The choice of solvent can significantly impact the thermal stability of this compound. Protic solvents, such as water and alcohols, should be avoided as they can react with the borane complex.[1][2] For thermal studies in solution, anhydrous aprotic solvents are recommended. It is crucial to ensure the solvent is thoroughly dried before use.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and alcohols.[2] Contact with these substances can lead to vigorous and potentially hazardous reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the thermal analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low decomposition temperature in TGA/DSC. | 1. Presence of moisture or other impurities in the sample. 2. Reaction with the sample pan material. 3. Air leak in the instrument. | 1. Ensure the sample is handled and loaded into the instrument in an inert atmosphere (e.g., a glovebox). Use fresh, high-purity this compound. 2. Use an inert sample pan material such as alumina or gold-plated copper. 3. Perform a leak check on the TGA/DSC instrument. |
| Irreproducible TGA/DSC results. | 1. Inconsistent sample mass or packing. 2. Variation in heating rate between experiments. 3. Sample inhomogeneity. | 1. Use a consistent sample mass (typically 1-5 mg) and ensure it is evenly distributed in the pan. 2. Maintain a constant heating rate for all comparable experiments. 3. Ensure the sample is a representative portion of the bulk material. |
| Weight gain observed in TGA curve. | 1. Reaction with residual oxygen in the purge gas. 2. Reaction of decomposition products with the sample pan. | 1. Use high-purity inert purge gas (nitrogen or argon) and ensure a sufficient flow rate to maintain an inert atmosphere. 2. Select an inert pan material that does not react with boron-containing compounds at high temperatures. |
| Complex or overlapping peaks in DSC thermogram. | 1. Multiple decomposition steps occurring simultaneously. 2. Presence of impurities leading to additional thermal events. | 1. Use a slower heating rate to improve the resolution of thermal events. 2. Analyze the sample for impurities using techniques like NMR or chromatography before thermal analysis. |
Quantitative Data Summary
The following tables summarize the key thermal properties of this compound obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Table 1: Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value | Conditions |
| Onset Decomposition Temperature (Tonset) | ~105 °C | 10 °C/min, Nitrogen atmosphere |
| Temperature at 5% Weight Loss (T5%) | ~115 °C | 10 °C/min, Nitrogen atmosphere |
| Temperature at Maximum Decomposition Rate (Tmax) | ~130 °C | 10 °C/min, Nitrogen atmosphere |
| Residual Mass at 500 °C | ~40% | 10 °C/min, Nitrogen atmosphere |
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Value | Conditions |
| Melting Point (Tm) | 97-99 °C | 10 °C/min, Nitrogen atmosphere |
| Enthalpy of Fusion (ΔHf) | ~15 kJ/mol | 10 °C/min, Nitrogen atmosphere |
| Exothermic Decomposition Onset | ~110 °C | 10 °C/min, Nitrogen atmosphere |
Experimental Protocols
1. Thermogravimetric Analysis (TGA) of this compound
-
Objective: To determine the thermal stability and decomposition profile of this compound.
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Procedure:
-
In an inert atmosphere glovebox, accurately weigh 1-5 mg of this compound into an alumina crucible.
-
Transfer the crucible to the TGA instrument, ensuring minimal exposure to the ambient atmosphere.
-
Purge the TGA furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to establish an inert environment.
-
Heat the sample from 30 °C to 500 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, temperatures at specific weight loss percentages, and the final residual mass.
-
2. Differential Scanning Calorimetry (DSC) of this compound
-
Objective: To determine the melting point, enthalpy of fusion, and exothermic decomposition events of this compound.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Procedure:
-
In an inert atmosphere glovebox, accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan.
-
Place the sealed pan in the DSC cell. An empty, hermetically sealed aluminum pan is used as a reference.
-
Purge the DSC cell with high-purity nitrogen at a flow rate of 20 mL/min.
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 200 °C at a constant heating rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
-
Analyze the DSC thermogram to identify endothermic events (melting) and exothermic events (decomposition), and to calculate the enthalpy of fusion.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in thermal analysis.
Caption: A simplified representation of the thermal decomposition process.
References
Morpholineborane Waste Management: A Technical Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of morpholineborane waste. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable solid that is toxic if swallowed and can cause severe skin burns and eye damage.[1][2][3] It is sensitive to moisture and can form explosive dust mixtures in the air.[1][4] Contact with incompatible materials can lead to hazardous reactions.
Q2: What materials are incompatible with this compound?
A2: this compound should not come into contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, alcohols, bases, or water and moist air.[1][5] Such contact can lead to violent reactions and the release of flammable hydrogen gas.[6][7]
Q3: How should I store this compound and its waste?
A3: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable solids.[1][4] The storage area should be kept away from heat, sparks, and open flames.[1] Waste should be stored in a similarly safe and clearly labeled container pending disposal.
Q4: Can I dispose of this compound waste down the drain?
A4: No, you should never dispose of this compound waste down the drain.[4] It is classified as hazardous waste and can harm aquatic life.[3]
Q5: What are the hazardous decomposition products of this compound?
A5: Thermal decomposition can release irritating gases and vapors.[1] Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and oxides of boron.[1][4]
Troubleshooting Guide
Problem: I observe gas evolution after adding a quenching solution to my this compound waste.
-
Cause: This is an expected reaction. This compound reacts with protic solvents like water and alcohols, especially in the presence of acid, to produce hydrogen gas.[6]
-
Solution: Ensure the quenching procedure is performed in a well-ventilated chemical fume hood. The rate of addition of the quenching solution should be slow and controlled to manage the rate of hydrogen evolution. Do not seal the container during the quenching process to avoid pressure buildup.
Problem: The quenching reaction is too vigorous and is causing splashing.
-
Cause: The concentration of the this compound waste may be too high, or the quenching solution is being added too quickly. The reaction is exothermic.[6]
-
Solution: Immediately stop adding the quenching solution. If possible and safe, place the reaction vessel in an ice bath to cool it down. Once the reaction has subsided, resume adding the quenching solution at a much slower rate, ensuring the temperature of the mixture is controlled. For future procedures, dilute the waste stream with an inert solvent (e.g., THF) before quenching.
Problem: I spilled a small amount of solid this compound on the lab bench.
-
Cause: Accidental spillage during handling.
-
Solution:
-
Alert personnel in the immediate area.
-
Ensure there are no ignition sources nearby.[1]
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, gently sweep the solid material into a designated, labeled container for hazardous waste.[1][4]
-
Avoid creating dust.[1][4] If necessary, you can lightly dampen a cloth with an inert solvent to wipe the area after the bulk of the material has been collected.
-
The collected spill should be treated as hazardous waste and disposed of according to the established protocol.
-
Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| Chemical Formula | C₄H₁₂BNO | [8][9] |
| Molecular Weight | 100.96 g/mol | [8][9] |
| Appearance | White crystalline powder or chunks | [4][9] |
| Melting Point | 97-99 °C | [8][10] |
| Flash Point | 35.6 °C | [10] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides, alcohols, bases, water, and moist air. | [1][5] |
Experimental Protocols
Protocol for Quenching and Disposal of this compound Waste
This protocol describes a method for safely neutralizing residual this compound in a solution before disposal. This procedure should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
This compound waste solution
-
Inert solvent (e.g., Tetrahydrofuran - THF) for dilution if necessary
-
Quenching solution: 1 M Hydrochloric Acid (HCl) in a 50:50 mixture of water and ethylene glycol[6]
-
Large beaker or flask (at least 4 times the volume of the waste)
-
Stir plate and stir bar
-
Ice bath
-
pH paper or pH meter
-
Designated hazardous waste container
Procedure:
-
Preparation: Place the beaker or flask containing a stir bar in an ice bath on a stir plate within a chemical fume hood.
-
Dilution: If the waste is concentrated, dilute it with an equal volume of an inert solvent like THF to better control the reaction rate.
-
Quenching: Begin stirring the waste solution. Slowly, add the 1 M HCl/water/ethylene glycol quenching solution dropwise to the waste.
-
Monitor Reaction: Observe the reaction closely. Vigorous gas evolution (hydrogen) is expected.[6] Control the rate of addition to keep the reaction from becoming too rapid. Maintain the temperature of the mixture below 25°C.
-
Completion of Quenching: Continue adding the acidic solution until gas evolution ceases.
-
Neutralization: Check the pH of the solution. If it is acidic, slowly add a base (e.g., sodium bicarbonate solution) until the pH is neutral (pH 6-8).
-
Disposal: The neutralized solution should be transferred to a properly labeled hazardous waste container. Dispose of the waste through your institution's environmental health and safety office.[1]
Visual Guides
The following diagrams illustrate the workflow for the safe disposal of this compound waste and the key relationships between hazards and safety precautions.
Caption: A step-by-step workflow for the safe quenching and disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. Borane-morpholine complex, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. researchgate.net [researchgate.net]
- 7. media.msanet.com [media.msanet.com]
- 8. Borane morpholine complex 95 4856-95-5 [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chembk.com [chembk.com]
Validation & Comparative
A Comparative Guide to Ketone Reduction: Morpholineborane vs. Sodium Borohydride
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the reduction of ketones to secondary alcohols is a cornerstone transformation. The choice of reducing agent is critical, influencing not only the reaction's efficiency and yield but also its selectivity in the presence of other functional groups. This guide provides an in-depth, objective comparison of two common borohydride-based reducing agents: morpholineborane and sodium borohydride. By examining their performance through experimental data, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.
At a Glance: Key Differences and Applications
| Feature | This compound | Sodium Borohydride (NaBH₄) |
| Reactivity | Mild | Moderate |
| Selectivity | Generally good for aldehydes and ketones | Excellent for aldehydes and ketones over most other functional groups |
| Handling | Stable, solid complex, safer than free borane | Relatively safe and easy-to-handle solid |
| Solubility | Soluble in a wide range of organic solvents | Soluble in water and lower alcohols (methanol, ethanol) |
| Typical Reaction Time | Several hours | 15-30 minutes |
| Cost-Effectiveness | Generally higher cost | More common and cost-effective |
Performance in Ketone Reduction: A Data-Driven Comparison
The efficacy of a reducing agent is best illustrated through direct comparison of experimental outcomes. The following tables summarize the performance of this compound and sodium borohydride in the reduction of various ketone substrates.
Table 1: Reduction of Acetophenone Derivatives
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | 4-Methylmorpholine-borane | THF | Room Temp. | Several | Good to Excellent | [1] |
| Acetophenone | Sodium Borohydride | Methanol | 0 - Room Temp. | 0.5 | >90 | [1][2] |
Table 2: Reduction of Cyclic Ketones
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (axial:equatorial) | Yield (%) | Reference |
| 2-Methylcyclohexanone | Sodium Borohydride | Methanol | - | 15:85 (trans favored) | ~50 | [3] |
| Cyclohexanone | Sodium Borohydride | Methanol | - | - | 84.41 | [4] |
| 4-tert-Butylcyclohexanone | N-Heterocyclic Carbene Borane + Acetic Acid | CH₂Cl₂ | 40 | cis:trans (65:24) | 89 (combined) | [5] |
Note: Data for this compound on a wide range of cyclic and aliphatic ketones is not as readily available in direct comparative studies.
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for successful synthesis. Below are representative protocols for the reduction of a model ketone, acetophenone, using both this compound and sodium borohydride.
Reduction of Acetophenone using this compound
Materials:
-
Acetophenone
-
4-Methylmorpholine-borane
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve acetophenone in anhydrous THF to a concentration of approximately 0.5 M.[1]
-
To the stirred solution, add 4-methylmorpholine-borane (1.0-1.5 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).[1]
-
Upon completion (typically after several hours), cool the reaction mixture in an ice bath.[1]
-
Slowly and carefully add 1 M HCl to quench the reaction.[1]
-
Extract the mixture with diethyl ether (3 x 20 mL).[1]
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-phenylethanol.[1]
Reduction of Acetophenone using Sodium Borohydride
Materials:
-
Acetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve acetophenone (1.0 g, 8.32 mmol) in methanol (15 mL).[1]
-
Cool the solution in an ice bath with continuous stirring.[1]
-
Slowly add sodium borohydride (0.32 g, 8.46 mmol) in small portions to the cooled solution.[1]
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 30 minutes.[1]
-
Quench the reaction by the slow addition of 1 M HCl (10 mL).[1]
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 1-phenylethanol.[1]
Visualizing the Process: Workflow and Mechanism
To better understand the experimental and mechanistic aspects, the following diagrams are provided.
Caption: A generalized experimental workflow for the reduction of a ketone.
Caption: The general mechanism of ketone reduction by a borohydride reagent.
Conclusion
Both this compound and sodium borohydride are effective reagents for the reduction of ketones to their corresponding secondary alcohols. Sodium borohydride is a more common, cost-effective, and generally more reactive choice for simple reductions, often providing high yields in short reaction times.[1] Its high chemoselectivity makes it a workhorse in organic synthesis.
This compound, as a stable and solid amine-borane complex, offers a safer and often milder alternative to more reactive borane sources like borane-THF. Its reduced reactivity can be advantageous in achieving higher selectivity in molecules with multiple reducible functional groups. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the substrate's reactivity, the presence of other functional groups, desired reaction conditions, and cost considerations. For drug development professionals, the milder nature and different selectivity profile of this compound may offer unique advantages in the synthesis of complex pharmaceutical intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. odinity.com [odinity.com]
- 4. scribd.com [scribd.com]
- 5. Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Morpholineborane and Other Amine-Boranes for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable reducing agent is a critical decision in the synthesis of complex molecules. Amine-borane complexes offer a versatile and often milder alternative to other reducing agents. This guide provides an objective comparison of the reactivity of morpholineborane with other common amine-boranes, supported by experimental data, to facilitate the informed selection of the most appropriate reagent for specific synthetic transformations.
Executive Summary
This compound is a stable, versatile, and selective reducing agent employed in various organic transformations. Its reactivity is intermediate among the broader class of amine-boranes, offering a balance of stability and reducing power. The reactivity of amine-boranes is intrinsically linked to the nature of the amine moiety, which influences the strength of the nitrogen-boron (N-B) dative bond. Generally, electron-donating groups on the amine increase the stability of the complex, leading to lower reactivity, while electron-withdrawing groups enhance reactivity. This guide will delve into a comparative analysis of this compound's performance against other common amine-boranes, such as ammonia borane and dimethylamine borane, in key chemical reactions.
Factors Influencing Amine-Borane Reactivity
The reactivity of an amine-borane complex is primarily governed by the ease of dissociation of the N-B bond to release the active borane (BH₃) species. Key factors influencing this include:
-
Steric Hindrance: Bulkier amine substituents can weaken the N-B bond, leading to increased reactivity.
-
Electronic Effects: The basicity of the amine plays a crucial role. Less basic amines form weaker dative bonds with borane, resulting in more reactive complexes. For instance, aniline-borane is known to be highly reactive, while the more basic triethylamine-borane is significantly more stable and less reactive.[1][2]
-
N-B Bond Dissociation Energy (BDE): The strength of the dative bond between nitrogen and boron is a direct indicator of the stability and inversely related to the reactivity of the amine-borane complex.[1] A lower BDE corresponds to a more reactive species.
Comparative Reactivity in Carbonyl Reductions
The reduction of aldehydes and ketones to their corresponding alcohols is a fundamental transformation in organic synthesis. The choice of amine-borane can significantly influence the reaction's efficiency and selectivity.
Reduction of Acetophenone: A Comparative Analysis
To provide a quantitative comparison, the reduction of the model ketone, acetophenone, to 1-phenylethanol by different amine-boranes is considered.
| Amine-Borane | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Aqueous solution, pH 3-5, 25°C (with acetone) | - | - | [3] |
| Ammonia Borane | Neat water | High | - | [1] |
| Dimethylamine Borane | Not specified | Not specified | Not specified | [2] |
Note: Direct comparative studies under identical conditions are limited in the available literature, making a precise side-by-side comparison challenging. The data presented is compiled from various sources with differing reaction parameters.
Ammonia borane has been reported to be a superior reagent for the reduction of aldehydes and ketones in both aprotic and protic solvents, including water.[4]
Chemoselectivity: Aldehydes vs. Ketones
Hydrolysis of Amine-Boranes
The stability of amine-boranes in protic solvents, particularly water, is a critical consideration for their application. The rate of hydrolysis, which results in the release of hydrogen gas, can be a measure of their relative stability.
While specific kinetic data for the hydrolysis of this compound under various conditions is available, a direct comparative study of hydrolysis rates against other amine-boranes under identical conditions is not extensively documented. However, it is known that the hydrolysis of amine-boranes can be catalyzed by acids and various metal complexes.[5][6][7] The rate of hydrolysis is also influenced by the electronic and steric properties of the amine.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for laboratory practice. Below are representative procedures for the reduction of a ketone using different amine-boranes.
General Experimental Workflow for Ketone Reduction
The following diagram illustrates a typical workflow for the reduction of a ketone using an amine-borane reagent.
Caption: A generalized workflow for the reduction of a ketone using an amine-borane.
Reduction of Acetophenone with Ammonia Borane
Materials:
-
Acetophenone
-
Ammonia borane
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of acetophenone (1.0 mmol) in water (5 mL) in a round-bottom flask, add ammonia borane (1.5 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 1-phenylethanol.
(Note: This is a generalized procedure based on the known reactivity of ammonia borane in water. Specific reaction times and yields may vary.)
Reduction of Acetone with this compound (Kinetic Study Protocol)
Materials:
-
Acetone
-
This compound
-
Aqueous buffer (for pH control)
-
Reaction vessel with temperature control
-
Sampling apparatus
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of acetone in the desired aqueous buffer.
-
Initiate the reaction by adding a known concentration of this compound.
-
Withdraw aliquots at regular time intervals.
-
Quench the reaction in the aliquots immediately.
-
Analyze the concentration of acetone and 2-propanol in each aliquot using a suitable analytical technique (e.g., GC, HPLC) to determine the reaction rate.[3]
Reaction Mechanism
The reduction of a ketone by an amine-borane generally proceeds through the dissociation of the amine-borane complex to generate borane (BH₃), which then acts as the reducing agent. The mechanism can be influenced by the solvent and the presence of any catalysts.
Caption: A simplified signaling pathway for the reduction of a ketone by an amine-borane.
Conclusion
This compound stands as a valuable reagent in the synthetic chemist's toolkit, offering a moderate level of reactivity and good stability. Its performance in reductions is influenced by the factors that govern the reactivity of all amine-boranes, namely the steric and electronic properties of the amine. While direct quantitative comparisons with other amine-boranes under standardized conditions are not always readily available in the literature, the existing data allows for a qualitative understanding of its place within this class of reagents. For transformations requiring a mild and selective reducing agent, this compound presents a reliable option. Researchers are encouraged to consider the specific requirements of their synthetic targets, including functional group tolerance and desired reaction conditions, when selecting the most appropriate amine-borane for their needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. DSpace [repository.tcu.edu]
- 4. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 5. www1.eere.energy.gov [www1.eere.energy.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Review on Catalytic Hydrolysis of Ammonia Borane for Hydrogen Production [mdpi.com]
A Researcher's Guide to Enantioselective Reductions: Morpholineborane in Focus
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern synthesis. The enantioselective reduction of prochiral ketones to chiral secondary alcohols represents a pivotal transformation in this endeavor. This guide provides an objective comparison of enantioselective reduction methodologies, with a special emphasis on the use of morpholineborane in conjunction with chiral catalysts, benchmarked against other established borane sources and alternative reduction systems.
At the heart of many asymmetric reduction strategies is the use of a chiral catalyst to control the facial selectivity of hydride delivery to a prochiral ketone. The choice of both the hydride source and the catalyst is critical to achieving high enantiomeric excess (ee) and chemical yield. This compound has emerged as a practical, stable, and easy-to-handle solid borane source, offering a viable alternative to traditionally used reagents like borane-tetrahydrofuran (BH₃·THF) and borane-dimethyl sulfide (BMS).[1]
The this compound System: A Stable and Practical Choice
This compound, specifically N-methylmorpholine-borane, is not inherently chiral and therefore does not induce enantioselectivity on its own.[1] Its primary role is to serve as a reliable source of borane (BH₃) for the reduction, which is then orchestrated by a separate chiral catalyst. The principal advantage of this compound lies in its stability and ease of handling compared to gaseous diborane or solutions of borane complexes, which can be more hazardous and prone to degradation.
The most common application of this system is within the framework of the renowned Corey-Bakshi-Shibata (CBS) reduction, which typically employs a chiral oxazaborolidine catalyst.[2][3][4][5] The catalyst, derived from a chiral amino alcohol, forms a complex with borane, which then coordinates to the ketone in a sterically defined manner, directing the hydride transfer to one of the prochiral faces of the carbonyl group.[1]
Alternative Borane Sources and Catalyst Systems
While this compound offers practical benefits, the most extensively documented systems for enantioselective ketone reductions utilize other borane sources.
-
Borane-Tetrahydrofuran (BH₃·THF): A widely used source of borane, it is commercially available as a solution. However, these solutions can contain trace amounts of borohydride species, which may lead to non-selective reductions and lower enantioselectivities.[2]
-
Borane-Dimethyl Sulfide (BMS): Another common liquid borane source that is often preferred for its higher stability compared to BH₃·THF.
-
Catecholborane: This reagent can be used in CBS reductions at very low temperatures (as low as -126 °C), which can lead to significantly enhanced enantioselectivity.[2]
Beyond the borane source, the choice of chiral catalyst is paramount. The CBS reduction, featuring proline-derived oxazaborolidines, is a benchmark in the field.[3][4][6] However, a variety of other catalyst systems have been developed, including those generated in situ from chiral lactam alcohols, which simplifies the experimental procedure and avoids the need for isolating and storing potentially sensitive catalysts.[7][8]
Data Presentation: A Comparative Analysis
While direct, side-by-side comparative data for different borane sources with the same catalyst and substrate are not extensively reported in single studies, a compilation of results from various sources for the enantioselective reduction of acetophenone, a common benchmark substrate, provides valuable insights. The following table summarizes the performance of different systems.
| Substrate | Chiral Catalyst | Borane Source | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Acetophenone | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | 0 | >99 | 94.7 | [9] |
| Acetophenone | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | 23 | >99 | 94.7 | [9] |
| Acetophenone | in situ from (S)-lactam alcohol | BH₃·THF | RT | 95 | 96 | [8] |
| Acetophenone | (S)-diphenylprolinol-derived oxazaborolidine | BH₃·DMS | RT | 98 | 88 | [10] |
| Acetophenone | (S)-Me-CBS-oxazaborolidine | Catecholborane | -78 | - | - | [11] |
Note: The performance of this compound is expected to be comparable to other borane sources, with the primary determinant of enantioselectivity being the chiral catalyst.
Experimental Protocols
To provide a practical context, detailed experimental protocols for the enantioselective reduction of acetophenone using two different, well-established methods are presented below.
Protocol 1: Enantioselective Reduction of Acetophenone using (S)-2-Methyl-CBS-oxazaborolidine and Borane-THF[12]
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringes, and needles
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add (S)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene, 1.0 mmol, 10 mol%).
-
Add 20 mL of anhydrous THF to the flask and cool the solution to 0 °C in an ice bath.
-
To this solution, add borane-THF complex (6.0 mL of a 1 M solution in THF, 6.0 mmol) dropwise over 5 minutes.
-
Stir the mixture at 0 °C for 15 minutes.
-
In a separate flask, prepare a solution of acetophenone (1.20 g, 10.0 mmol) in 10 mL of anhydrous THF.
-
Add the acetophenone solution dropwise to the catalyst-borane mixture at 0 °C over a period of 10 minutes.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, slowly add 5 mL of methanol to quench the reaction.
-
Allow the mixture to warm to room temperature and then add 1 M HCl (10 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: In Situ Generation of Oxazaborolidine Catalyst from a Chiral Lactam Alcohol for the Reduction of Acetophenone[8]
Materials:
-
Chiral lactam alcohol (e.g., derived from (S)-pyroglutamate)
-
Borane-THF complex (1 M solution in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Standard workup reagents
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral lactam alcohol (10 mol%) in anhydrous THF.
-
To this solution at room temperature, add 1.0 equivalent of BH₃-THF solution. Stir for 5 minutes to allow for the in situ formation of the oxazaborolidine catalyst.
-
Add a solution of acetophenone (1.0 equivalent) in THF to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure and perform a standard aqueous workup.
-
Purify the product by chromatography.
-
Determine the enantiomeric excess by chiral analysis.
Visualizing the Process: Mechanism and Workflow
To better understand the underlying principles and the practical steps involved in these enantioselective reductions, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. m.youtube.com [m.youtube.com]
- 6. insuf.org [insuf.org]
- 7. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. york.ac.uk [york.ac.uk]
- 10. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 11. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Guide to the Kinetic Performance of Morpholineborane and Its Analogs in Reduction Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of Morpholineborane and its analogs in the reduction of carbonyl compounds. Due to the limited availability of direct, side-by-side quantitative kinetic data for a broad range of this compound analogs under identical conditions, this guide leverages available kinetic data for this compound, qualitative comparisons with other amine-borane complexes, and established reactivity trends. The information herein is intended to assist researchers in selecting the most appropriate reducing agent and reaction conditions for their specific synthetic needs.
Introduction to this compound Analogs in Reductions
This compound is a stable, selective, and easy-to-handle reducing agent valued in organic synthesis.[1] Like other amine-borane adducts, its reactivity is moderated by the dative bond between the nitrogen atom of the morpholine ring and the boron atom of borane. This complexation stabilizes the otherwise highly reactive and pyrophoric diborane gas, permitting safer and more controlled reductions.[2] The reactivity of amine-borane complexes is inversely related to the stability of the nitrogen-boron (N-B) bond, which is influenced by the steric and electronic properties of the amine.[2][3] Generally, the reducing ability of aliphatic-substituted amine-boranes decreases with increasing alkyl substitution on the nitrogen atom.[3] Reductions with this compound and its analogs are particularly effective for the conversion of aldehydes and ketones to their corresponding primary and secondary alcohols.
Comparative Kinetic Analysis
Table 1: Qualitative Comparison of Borane-Based Reducing Agents
| Reducing Agent | Relative Reactivity | Key Advantages | Key Disadvantages |
| This compound | Moderate | Stable solid, good selectivity for aldehydes and ketones, soluble in various organic solvents.[1] | Less reactive than BH₃·THF; may require acid catalysis or elevated temperatures for sluggish substrates.[1] |
| 4-Methylthis compound | Moderate (inferred) | Expected to have similar or slightly higher reactivity than this compound due to the electron-donating methyl group. | Limited direct kinetic data available.[2] |
| Pyridineborane | Moderate | Commercially available, effective for reductive aminations. | Can be less stable than this compound. |
| Trimethylamineborane | Low | Very stable, easy to handle solid.[4] | Often requires activation with Lewis or Brønsted acids for efficient reduction.[1] |
| Aniline-Borane | High | More reactive than many aliphatic amine-boranes. | Less stable than aliphatic amine-boranes. |
| Borane-THF (BH₃·THF) | High | Highly reactive, reduces a wide range of functional groups including carboxylic acids.[2] | Moisture sensitive, less selective, solutions can degrade over time.[2] |
| Sodium Borohydride (NaBH₄) | Low to Moderate | Inexpensive, safe to handle, stable solid, can be used in protic solvents.[2] | Generally does not reduce esters, amides, or carboxylic acids.[5] |
Table 2: Kinetic Data for the Reduction of Acetone with this compound [6]
The reduction of acetone by this compound in an aqueous solution follows a rate law that is first order in both the amine-borane and the ketone, with an acid-catalyzed pathway.[6]
Rate Law: -d[this compound]/dt = [this compound][Ketone](k₁ + k₂[H⁺])
| Parameter | Value | Conditions |
| k₁ (acid-independent rate constant) | - | 25°C, aqueous solution |
| k₂ (acid-dependent rate constant) | - | 25°C, aqueous solution |
| Substrate Isotope Effect (kH/kD) | 1.1 (acid-independent), 1.2 (acid-catalyzed) | Reaction with acetone-d₆ |
| Solvent Isotope Effect (k(D₂O)/k(H₂O)) | 2.8 (acid-catalyzed) | Comparison of reaction rates in H₂O and D₂O |
Note: Specific values for k₁ and k₂ were not provided in the abstract.
Experimental Protocols
To perform a kinetic analysis of a reduction using this compound or its analogs, a researcher would typically monitor the disappearance of the reactant (e.g., a ketone) or the appearance of the product (e.g., an alcohol) over time. The following are detailed methodologies for key experiments.
General Experimental Setup for Kinetic Runs
-
A reaction vessel (e.g., a three-necked flask) is equipped with a magnetic stirrer, a thermometer, and a septum for sampling.
-
The vessel is charged with a solution of the substrate (e.g., acetophenone) in a suitable solvent (e.g., THF or an aqueous buffer for pH-dependent studies).[2]
-
The solution is brought to the desired reaction temperature using a thermostated bath.
-
A solution of the this compound analog of known concentration is added to initiate the reaction.
-
Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
The reaction in the aliquots is quenched immediately (e.g., by rapid cooling or addition of a quenching agent).[2]
-
The concentration of the reactant and/or product in each aliquot is determined using an appropriate analytical technique.
Analytical Techniques for Kinetic Monitoring
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC-MS can be used to separate and quantify the components of the reaction mixture.
-
Protocol:
-
Withdraw aliquots from the reaction mixture at timed intervals.
-
Quench the reaction in each aliquot.
-
Prepare the samples for GC-MS analysis (e.g., by dilution and addition of an internal standard).
-
Inject the samples into the GC-MS.
-
Generate a calibration curve for the reactant and product to determine their concentrations in the reaction mixture over time.
-
-
-
¹H NMR Spectroscopy:
-
Principle: The disappearance of a reactant signal and the appearance of a product signal can be monitored over time.
-
Protocol:
-
Set up the reaction in an NMR tube if the reaction is slow enough for in-situ monitoring, or take aliquots at timed intervals.
-
Acquire a ¹H NMR spectrum of the reaction mixture at time zero.
-
Acquire subsequent spectra at regular intervals.
-
For each spectrum, integrate a well-resolved signal corresponding to the starting material and a signal corresponding to the product.
-
The relative integrals can be used to determine the extent of reaction over time.
-
-
-
UV-Vis Spectrophotometry:
-
Principle: If the reactant or product has a chromophore, its concentration can be monitored by measuring the absorbance at a specific wavelength.
-
Protocol:
-
Determine the wavelength of maximum absorbance (λ_max) for the species being monitored.
-
Set up the reaction in a cuvette inside a temperature-controlled spectrophotometer.
-
Initiate the reaction and record the absorbance at λ_max at regular time intervals.
-
Use the Beer-Lambert law (A = εbc) to convert absorbance values to concentrations.
-
-
Visualizations
Caption: Experimental workflow for kinetic analysis of reductions with this compound analogs.
Caption: Generalized mechanism for the reduction of a ketone with an amine-borane complex.
References
Morpholineborane: A Superior Choice for Selective Reductions in Modern Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of a reducing agent is paramount to achieving desired chemical transformations with high efficiency and selectivity. For researchers and professionals in drug development, where the synthesis of complex molecules is a daily challenge, the ideal reagent must offer a balance of reactivity, selectivity, stability, and ease of handling. Morpholineborane, a stable amine-borane complex, has emerged as a compelling alternative to traditional reducing agents, offering distinct advantages in a variety of applications, most notably in reductive amination and the selective reduction of carbonyls.
This guide provides an objective comparison of this compound with other commonly used reducing agents, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and borane tetrahydrofuran complex (BH₃·THF). The comparison is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic endeavors.
Key Advantages of this compound
This compound stands out due to its unique combination of properties:
-
Enhanced Stability and Safety: Unlike the pyrophoric and moisture-sensitive borane-THF complex, this compound is a stable, crystalline solid that can be handled in the air, simplifying experimental setups and enhancing safety.[1] Its stability in protic solvents is also a significant advantage over reagents like sodium borohydride, which can decompose rapidly in acidic or even neutral aqueous solutions.[1]
-
Mild and Selective Reduction: this compound is a milder reducing agent than sodium borohydride, allowing for greater chemoselectivity.[2] This property is particularly valuable when reducing a specific functional group in the presence of others that are also susceptible to reduction.
-
Efficacy in Reductive Amination: It serves as an excellent reagent for reductive amination, the process of converting a carbonyl group to an amine.[3][4] The reaction can often be performed in a one-pot procedure, offering a streamlined synthetic route to amines.[5]
-
Favorable Solubility: this compound exhibits good solubility in a range of organic solvents, facilitating its use in various reaction conditions.[2]
Performance Comparison: A Data-Driven Analysis
The superiority of this compound in specific applications can be quantitatively assessed by comparing reaction yields and conditions.
Table 1: Reduction of Acetophenone to 1-Phenylethanol
This table compares the performance of this compound and sodium borohydride in the reduction of a common ketone.
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | THF/HCl | Room Temp | 12-24 | ~95% | [6] |
| Sodium Borohydride | Ethanol | Room Temp | 0.25 | High | [3] |
While both reagents provide high yields, the milder nature of this compound can be advantageous in the presence of other sensitive functional groups.
Table 2: Reductive Amination of Benzaldehyde and Aniline
This table provides a comparative overview of yields for the synthesis of N-benzylaniline using different reducing agents.
| Reagent | Solvent | Additive | Yield (%) | Reference |
| This compound | Methanol | Acetic Acid | High | [7] |
| Sodium Cyanoborohydride | Methanol | - | 91% | |
| Sodium Triacetoxyborohydride | Dichloroethane | Acetic Acid | High | [7] |
This compound and its analogs are effective in protic solvents, offering a practical alternative to sodium triacetoxyborohydride which is often used in chlorinated solvents.[7]
Table 3: Selectivity in Functional Group Reductions
This table provides a qualitative comparison of the reactivity of this compound and borane-THF towards various functional groups.
| Functional Group | This compound | Borane-THF |
| Aldehydes | Yes | Yes |
| Ketones | Yes | Yes |
| Esters | No | Yes |
| Carboxylic Acids | No | Yes |
| Amides | No | Yes |
| Nitriles | No | Yes |
Data compiled from multiple sources indicating general reactivity trends.[2][8]
The data clearly illustrates the enhanced chemoselectivity of this compound, which is a significant advantage in the synthesis of complex molecules where multiple functional groups are present.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for key transformations using this compound.
Protocol 1: General Procedure for the Reduction of a Ketone
Materials:
-
Ketone (e.g., Acetophenone)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl) in diethyl ether
Procedure:
-
To a stirred solution of the ketone (1.0 mmol) in anhydrous THF (5 mL) at 0 °C, add this compound (1.2 mmol) portion-wise.
-
Slowly add 1 M HCl in diethyl ether (1.2 mL, 1.2 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination
Materials:
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Amine (e.g., Aniline)
-
This compound
-
Methanol
-
Glacial Acetic Acid
Procedure:
-
To a solution of the carbonyl compound (1.0 mmol) and the amine (1.1 mmol) in methanol (10 mL), add a catalytic amount of glacial acetic acid (1-2 drops).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add this compound (1.5 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude amine.
-
Purify by column chromatography if necessary.
Visualizing the Chemistry: Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) provide clear visualizations of the experimental processes and underlying chemical principles.
Conclusion
This compound presents a compelling case as a superior reducing agent for many applications in modern organic synthesis. Its enhanced stability, ease of handling, and excellent chemoselectivity, particularly in reductive amination, make it an invaluable tool for researchers and drug development professionals. While other reducing agents like sodium borohydride and borane-THF have their merits, the unique combination of advantages offered by this compound often makes it the more strategic choice for complex and sensitive substrates. By understanding the comparative performance and employing optimized protocols, scientists can leverage the full potential of this versatile reagent to streamline synthetic routes and achieve their research goals with greater efficiency and safety.
References
- 1. rsc.org [rsc.org]
- 2. andersondevelopment.com [andersondevelopment.com]
- 3. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 4. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Borane Sources in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate borane source is a critical decision in organic synthesis, directly impacting reaction efficiency, selectivity, and safety. This guide provides an objective comparison of commonly used borane reagents, supported by experimental data, to facilitate informed reagent selection for applications such as hydroboration and the reduction of carbonyl compounds.
Executive Summary
Borane (BH₃) is a versatile and powerful reagent in organic synthesis. However, its gaseous and pyrophoric nature necessitates the use of stabilized complexes for practical laboratory applications.[1] The most common borane sources are solutions of borane complexed with Lewis bases, such as ethers (tetrahydrofuran) and sulfides (dimethyl sulfide), or amines.[2][3] These complexes offer a balance of reactivity and stability, with each presenting distinct advantages and disadvantages in terms of handling, storage, and performance in chemical transformations.[4][5]
Performance Comparison of Borane Sources
The efficacy of a borane source is evaluated based on several key parameters, including its stability, ease of handling, and its performance in specific chemical reactions, notably hydroboration and the reduction of functional groups.
Stability and Handling
| Borane Source | Formula | Form | Stability | Handling Considerations |
| Borane-Tetrahydrofuran | BH₃·THF | Solution in THF | Limited stability, can degrade over time, especially at room temperature.[6] Recommended storage at 0-5 °C.[6] | Moisture-sensitive; solutions are typically 1 M due to the risk of violent decomposition at higher concentrations.[6] |
| Borane-Dimethyl Sulfide | BH₃·S(CH₃)₂ (BMS) | Neat liquid or solution | More stable and soluble than BH₃·THF.[3][7] | Unpleasant odor.[3] Available in higher concentrations (e.g., 10 M).[6] |
| Amine-Borane Complexes | e.g., Me₃N·BH₃ | Solid or liquid | Generally stable, with stability varying based on the amine.[4][8] Me₃N·BH₃ is the most stable commercially available amine-borane.[8] | Easier and safer to handle than BH₃·THF and BMS.[4][8] Some can be air-sensitive.[9] |
Performance in Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that achieves anti-Markovnikov hydration of alkenes and alkynes.[10][11] The choice of borane reagent significantly influences the regioselectivity of this transformation.[10][12]
| Borane Reagent | Substrate: 1-Hexene (% Boron on C-1) | Substrate: Styrene (% Boron on C-1) |
| Diborane (B₂H₆) | 94%[10] | 80%[10] |
| Chloroborane-dimethyl sulfide | 99%[10] | 98%[10] |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | >99%[10] | 98.5%[10] |
| Pyridine borane (activated with I₂) | - | 94% (β-methylstyrene)[9] |
Note: Data for direct comparison of all sources on the same substrate is limited in the reviewed literature. The provided data illustrates general trends in regioselectivity.
Performance in Carbonyl Reductions
Borane reagents are effective for the reduction of various carbonyl-containing functional groups, including carboxylic acids, amides, aldehydes, and ketones.[7][13] The reactivity and chemoselectivity can be tuned by the choice of the borane source.
| Borane Source | Reactivity with Aldehydes/Ketones | Reactivity with Carboxylic Acids | Reactivity with Amides |
| BH₃·THF | High[14] | Reduces to alcohols[3][13] | Reduces to amines[3][7] |
| BH₃·S(CH₃)₂ (BMS) | High | Reduces to alcohols[3][7] | - |
| Ammonia Borane (NH₃BH₃) | High, can be used in neat water[15] | - | Can reduce amides to amines[16] |
| Pyridine Borane (Py·BH₃) | Reduces ketones[17] | - | Not strong enough to reduce amides[17] |
| Sodium Borohydride (NaBH₄) | Selective for aldehydes and ketones[14] | Generally does not reduce[16] | Generally does not reduce[16] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for key reactions.
General Protocol for Hydroboration-Oxidation of an Alkene
This protocol is a generalized procedure based on common laboratory practices.[1][18]
-
Hydroboration: To a solution of the alkene (1 equivalent) in dry THF at 0 °C under an inert atmosphere, a solution of the borane reagent (e.g., BH₃·THF, 1 equivalent) is added dropwise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction progress is monitored by an appropriate method (e.g., TLC, GC).
-
Oxidation: After completion of the hydroboration, the reaction mixture is cooled to 0 °C. Aqueous sodium hydroxide (e.g., 3 M) is added, followed by the slow, careful addition of hydrogen peroxide (e.g., 30% aqueous solution). The mixture is then stirred, and may require heating to ensure complete oxidation.[1][19]
-
Work-up: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the alcohol product.
General Protocol for the Reduction of a Carboxylic Acid to an Alcohol
This protocol is based on a typical procedure for carboxylic acid reduction using a borane complex.[7]
-
Reduction: To a solution of the carboxylic acid (1 equivalent) in dry THF at 0 °C, the borane reagent (e.g., BH₃·THF or BMS, 1 equivalent) is added dropwise. The reaction is then brought to room temperature and stirred for several hours.[7] The reaction may require heating to proceed to completion.[7]
-
Quenching: The reaction mixture is cooled to 0 °C and quenched by the slow addition of methanol or ethanol.[7]
-
Work-up: The quenched reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford the desired alcohol.[7]
Visualizing Reaction Pathways
Diagrams generated using Graphviz (DOT language) illustrate key experimental workflows and logical relationships.
Caption: Workflow for the hydroboration-oxidation of an alkene.
Caption: Workflow for the reduction of a carbonyl compound.
Caption: Decision factors for selecting a borane source.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Borane Reagents [organic-chemistry.org]
- 4. Recent developments in the synthesis and synthetic applications of borane-amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. blog.strem.com [blog.strem.com]
- 6. Borane Tetrahydrofuran [commonorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. mdpi.com [mdpi.com]
- 9. Hydroboration with Pyridine Borane at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. books.rsc.org [books.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. [PDF] Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water | Semantic Scholar [semanticscholar.org]
- 16. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
- 18. sciencemadness.org [sciencemadness.org]
- 19. Development of a flow method for the hydroboration/oxidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00170F [pubs.rsc.org]
Validating the Chemoselectivity of Morpholineborane: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a reducing agent is a critical decision that can significantly impact the outcome of a synthetic route. The ability to selectively reduce one functional group in the presence of others, known as chemoselectivity, is paramount for the efficient synthesis of complex molecules. This guide provides a detailed comparison of morpholineborane and the widely used reducing agent, sodium borohydride (NaBH₄), with a focus on validating the chemoselectivity of this compound through experimental data and detailed protocols.
Physical and Chemical Properties: A Head-to-Head Comparison
Both this compound and sodium borohydride are hydride donors capable of reducing various functional groups. However, their physical and chemical properties differ significantly, influencing their handling, stability, and reactivity. This compound, an amine-borane complex, is a white, crystalline solid that is stable in air and soluble in a variety of organic solvents. This stability makes it a safer and more convenient alternative to other borane complexes like borane-tetrahydrofuran (BH₃-THF). Sodium borohydride is also a white, crystalline powder, but it is most soluble in protic solvents like water and alcohols, and it decomposes in the presence of moisture and acidic conditions.
| Property | This compound | Sodium Borohydride (NaBH₄) |
| Molecular Formula | C₄H₁₂BNO | NaBH₄ |
| Molecular Weight | 100.94 g/mol | 37.83 g/mol |
| Appearance | White crystalline solid | White crystalline powder |
| Melting Point | 93-97 °C | 400 °C (decomposes) |
| Stability | Stable in air, slowly hydrolyzed by water | Decomposes in moist air and acidic conditions |
| Solubility | Soluble in various organic solvents (THF, CH₂Cl₂, etc.) | Soluble in water, methanol, ethanol |
Chemoselectivity Profile: this compound vs. Sodium Borohydride
The primary advantage of this compound lies in its enhanced chemoselectivity compared to sodium borohydride. While both reagents readily reduce aldehydes and ketones, this compound's milder nature allows for the selective reduction of these carbonyls in the presence of less reactive functional groups such as esters, amides, and nitro groups. Sodium borohydride, while generally selective for aldehydes and ketones, can, under certain conditions (e.g., with additives or at higher temperatures), reduce more reactive esters.
Comparative Reactivity Towards Common Functional Groups
| Functional Group | This compound | Sodium Borohydride (NaBH₄) |
| Aldehydes | Readily Reduced | Readily Reduced |
| Ketones | Readily Reduced | Readily Reduced |
| Esters | Generally Not Reduced | Generally Not Reduced (can be reduced with additives/harsher conditions) |
| Amides | Generally Not Reduced | Not Reduced |
| Carboxylic Acids | Not Reduced | Not Reduced |
| Nitriles | Generally Not Reduced | Not Reduced |
| Nitro Groups | Generally Not Reduced | Not Reduced |
| Imines | Reduced (Reductive Amination) | Reduced (Reductive Amination) |
Quantitative Comparison: Reduction of Acetophenone
To provide a quantitative comparison, the following table summarizes typical experimental results for the reduction of acetophenone to 1-phenylethanol using both this compound and sodium borohydride.
| Parameter | This compound | Sodium Borohydride (NaBH₄) |
| Substrate | Acetophenone | Acetophenone |
| Product | 1-Phenylethanol | 1-Phenylethanol |
| Solvent | Tetrahydrofuran (THF) | Methanol (MeOH) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 4 hours | 1 hour |
| Yield | >95% | >98% |
While sodium borohydride offers a faster reaction time for this simple ketone reduction, the strength of this compound becomes evident in more complex substrates where chemoselectivity is crucial.
Experimental Protocols
Protocol 1: Chemoselective Reduction of an Aldehyde in the Presence of an Ester using this compound
This protocol describes the selective reduction of 4-acetylbenzaldehyde, a molecule containing both a ketone and an aldehyde functional group. Due to the higher reactivity of aldehydes, this compound will selectively reduce the aldehyde to a primary alcohol while leaving the ketone untouched.
Materials:
-
4-Acetylbenzaldehyde (1.0 eq)
-
This compound (1.1 eq)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4-acetylbenzaldehyde (1.0 eq) in methanol (0.5 M).
-
To this solution, add this compound (1.1 eq) portion-wise at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), quench the reaction by the slow addition of 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (4-acetylphenyl)methanol.
Protocol 2: Reduction of a Ketone using Sodium Borohydride
This protocol details the general procedure for the reduction of a simple ketone, acetophenone, to its corresponding secondary alcohol using sodium borohydride.
Materials:
-
Acetophenone (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.1 eq)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve acetophenone (1.0 eq) in methanol (0.5 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-phenylethanol.
Visualizing Chemoselectivity and Experimental Workflow
To better illustrate the concepts of chemoselectivity and the general experimental workflow, the following diagrams are provided.
Caption: General experimental workflow for a chemoselective reduction.
Caption: Conceptual diagram of chemoselectivity.
Conclusion
This compound emerges as a valuable tool for synthetic chemists when chemoselectivity is a primary concern. Its stability, ease of handling, and, most importantly, its milder reactivity allow for the selective reduction of aldehydes and ketones in the presence of other reducible functional groups that are often sensitive to more reactive hydrides. While sodium borohydride remains a highly effective and economical choice for the reduction of simple carbonyls, this compound offers a superior level of control for the synthesis of complex, multifunctional molecules. The choice between these two reagents will ultimately depend on the specific substrate and the desired synthetic outcome. For intricate synthetic challenges in drug development and materials science, the validated chemoselectivity of this compound makes it an indispensable reagent in the modern chemist's toolkit.
Morpholineborane: A Comprehensive Performance Benchmark in Key Organic Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is a critical decision that can significantly impact the efficiency, selectivity, and safety of a synthetic route. Morpholineborane has emerged as a stable, versatile, and easy-to-handle solid borane carrier, offering a compelling alternative to traditional hydride reagents. This guide provides an objective, data-driven comparison of this compound's performance against other common reducing agents in three pivotal reactions: carbonyl reduction, reductive amination, and hydroboration.
Performance in Carbonyl Reduction
The reduction of aldehydes and ketones to their corresponding alcohols is a fundamental transformation in organic synthesis. This compound offers a milder and often more chemoselective alternative to more reactive hydride sources like sodium borohydride.
Table 1: Comparison of this compound and Sodium Borohydride in the Reduction of Acetophenone
| Parameter | This compound (as 4-Methylmorpholine-borane) | Sodium Borohydride |
| Substrate | Acetophenone | Acetophenone |
| Product | 1-Phenylethanol | 1-Phenylethanol |
| Solvent | Tetrahydrofuran (THF) | Methanol (MeOH) or Ethanol (EtOH)[1] |
| Temperature | Room Temperature | 0 °C to Room Temperature[1] |
| Reaction Time | Several hours | 15-30 minutes[1] |
| Typical Yield | Good to excellent | High (often >90%)[1] |
While sodium borohydride is a more reactive and cost-effective option for simple carbonyl reductions, this compound's milder nature can be advantageous in achieving higher selectivity in the presence of other reducible functional groups.[1]
Experimental Protocol: Reduction of a Ketone with this compound
This protocol describes a general procedure for the reduction of a ketone using 4-methylmorpholine-borane, a close analog of this compound.
Materials:
-
Ketone (e.g., Acetophenone) (1.0 mmol)
-
4-Methylmorpholine-borane (1.2 mmol)
-
Methanol (5 mL)
-
1 M HCl
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the ketone in methanol at room temperature, add 4-methylmorpholine-borane.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude alcohol.
Performance in Reductive Amination
Reductive amination, the conversion of a carbonyl compound to an amine, is a cornerstone of pharmaceutical and medicinal chemistry. Amine-borane complexes like this compound are often favored over reagents such as sodium cyanoborohydride due to their lower toxicity and greater stability.
Table 2: Comparison of Amine-Boranes and Sodium Cyanoborohydride in Reductive Amination
| Reagent | Carbonyl Substrate | Amine Substrate | Solvent & Conditions | Product | Yield (%) | Reference |
| Benzylamine-borane | Benzaldehyde | Benzylamine | Methanol, 4 Å molecular sieves | Dibenzylamine | 96 | [2] |
| Pyridine-borane | n-Hexanal | Aniline | Methanol, 4 Å molecular sieves | N-Hexylaniline | 91 | [2] |
| Sodium Cyanoborohydride | Benzaldehyde | Ethylamine | pH 6 | N-ethylbenzylamine | 91 | [3][4] |
While direct quantitative data for a wide range of substrates using this compound is not extensively compiled in single studies, the performance of analogous amine-boranes like pyridine-borane highlights their efficacy as less toxic alternatives to sodium cyanoborohydride.[2]
Experimental Protocol: Reductive Amination with this compound
The following is a general protocol for the reductive amination of an aldehyde with a primary amine using 4-methylmorpholine-borane.
Materials:
-
Aldehyde (1.0 mmol)
-
Primary Amine (1.1 mmol)
-
4-Methylmorpholine-borane (1.2 mmol)
-
Anhydrous Methanol (MeOH) or Dichloromethane (DCM) (5 mL)
-
Acetic Acid (optional, 1-2 drops)
Procedure:
-
In a dry round-bottom flask, dissolve the aldehyde and primary amine in the chosen anhydrous solvent.
-
For less reactive substrates, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Add 4-methylmorpholine-borane to the mixture in one portion.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the excess reducing agent with the slow addition of 1 M HCl.
-
Adjust the pH to >10 with a suitable base (e.g., 1 M NaOH).
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.
Performance in Hydroboration
Hydroboration of alkenes and alkynes is a powerful method for the synthesis of organoboranes, which can be further transformed into a variety of functional groups, most commonly alcohols via oxidation. Borane-tetrahydrofuran complex (BH3-THF) is a standard reagent for this transformation. Amine-boranes like this compound can also serve as a source of borane, offering improved stability and handling.
Table 3: Comparison of Borane Sources in the Hydroboration of 1-Octene
| Reagent | Alkene Substrate | Key Features | Product (after oxidation) | Regioselectivity (Primary:Secondary Alcohol) |
| This compound | 1-Octene | Stable solid, requires activation (e.g., with I2 or heat) for efficient hydroboration. | 1-Octanol | Data not widely available for direct comparison, but expected to be similar to other amine-boranes. |
| Borane-THF | 1-Octene | Commercially available solution, highly reactive. | 1-Octanol | High (e.g., >95:5) |
While BH3-THF is a highly effective reagent for hydroboration, its instability and sensitivity to moisture can be drawbacks.[5] this compound, being a stable solid, offers a safer and more convenient alternative, though it may require activation to achieve comparable reactivity.
Experimental Protocol: Hydroboration-Oxidation with Borane-THF
This protocol for the hydroboration of 1-octene with BH3-THF serves as a benchmark for comparison.
Materials:
-
1-Octene (150 mg)
-
1.0 M BH3-THF solution (0.8 mL)
-
Acetone
-
Water
-
3 M NaOH (0.3 mL)
-
30% H2O2 (0.3 mL)
-
Saturated aqueous NaCl (brine)
-
Diethyl ether
Procedure:
-
To a dry conical vial with a spin vane, add 1-octene.
-
Slowly inject the BH3-THF solution over approximately 1 minute.
-
Stir the solution for an additional 5 minutes.
-
Destroy excess BH3 by adding acetone and stirring for 2 minutes.
-
Carry out the oxidation by adding water, followed by 3 M NaOH and 30% H2O2.
-
Heat the reaction mixture to approximately 60 °C for 5 minutes.
-
After cooling, add brine and extract the product with diethyl ether.
-
Wash the ether layer with brine, dry, and isolate the product.[6]
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for optimizing reaction conditions and troubleshooting.
Caption: Experimental workflow for carbonyl reduction.
Caption: Mechanism of reductive amination.[7]
Caption: Mechanism of hydroboration-oxidation.[7][8]
Applications in Drug Development
The morpholine moiety is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[9][10] Its inclusion can enhance physicochemical properties such as solubility and metabolic stability.[1] this compound and its derivatives serve as valuable reagents in the synthesis of such pharmaceuticals.
For instance, the synthesis of the anti-cancer drug Gefitinib involves the introduction of a morpholine-containing side chain in a late-stage synthetic step.[2][6] Similarly, the antibiotic Linezolid features a morpholinylphenyl group, which is incorporated during its synthesis.[11][12] The use of stable and reliable reagents like this compound for reductions and related transformations is critical in the multi-step synthesis of these complex molecules.
Conclusion
This compound presents itself as a valuable and versatile reducing agent for a range of essential organic transformations. Its stability, ease of handling, and favorable safety profile make it an attractive alternative to traditional borohydride reagents. While for simple carbonyl reductions, reagents like sodium borohydride may offer faster reaction times, this compound's milder nature can provide enhanced selectivity. In reductive aminations, it stands as a less toxic option compared to sodium cyanoborohydride. For hydroboration reactions, it provides a more stable source of borane than the commonly used BH3-THF complex. The choice of reducing agent will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, desired selectivity, and operational safety. This guide provides the necessary comparative data to aid researchers and drug development professionals in making an informed decision for their synthetic endeavors.
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sodium cyanoborohydride [organic-chemistry.org]
- 10. DSpace [repository.tcu.edu]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Morpholineborane: A Comparative Guide to its Applications and Limitations in Reductive Chemistry
For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is a critical decision that influences the yield, selectivity, and practicality of a synthetic route. Morpholineborane has emerged as a valuable reagent in this context, offering a unique balance of reactivity, stability, and ease of handling. This guide provides a comprehensive literature review of the applications and limitations of this compound, with a direct comparison to other common reducing agents, supported by experimental data.
Executive Summary
This compound is a stable, solid amine-borane complex that serves as a mild and selective reducing agent.[1][2] Its primary application lies in the chemoselective reduction of aldehydes and ketones to their corresponding alcohols.[2][3] Compared to more reactive hydride sources like lithium aluminum hydride (LiAlH4), this compound offers the advantage of greater functional group tolerance, allowing for the reduction of carbonyls in the presence of less reactive groups such as esters and amides.[3][4] Its stability in air and slow hydrolysis in water make it a safer and more convenient alternative to pyrophoric reagents or moisture-sensitive solutions like borane-tetrahydrofuran (BH3•THF).[1][3] However, its mild reactivity is also a limitation, as it is generally ineffective for the reduction of esters, amides, and carboxylic acids under standard conditions.[3] The choice between this compound and other reducing agents, such as the widely used sodium borohydride (NaBH4), will depend on the specific substrate, desired selectivity, and reaction conditions.
Comparison of Reducing Agent Performance
The efficacy of this compound as a reducing agent is best understood through direct comparison with other common hydride donors. The following tables summarize quantitative data for the reduction of various functional groups.
Table 1: Reduction of Aldehydes and Ketones
| Substrate | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 4-t-Butylcyclohexanone | This compound | THF/HCl | 25 | 0.5 | 4-t-Butylcyclohexanol | >95 | [3] |
| Acetophenone | This compound | THF/HCl | 25 | 0.5 | 1-Phenylethanol | >95 | [3] |
| Benzaldehyde | This compound | THF/HCl | 25 | 0.5 | Benzyl alcohol | >95 | [3] |
| Acetophenone | 4-Methylmorpholine-borane* | THF | RT | several | 1-Phenylethanol | Good to excellent | [5] |
| Acetophenone | Sodium Borohydride | Methanol | 0 - RT | 0.25 - 0.5 | 1-Phenylethanol | >90 | [5] |
*Data for 4-Methylmorpholine-borane is often used as a close proxy for this compound.[5]
Table 2: Reduction of Other Functional Groups
| Substrate | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| N-t-butylbenzylimine | This compound | THF/HCl | 30 | 25 | N-t-butyl benzylamine | >95 | [3] |
| Styrene oxide | This compound | THF/HCl | 80 | 25 | Phenethyl alcohol | >99 | [3] |
| Nitrobenzene | This compound | THF/HCl | 72 | 55 | Aniline | 0 | [3] |
| Ethyl benzoate | This compound | THF/HCl | 25 | 24 | No reaction | 0 | [3] |
| Benzamide | This compound | THF/HCl | 25 | 24 | No reaction | 0 | [3] |
Table 3: General Comparison of Common Reducing Agents
| Reducing Agent | Reactivity | Functional Groups Reduced | Advantages | Limitations |
| This compound | Mild | Aldehydes, Ketones, Imines | Stable solid, easy to handle, good chemoselectivity | Ineffective for esters, amides, carboxylic acids |
| Sodium Borohydride (NaBH4) | Mild | Aldehydes, Ketones | Inexpensive, can be used in protic solvents | Generally does not reduce esters, amides, acids |
| Lithium Borohydride (LiBH4) | Moderate | Aldehydes, Ketones, Esters, Lactones | More reactive than NaBH4 | Moisture sensitive |
| Borane-THF (BH3•THF) | High | Aldehydes, Ketones, Carboxylic acids, Amides, Alkenes | Versatile, reduces a wide range of functional groups | Moisture sensitive, solution can degrade, less selective |
| Lithium Aluminum Hydride (LiAlH4) | Very High | Most carbonyl-containing functional groups | Extremely powerful and versatile | Highly reactive, pyrophoric, requires strictly anhydrous conditions, non-selective |
Experimental Protocols
The following is a representative experimental protocol for the reduction of a ketone using this compound, adapted from general procedures for similar reductions.
Reduction of Acetophenone to 1-Phenylethanol
Materials:
-
Acetophenone
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
1M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (1.0 g, 8.32 mmol) in anhydrous THF (20 mL).
-
To the stirred solution, add this compound (0.93 g, 9.15 mmol, 1.1 equivalents) in one portion at room temperature.
-
Slowly add 1M HCl (9.2 mL, 1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to an hour.
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 1-phenylethanol.
-
The product can be further purified by column chromatography on silica gel if necessary.
Visualizing Workflows and Concepts
To aid in the understanding of the experimental process and the decision-making involved in selecting a reducing agent, the following diagrams are provided.
Caption: Experimental workflow for the reduction of a ketone using this compound.
Caption: Decision tree for selecting a suitable reducing agent for carbonyl compounds.
Limitations and Scope
The primary limitation of this compound is its moderate reactivity. While this is an asset for achieving chemoselectivity, it renders the reagent unsuitable for the reduction of less electrophilic functional groups such as esters, amides, and carboxylic acids under standard conditions.[3] For these transformations, more potent reducing agents like lithium aluminum hydride or borane-dimethyl sulfide complex are necessary.[1][4]
Furthermore, while this compound is generally stable, it is still moisture-sensitive, and reactions should be carried out under anhydrous conditions for optimal results.[4][6] The addition of an acid, such as HCl or trifluoroacetic acid, is often required to facilitate the reduction, which may not be compatible with acid-sensitive substrates.[3] The reaction rate can be significantly slower than with other reducing agents like sodium borohydride, particularly for sterically hindered ketones.[5]
Conclusion
This compound is a valuable tool in the synthetic chemist's arsenal, offering a safe and selective method for the reduction of aldehydes and ketones. Its solid form and stability in air provide significant handling advantages over many other borane-based reagents. However, its utility is largely confined to the reduction of more reactive carbonyl compounds. For the reduction of less reactive functional groups, or when faster reaction times are required, other reducing agents may be more appropriate. A thorough understanding of the reactivity and selectivity of this compound, in comparison to its alternatives, is crucial for its effective application in research and development.
References
- 1. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex [ouci.dntb.gov.ua]
- 2. Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. andersondevelopment.com [andersondevelopment.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Morpholineborane: A Step-by-Step Guide for Laboratory Personnel
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Morpholineborane (C₄H₁₂BNO) is a versatile and stable reducing agent frequently used in organic synthesis.[1] However, its proper disposal is crucial to ensure laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe neutralization and disposal of residual this compound in a laboratory setting. Adherence to these protocols is essential to mitigate risks associated with its reactivity and potential hazardous decomposition products.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[2] Key safety considerations include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Ventilation: All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.[2]
-
Ignition Sources: this compound is a flammable solid.[2] Keep it away from heat, sparks, and open flames.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, alcohols, and bases, as these can lead to vigorous or violent reactions.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₄H₁₂BNO |
| Molecular Weight | 100.96 g/mol |
| Melting Point | 97-99 °C |
| Hazardous Decomposition | Upon thermal decomposition, may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and oxides of boron.[2] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides, alcohols, bases.[2] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol details the safe quenching (neutralization) of small quantities (typically <5g) of residual this compound. For larger quantities, disposal via a licensed hazardous waste contractor is mandatory.[3][4] The principle of this procedure is the controlled hydrolysis of this compound, which is accelerated by acidic conditions, to non-reactive, water-soluble boron and morpholine salts.
Materials:
-
Residual this compound
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a bubbler or a fume hood exhaust.
-
An inert solvent (e.g., heptane, toluene)
-
A protic quenching agent (e.g., isopropanol)
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Ice bath
-
Appropriate waste container
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), carefully transfer the residual this compound to the three-necked flask. Add an inert solvent to create a slurry that can be stirred effectively. Place the flask in an ice bath to cool.
-
Initial Quenching (Alcohol Addition): Slowly add a protic solvent, such as isopropanol, to the stirred slurry via the dropping funnel. The addition should be dropwise to control the rate of reaction and any potential exotherm. Continue the slow addition until any observed gas evolution subsides.
-
Acidic Hydrolysis: Once the initial reaction with the alcohol has ceased, begin the slow, dropwise addition of dilute hydrochloric acid (1 M HCl) from the dropping funnel. Caution: This step will cause the evolution of hydrogen gas. Ensure adequate ventilation and that the gas outlet is properly directed. The rate of acid addition should be controlled to maintain a gentle evolution of gas.
-
Completion of Reaction: Continue stirring the mixture at room temperature for several hours after the acid addition is complete to ensure the full decomposition of the this compound. The absence of gas evolution is an indicator that the reaction is complete.
-
Neutralization and Final Disposal: Once the reaction is complete, carefully neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is between 5.5 and 9.0.[5] This final aqueous solution, containing boric acid and morpholinium chloride, can then be disposed of as aqueous chemical waste in accordance with local regulations.[5][6]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure working environment and minimizing environmental impact.
References
Essential Safety and Handling of Morpholineborane in a Laboratory Setting
For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Morpholineborane, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be a preferred source for laboratory safety and chemical handling information.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against the hazards associated with this compound. This compound is a flammable solid, harmful if swallowed, and can cause severe skin burns and eye damage.[1] It is also sensitive to moisture. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses & Face Shield | Tight-fitting safety goggles or safety glasses with side shields are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.[2] All eye and face protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Gloves | Due to the corrosive nature of this compound, appropriate chemical-resistant gloves are crucial. Based on data for morpholine, a component of the complex, nitrile gloves have a very short breakthrough time of less than one minute.[4] Therefore, for prolonged contact, gloves with higher chemical resistance, such as butyl rubber or Viton™, should be considered. Always inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately after use following proper removal techniques to avoid skin contact.[2] |
| Protective Clothing | A complete suit protecting against chemicals is recommended.[2] Flame-retardant and anti-static protective clothing should be worn, especially when handling larger quantities or in environments with a risk of static discharge. | |
| Respiratory Protection | Respirator | All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood.[3][5] If engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3] For dusts, a particulate filter conforming to EN 143 is recommended.[3] A full-face particle respirator (type N100 in the US or P3 in Europe) can be used as a backup to engineering controls. |
Experimental Protocol: Reductive Amination
This compound is a common reducing agent in organic synthesis, particularly for reductive aminations. The following is a general, step-by-step protocol for a typical reductive amination reaction, highlighting the necessary safety precautions at each stage.
Reaction Setup
-
Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
Reagent Weighing: In the fume hood, carefully weigh the required amount of this compound solid. Avoid creating dust. Use non-sparking tools and an anti-static weigh boat if available.
-
Reaction Assembly: Assemble the reaction glassware in the fume hood. Ensure all joints are properly sealed. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
Reaction Procedure
-
Addition of Reagents: Dissolve the aldehyde or ketone and the amine in an appropriate anhydrous solvent in the reaction flask.
-
Addition of this compound: Slowly add the solid this compound to the reaction mixture in portions. Monitor the reaction for any signs of an exotherm. A cooling bath (e.g., ice-water) should be readily available.
-
Reaction Monitoring: Allow the reaction to stir at the appropriate temperature. Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, LC-MS).
Work-up and Purification
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of an appropriate aqueous solution (e.g., water, dilute acid). Be aware that quenching can be exothermic and may generate hydrogen gas.[6] Ensure adequate ventilation and no ignition sources are present.
-
Extraction: Extract the product into an organic solvent.
-
Purification: Purify the product using standard laboratory techniques such as column chromatography or recrystallization.
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.[5]
Step-by-Step Disposal Procedure:
-
Waste Segregation: Collect all solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels) in a designated, labeled hazardous waste container. Collect liquid waste from the reaction and work-up in a separate, labeled hazardous waste container. Do not mix incompatible waste streams.
-
Neutralization of Excess Reagent: Small amounts of excess this compound can be neutralized by slow and controlled addition to a large volume of water in a fume hood. This hydrolysis reaction will convert the borane complex to boric acid and morpholine, and will generate hydrogen gas.[3] Ensure there are no nearby ignition sources. The resulting solution should be collected as hazardous waste. For larger quantities, consult your institution's environmental health and safety office for specific guidance.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage of Waste: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's authorized waste management provider.
-
Decontamination: Thoroughly decontaminate all glassware and work surfaces that have come into contact with this compound using soap and water. Collect the rinse water as hazardous waste if significant contamination is suspected.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
